molecular formula C5H8N4O2 B049278 5,6-Diamino-1-methyluracil CAS No. 6972-82-3

5,6-Diamino-1-methyluracil

Cat. No.: B049278
CAS No.: 6972-82-3
M. Wt: 156.14 g/mol
InChI Key: PSIJQVXIJHUQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Diamino-1-methyluracil is a versatile and critical pyrimidine derivative extensively utilized in synthetic organic and medicinal chemistry research. Its primary research value lies in its role as a key precursor for the synthesis of a wide array of complex heterocyclic systems. Most notably, it serves as a fundamental building block in the construction of pteridines, xanthines, and related fused purine analogs. This compound is indispensable in the laboratory synthesis of methylxanthines, including caffeine and theophylline, enabling studies into their mechanisms of action as adenosine receptor antagonists and phosphodiesterase inhibitors. Furthermore, its diamino functionality allows for cyclocondensation reactions with various 1,2-dicarbonyl compounds, facilitating the development of novel tricyclic structures and potential pharmaceutical agents. Researchers also employ this compound in material science for the synthesis of ligands and as a scaffold in dye chemistry. Its well-defined structure and reactivity make it an invaluable tool for probing biochemical pathways, designing enzyme inhibitors, and advancing the discovery of new therapeutic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-diamino-1-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-9-3(7)2(6)4(10)8-5(9)11/h6-7H2,1H3,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIJQVXIJHUQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220015
Record name 5,6-Diamino-1-methyl-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6972-82-3
Record name 3-Methyl-4,5-diaminouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6972-82-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62597
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-Diamino-1-methyl-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-Diamino-1-methyluracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHYL-4,5-DIAMINOURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ57UDJ4UN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: The Strategic Importance of a Diaminouracil Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5,6-Diamino-1-methyluracil: Properties, Synthesis, and Applications in Medicinal Chemistry

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic intermediate in the synthesis of various pharmacologically active compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's core chemical properties, structure, synthesis, and reactivity, with a focus on its application as a strategic building block for therapeutic agents.

This compound (5,6-DAMU) is a substituted pyrimidine that serves as a cornerstone in synthetic organic and medicinal chemistry. Its true value lies in the vicinal diamino functionality at the C5 and C6 positions of the uracil ring. This arrangement provides a reactive scaffold for the construction of fused heterocyclic systems, most notably purines, pteridines, and other pharmacophores of significant interest. While not a therapeutic agent itself, its role as a direct precursor to compounds like theophylline and as a versatile starting material for novel drug candidates makes a thorough understanding of its properties and chemistry essential for innovation in drug discovery. This guide synthesizes field-proven insights and established chemical principles to provide a practical and in-depth resource for laboratory applications.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of 5,6-DAMU are fundamental to its handling, reactivity, and application in synthesis.

Chemical Structure

The molecule consists of a pyrimidine-2,4(1H,3H)-dione (uracil) core, methylated at the N1 position, and substituted with amino groups at the C5 and C6 positions.

Caption: 2D representation of this compound.

Core Properties and Identification

A summary of the key physicochemical properties and identifiers for 5,6-DAMU is provided below. These data are critical for material specification, analytical method development, and safety assessments.

PropertyValueSource(s)
IUPAC Name 5,6-Diamino-1-methylpyrimidine-2,4(1H,3H)-dione[1][2]
CAS Number 6972-82-3[1][2]
Molecular Formula C₅H₈N₄O₂[1][2]
Molecular Weight 156.14 g/mol [1][2]
Appearance White to light yellow or green powder/crystal[2][3][4]
Melting Point 270°C (literature)[2][4]
Solubility Sparingly soluble in water and DMSO, slightly soluble in methanol.[4]
pKa (Predicted) 9.18 ± 0.40[4]
SMILES CN1C(=C(C(=O)NC1=O)N)N[1]

Spectroscopic and Analytical Characterization

While a comprehensive, publicly available dataset of spectra for 5,6-DAMU is scarce, its expected spectroscopic characteristics can be reliably predicted based on its structure and data from closely related analogues such as 5,6-diamino-1,3-dimethyluracil and N-acetylated derivatives.[5][6][7][8]

  • ¹H NMR (DMSO-d₆, predicted): The spectrum is expected to show a singlet for the N1-methyl protons (δ ≈ 3.2-3.4 ppm). The protons of the two amino groups (C5-NH₂ and C6-NH₂) would likely appear as broad singlets, with chemical shifts that are highly dependent on concentration and temperature, but can be anticipated in the range of δ 4.5-6.5 ppm. The N3-H proton would appear as a singlet further downfield (δ ≈ 10.5-11.0 ppm).

  • ¹³C NMR (DMSO-d₆, predicted): Carbonyl carbons (C2 and C4) are expected in the δ 150-165 ppm region. The C5 and C6 carbons, bonded to nitrogen, would be found in the δ 85-100 ppm and δ 155-165 ppm regions, respectively. The N1-methyl carbon would appear upfield (δ ≈ 28-30 ppm).

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹): Key absorption bands would include N-H stretching from the amino groups (3200-3450 cm⁻¹), C=O stretching from the two carbonyl groups (a strong, broad band around 1600-1700 cm⁻¹), C=C and C=N stretching within the ring (1550-1650 cm⁻¹), and N-H bending (around 1600 cm⁻¹).

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 156. Key fragmentation patterns would likely involve the loss of isocyanate (HNCO) or methyl isocyanate (CH₃NCO) fragments.

Synthesis and Purification Protocols

The most prevalent and reliable synthesis of 5,6-DAMU involves the reduction of a 5-nitroso precursor. This common pathway ensures high conversion and yields a product suitable for subsequent high-purity applications.

Synthetic Workflow Overview

The synthesis is a two-step process starting from the commercially available 6-Amino-1-methyluracil.[9]

synthesis_workflow A 6-Amino-1-methyluracil B Nitrosation (NaNO₂, Acid) A->B C 6-Amino-5-nitroso-1-methyluracil B->C D Reduction (e.g., Na₂S₂O₄ or H₂/Pd-C) C->D E This compound D->E

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Reduction via Sodium Dithionite

This protocol is a robust and widely cited method for producing 5,6-DAMU with high yield and purity.[2]

Materials:

  • 6-Amino-5-nitroso-1-methyluracil

  • 25% Aqueous Ammonia (NH₄OH)

  • Sodium Dithionite (Na₂S₂O₄)

  • Ice water

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve 6-Amino-5-nitroso-1-methyluracil (e.g., 11.50 g, 67.6 mmol) in 200 mL of 25% aqueous ammonia. Stir at room temperature (25°C) to ensure complete dissolution.

    • Causality: Aqueous ammonia serves as a basic medium that facilitates the dissolution of the slightly acidic uracil precursor and optimizes the subsequent reduction step.

  • Reduction: To the stirred solution, add sodium dithionite (e.g., 41.20 g, 236.6 mmol) portion-wise. An exothermic reaction will occur, causing the temperature to rise.

    • Causality: Sodium dithionite is a powerful and cost-effective reducing agent for converting the nitroso group (-N=O) to an amino group (-NH₂). The excess reagent ensures the reaction goes to completion.

  • Controlled Heating: Once the initial exotherm subsides, gently heat the reaction mixture to 60°C and maintain stirring for 1 hour. This ensures the reduction is complete.

  • Crystallization and Isolation: Cool the reaction mixture to room temperature and continue stirring for 6 hours to allow for complete precipitation of the product.

  • Filtration and Washing: Filter the resulting white solid precipitate. Wash the filter cake thoroughly with ice water to remove any residual salts and ammonia.

    • Causality: Washing with ice water minimizes the loss of the product due to solubility while effectively removing inorganic byproducts.

  • Drying: Dry the isolated solid under vacuum to yield this compound. A typical yield for this procedure is approximately 88%.[2]

Chemical Reactivity and Synthetic Applications

The utility of 5,6-DAMU is defined by its reactivity, particularly its function as a precursor to fused heterocyclic systems.

Traube Purine Synthesis: Access to Xanthine Derivatives

The most significant application of 5,6-DAMU is in the Traube purine synthesis, a classic and efficient method for constructing the purine ring system.[10][11] This reaction involves the condensation of the diaminopyrimidine with a one-carbon electrophile, followed by cyclization and dehydration.

A prime example is the synthesis of Theophylline , a bronchodilator and important pharmaceutical.[12][13]

traube_synthesis DAMU This compound Intermediate 5-Formamido Intermediate DAMU->Intermediate + Formamide Formamide Formamide (HCONH₂) Formamide->Intermediate Heat Heat Heat->Intermediate Theophylline Theophylline Heat->Theophylline Intermediate->Theophylline Cyclization & -H₂O Adenosine_Pathway cluster_membrane Cell Membrane A1R A1 / A3 Receptor (Gi) AC Adenylate Cyclase A1R->AC inhibits A2R A2a / A2b Receptor (Gs) A2R->AC stimulates Theophylline Theophylline (Antagonist) Theophylline->A1R blocks Theophylline->A2R blocks Adenosine Adenosine (Agonist) Adenosine->A1R activates Adenosine->A2R activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., muscle relaxation) PKA->Response phosphorylates CDK2_Pathway cluster_nucleus Cell Nucleus CyclinE Cyclin E Complex Cyclin E / CDK2 Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb pRb Complex->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase S-Phase Genes (DNA Replication) E2F->S_Phase activates transcription S_Phase_Start S Phase S_Phase->S_Phase_Start Inhibitor Pyrimidopyrimidine Derivative Inhibitor->Complex inhibits G1_Phase G1 Phase G1_Phase->CyclinE synthesis

References

solubility of 5,6-Diamino-1-methyluracil in various organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5,6-Diamino-1-methyluracil in Organic Solvents

Introduction

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a clinical candidate. Among these properties, solubility stands as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This technical guide provides a comprehensive exploration of the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry.

This compound (CAS No. 6972-82-3) is a pyrimidine derivative with a molecular formula of C₅H₈N₄O₂ and a molecular weight of 156.14 g/mol .[1] Its structure, featuring multiple hydrogen bond donors and acceptors, suggests a complex solubility profile that is highly dependent on the nature of the solvent. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the theoretical underpinnings of its solubility, practical methodologies for its determination, and a summary of its known solubility characteristics.

Theoretical Framework: Principles Governing Solubility

The solubility of a solid in a liquid solvent is governed by a delicate balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility.[2] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

For this compound, several key molecular features influence its solubility:

  • Polarity and Hydrogen Bonding: The presence of two amino groups (-NH₂) and two keto groups (C=O) on the uracil ring, in addition to the ring nitrogens, makes this compound a highly polar molecule with significant capacity for hydrogen bonding. The amino groups act as hydrogen bond donors, while the keto groups and ring nitrogens act as hydrogen bond acceptors.

  • Crystal Lattice Energy: In its solid state, this compound molecules are held together in a crystal lattice by strong intermolecular forces, including hydrogen bonds and van der Waals forces. The energy required to overcome this crystal lattice energy is a significant barrier to dissolution.

  • Solvent Properties: The ability of a solvent to dissolve this compound is primarily dependent on its polarity, hydrogen bonding capability, and dielectric constant. Polar protic solvents, such as water and alcohols, are generally expected to be effective solvents due to their ability to form strong hydrogen bonds with the solute. Polar aprotic solvents, like DMSO, can also be effective due to their high polarity and ability to accept hydrogen bonds. Nonpolar solvents are anticipated to be poor solvents for this compound.

The interplay of these factors can be further understood through thermodynamic principles, where the change in Gibbs free energy of dissolution (ΔG_sol) determines the spontaneity of the process. A negative ΔG_sol indicates spontaneous dissolution.

Experimental Determination of Solubility: A Validated Protocol

Accurate and reproducible solubility data is the cornerstone of pre-formulation studies. While various methods exist for solubility determination, the equilibrium shake-flask method remains the gold standard for obtaining thermodynamic solubility data.[3] This section provides a detailed, step-by-step protocol for determining the solubility of this compound.

Materials and Equipment
  • This compound (purity >98%)

  • A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF)) of analytical grade or higher.

  • Deionized water

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or wrist-action shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15-20 minutes.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a compatible syringe filter. This step is critical to prevent any undissolved particles from being transferred.

    • Accurately dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation:

    • Calculate the solubility of this compound in each solvent using the determined concentration and the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess this compound prep2 Add known volume of solvent prep1->prep2 equil1 Incubate with agitation at constant temperature (24-72h) prep2->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 sep2 Filter supernatant sep1->sep2 quant1 Dilute filtered sample sep2->quant1 quant2 Analyze by HPLC/UV-Vis quant1->quant2 quant3 Calculate solubility from calibration curve quant2->quant3

Caption: Workflow for Equilibrium Solubility Determination.

Solubility Profile of this compound

SolventSolvent TypeQualitative SolubilityQuantitative Solubility (mg/mL at 25°C)
WaterPolar ProticSoluble[1] / Sparingly Soluble[4]Data not available
EthanolPolar ProticSoluble[1]Data not available
MethanolPolar ProticSlightly Soluble[4]Data not available
Dimethyl Sulfoxide (DMSO)Polar AproticSparingly Soluble[4]Data not available
N,N-Dimethylformamide (DMF)Polar AproticData not availableData not available
AcetonePolar AproticData not availableData not available
AcetonitrilePolar AproticData not availableData not available
Ethyl AcetateModerately PolarData not availableData not available
Tetrahydrofuran (THF)Moderately PolarData not availableData not available
DichloromethaneNonpolarExpected to be poorly solubleData not available
HexaneNonpolarExpected to be poorly solubleData not available

Researchers are encouraged to use the protocol outlined in Section 2 to populate this table with quantitative data for their specific applications.

Molecular Interactions and Solubility: A Deeper Dive

The observed solubility trends can be rationalized by examining the specific molecular interactions between this compound and the solvent molecules.

Interactions with Polar Protic Solvents

In polar protic solvents like water and ethanol, the primary mode of interaction is through hydrogen bonding. The amino groups of this compound can donate hydrogen bonds to the oxygen atoms of the solvent molecules, while the keto groups and ring nitrogens can accept hydrogen bonds from the hydroxyl groups of the solvent. These strong, specific interactions effectively solvate the solute molecules, overcoming the crystal lattice energy and leading to higher solubility.

Interactions with Polar Aprotic Solvents

Polar aprotic solvents such as DMSO and DMF lack hydrogen bond donating capabilities but are excellent hydrogen bond acceptors. They can interact favorably with the amino groups of this compound. Additionally, their high polarity allows for strong dipole-dipole interactions. While generally good solvents for polar compounds, the lack of hydrogen bond donation may result in slightly lower solubility compared to protic solvents of similar polarity.

Interactions with Nonpolar Solvents

Nonpolar solvents like hexane and dichloromethane are incapable of forming strong hydrogen bonds or engaging in significant dipole-dipole interactions with the highly polar this compound. The weak van der Waals forces between the solute and solvent are insufficient to overcome the strong intermolecular forces within the solute's crystal lattice, resulting in very poor solubility.

Diagram of Molecular Interactions

G cluster_solute This compound cluster_solvents Solvents solute H-bond Donors (-NH2) H-bond Acceptors (C=O, N) protic Polar Protic (e.g., Water, Ethanol) H-bond Donor/Acceptor solute->protic Strong H-bonding (High Solubility) aprotic Polar Aprotic (e.g., DMSO, DMF) H-bond Acceptor solute->aprotic Moderate H-bonding & Dipole-Dipole (Good Solubility) nonpolar Nonpolar (e.g., Hexane) Weak van der Waals forces solute->nonpolar Weak Interactions (Poor Solubility)

Caption: Solute-Solvent Interactions Dictating Solubility.

Conclusion

The solubility of this compound is a complex property governed by its highly polar and hydrogen-bonding nature. This technical guide has provided a comprehensive overview of the theoretical principles influencing its solubility, a detailed and validated experimental protocol for its accurate determination, and a summary of its known solubility characteristics. For researchers and drug development professionals, a thorough understanding and experimental determination of the solubility of this compound in a range of pharmaceutically relevant solvents is a critical step in advancing its potential as a therapeutic agent. The methodologies and insights presented herein are intended to serve as a valuable resource for these endeavors.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5,6-Diamino-1-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5,6-Diamino-1-methyluracil, a key intermediate in the synthesis of various biologically active compounds, including xanthine derivatives which are potent adenosine receptor antagonists.[1] This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds.

Introduction: The Structural Significance of this compound

This compound is a substituted pyrimidine that serves as a versatile precursor in medicinal chemistry. Its strategic placement of amino and methyl groups on the uracil core allows for the construction of complex fused heterocyclic systems. Accurate structural confirmation and purity assessment are paramount in the synthesis of derivatives for pharmaceutical applications, and NMR spectroscopy is the most powerful tool for this purpose. This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this molecule, providing a detailed interpretation based on empirical data from closely related analogs and established principles of NMR theory.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection. For a polar, nitrogen-rich compound like this compound, the following protocol is recommended.

Step-by-Step Sample Preparation
  • Solvent Selection: Due to the presence of exchangeable amine (-NH₂) and amide (-NH) protons, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. DMSO-d₆ is a polar aprotic solvent that forms hydrogen bonds with the analyte, which slows down the rate of proton exchange, resulting in sharper signals for the NH and NH₂ protons.[1]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆ is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is advisable.[2][3]

  • Dissolution and Filtration: Dissolve the sample completely in the deuterated solvent in a clean, dry vial. To ensure a homogeneous magnetic field and obtain sharp spectral lines, it is crucial to remove any suspended particulate matter. This is achieved by filtering the solution through a small plug of cotton or glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

  • Final Volume Adjustment: Ensure the final sample height in the NMR tube is approximately 4-5 cm to be within the active volume of the spectrometer's receiver coil.[2]

NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to exhibit distinct signals corresponding to the methyl, amino, and amide protons. The interpretation is based on chemical shift, integration, and signal multiplicity.

Caption: Molecular structure of this compound.

Based on the analysis of structurally similar compounds, the following proton signals are predicted:[1]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
N1-CH₃~3.1-3.3Singlet3HThe methyl group is attached to a nitrogen atom within the heterocyclic ring, leading to a downfield shift compared to aliphatic methyl groups.
C6-NH₂~6.0-6.7Broad Singlet2HThe amino group at the C6 position is influenced by the electron-withdrawing carbonyl group at C4 and the adjacent nitrogen atom. The signal is often broad due to quadrupolar relaxation and potential exchange.
C5-NH₂~5.0-5.8Broad Singlet2HThe amino group at the C5 position experiences a different electronic environment compared to the C6-NH₂. The signal is also expected to be a broad singlet.
N3-H~10.0-10.6Broad Singlet1HThe amide proton at the N3 position is significantly deshielded due to its attachment to a nitrogen atom between two carbonyl groups and its involvement in hydrogen bonding with the DMSO-d₆ solvent. This results in a characteristic downfield chemical shift.

Key Insights from the ¹H NMR Spectrum:

  • Absence of Olefinic Protons: The lack of signals in the typical olefinic region (δ 5-7 ppm) confirms the saturation at the C5 and C6 positions of the uracil ring, which are substituted with amino groups.

  • Broadening of NH and NH₂ Signals: The signals for the amino and amide protons are often broad due to quadrupolar effects of the ¹⁴N nucleus and chemical exchange with residual water in the solvent.

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a single resonance.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis A Weigh Compound (5-10 mg for ¹H, 20-50 mg for ¹³C) B Dissolve in DMSO-d₆ (0.6-0.7 mL) A->B C Filter into NMR Tube B->C D ¹H NMR Experiment C->D Acquire Spectra E ¹³C NMR Experiment C->E Acquire Spectra G Assign ¹H Signals D->G F 2D NMR (COSY, HSQC, HMBC) (Optional) E->F H Assign ¹³C Signals E->H I Structural Elucidation F->I Correlate Data G->I Correlate Data H->I Correlate Data

Caption: Workflow for NMR analysis of this compound.

The predicted ¹³C chemical shifts, based on data from similar structures, are summarized below:[1][5]

CarbonPredicted Chemical Shift (δ, ppm)Assignment Rationale
C2 ~150-154Carbonyl carbon adjacent to two nitrogen atoms (N1 and N3).
C4 ~149-151Carbonyl carbon adjacent to N3 and C5.
C6 ~158-161This carbon is attached to an amino group and two nitrogen atoms (N1 and the amino nitrogen), leading to a significant downfield shift.
C5 ~85-90This carbon is situated between a carbonyl group (C4) and a carbon bearing an amino group (C6), and is itself attached to an amino group. This unique electronic environment results in a relatively upfield chemical shift for a ring carbon.
N1-CH₃ ~28-30The methyl carbon attached to the N1 atom of the uracil ring.

Causality Behind Chemical Shifts:

  • Carbonyl Carbons (C2, C4): These carbons are in a highly deshielded environment due to the double bond to the electronegative oxygen atom, resulting in their downfield chemical shifts.

  • C5 and C6 Carbons: The presence of electron-donating amino groups on C5 and C6 significantly influences their chemical shifts. The strong electron-donating effect of the amino groups increases the electron density at these positions, leading to a more shielded environment compared to unsubstituted uracil.

  • Methyl Carbon (N1-CH₃): The chemical shift of the methyl carbon is typical for a methyl group attached to a nitrogen atom in a heterocyclic system.

Advanced NMR Techniques for Unambiguous Assignment

For a definitive and self-validating structural confirmation, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this molecule, it would primarily confirm the absence of H-H couplings, as all protons are on heteroatoms or are part of a methyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would definitively link the ¹H signal of the N1-CH₃ group to its corresponding ¹³C signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. For instance, the protons of the N1-CH₃ group would show a correlation to the C2 and C6 carbons. The N3-H proton would show correlations to the C2 and C4 carbons. These correlations provide unequivocal evidence for the connectivity of the molecular framework.

Conclusion

The ¹H and ¹³C NMR spectral analysis of this compound provides a detailed fingerprint of its molecular structure. By carefully selecting the appropriate solvent (DMSO-d₆) and utilizing a combination of 1D and 2D NMR techniques, researchers can unambiguously confirm the identity and purity of this important synthetic intermediate. The predicted chemical shifts and structural insights provided in this guide, grounded in data from closely related compounds, offer a robust framework for the interpretation of experimentally acquired spectra, thereby ensuring scientific integrity in drug discovery and development workflows.

References

A Technical Guide to the Solid-State Properties of 5,6-Diamino-1-methyluracil: Uncovering Crystal Structure and Polymorphism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Diamino-1-methyluracil is a heterocyclic compound of significant interest as a precursor in the synthesis of various biologically active molecules. Its solid-state properties, such as crystal structure and polymorphism, are critical to its handling, formulation, and performance in subsequent chemical reactions. This technical guide provides a comprehensive overview of the known characteristics of this compound and outlines the experimental methodologies required for a thorough investigation of its crystal structure and polymorphic behavior. While, to date, no public records of the single-crystal X-ray structure of this compound exist, this guide will leverage data from closely related analogues to infer potential structural features and discuss the importance of such characterization.

Introduction: The Significance of Solid-State Characterization

This compound serves as a key building block in the synthesis of a range of compounds, including tyrosine kinase inhibitors.[1] The arrangement of molecules in the solid state, or crystal lattice, dictates many of the bulk properties of a material, from its melting point and solubility to its stability and bioavailability in pharmaceutical applications. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications for drug development, as different polymorphs can exhibit distinct physical and chemical properties. A comprehensive understanding of the crystal structure and potential for polymorphism of this compound is therefore essential for its effective utilization.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the solid-state behavior of this compound is to characterize its molecular structure and fundamental properties.

PropertyValueSource
Chemical Formula C₅H₈N₄O₂[2]
Molecular Weight 156.14 g/mol [2]
CAS Number 6972-82-3[1][2]
Appearance White to light yellow powder/crystal[3]
Melting Point ~270°C (decomposes)[4]
Purity (typical) >98.0% (HPLC)[3]

The Quest for Crystal Structure and Polymorphism

As of the writing of this guide, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. This represents a significant knowledge gap. However, the study of analogous compounds, such as 6-methyluracil, provides a compelling case for the likelihood of polymorphism in this class of molecules. Research on 6-methyluracil has revealed the existence of multiple polymorphic forms, each with distinct crystal packing and intermolecular interactions.[5] These studies underscore the importance of a systematic approach to polymorph screening.

Theoretical Framework: Intermolecular Interactions

The crystal structure of uracil derivatives is typically dominated by a network of hydrogen bonds. In this compound, the two amino groups and the carbonyl groups are potent hydrogen bond donors and acceptors, respectively. The specific arrangement of these hydrogen bonds, along with other intermolecular forces like van der Waals interactions, will determine the crystal packing and give rise to potential polymorphs.

Experimental Protocols for Solid-State Characterization

A thorough investigation into the crystal structure and polymorphism of this compound would involve a multi-faceted experimental approach. The following protocols are designed to guide such a study.

Synthesis and Purification of this compound

High-purity starting material is a prerequisite for successful crystallization and solid-state characterization. A common synthetic route proceeds via the nitrosation of 6-amino-1-methyluracil followed by reduction.

Step 1: Nitrosation of 6-Amino-1-methyluracil

  • Suspend 6-amino-1-methyluracil in water.

  • Add a catalytic amount of glacial acetic acid to the suspension.

  • While stirring at room temperature, add a solution of sodium nitrite in water.

  • A precipitate of 6-amino-1-methyl-5-nitrosouracil will form.

  • Collect the precipitate by filtration and wash with ethanol.

Step 2: Reduction of 6-Amino-1-methyl-5-nitrosouracil

  • The nitroso intermediate can be reduced using various methods, such as catalytic hydrogenation.

  • In a typical procedure, suspend the nitroso compound in water with a suitable catalyst (e.g., 5% palladium on carbon).

  • Adjust the pH of the suspension to be slightly basic.

  • Stir the suspension under hydrogen pressure at a controlled temperature (e.g., 30-50°C) until hydrogen uptake ceases.

  • After the reaction, remove the catalyst by filtration.

  • The pH of the filtrate is then adjusted to precipitate the this compound.

  • The product is collected by filtration, washed, and dried.

Diagram of the Synthetic Pathway for this compound

Synthesis of this compound start 6-Amino-1-methyluracil intermediate 6-Amino-1-methyl-5-nitrosouracil start->intermediate Nitrosation (NaNO₂, Acetic Acid) product This compound intermediate->product Reduction (e.g., Catalytic Hydrogenation)

Caption: Synthetic route to this compound.

Polymorph Screening and Crystallization

The goal of polymorph screening is to identify all accessible crystalline forms of a compound. This is typically achieved by crystallizing the material from a wide range of solvents and under various conditions.

Protocol for Polymorph Screening:

  • Prepare saturated solutions of this compound in a diverse array of solvents (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, etc.) at elevated temperatures.

  • Allow the solutions to cool at different rates (slow cooling, crash cooling) to induce crystallization.

  • Employ other crystallization techniques such as solvent evaporation, anti-solvent addition, and vapor diffusion.

  • Analyze the resulting solid phases using Powder X-ray Diffraction (PXRD) to identify different crystal forms.

Single Crystal Growth

Growing single crystals of sufficient size and quality is essential for structure determination by single-crystal X-ray diffraction.

Protocol for Single Crystal Growth:

  • Prepare a dilute, saturated solution of this compound in a solvent identified during the polymorph screen that yields crystalline material.

  • Filter the solution to remove any particulate matter.

  • Allow the solvent to evaporate slowly in a loosely covered vial in a vibration-free environment.

  • Alternatively, use vapor diffusion by placing the vial of the solution in a larger sealed container with an "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution can promote the growth of single crystals.

Solid-State Characterization Techniques

A suite of analytical techniques should be employed to characterize the obtained solid forms.

Powder X-ray Diffraction (PXRD):

  • Purpose: To identify the crystalline phase and to distinguish between different polymorphs. Each polymorph will have a unique PXRD pattern.

  • Procedure:

    • Gently grind a small amount of the crystalline sample to a fine powder.

    • Mount the powder on a sample holder.

    • Collect the diffraction pattern over a relevant 2θ range using a diffractometer with, for example, Cu Kα radiation.

Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the melting point, enthalpy of fusion, and to detect solid-solid phase transitions.

  • Procedure:

    • Accurately weigh a small amount of the sample (1-5 mg) into an aluminum pan and seal it.

    • Place the sample pan and an empty reference pan in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10°C/min) and record the heat flow as a function of temperature.

Thermogravimetric Analysis (TGA):

  • Purpose: To assess the thermal stability of the compound and to determine the presence of solvates or hydrates.

  • Procedure:

    • Place a small, accurately weighed sample into a TGA pan.

    • Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen) and record the mass loss as a function of temperature.

Spectroscopic Techniques (FTIR and Raman):

  • Purpose: To probe the molecular vibrations, which can be sensitive to the crystalline environment and hydrogen bonding patterns. Different polymorphs may exhibit distinct spectra.

  • Procedure:

    • For FTIR, the sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • For Raman spectroscopy, the sample can be analyzed directly as a solid.

    • Collect the spectra over the relevant wavenumber range.

Workflow for Polymorph Characterization

Polymorph Characterization Workflow cluster_characterization Characterization of Identified Forms start High-Purity This compound screening Polymorph Screening (Multiple Solvents & Conditions) start->screening pxrd Powder X-ray Diffraction (PXRD) (Phase Identification) screening->pxrd dsc_tga Thermal Analysis (DSC & TGA) pxrd->dsc_tga Unique Pattern spectroscopy Spectroscopy (FTIR & Raman) pxrd->spectroscopy Unique Pattern single_crystal Single Crystal Growth pxrd->single_crystal Unique Pattern scxrd Single Crystal X-ray Diffraction (Structure Determination) single_crystal->scxrd

Caption: A systematic workflow for the screening and characterization of polymorphs.

Conclusion and Future Directions

While this compound is a valuable synthetic intermediate, the lack of public information regarding its crystal structure and polymorphic behavior is a critical gap for researchers and developers. The methodologies outlined in this guide provide a robust framework for a comprehensive solid-state characterization of this compound. Such studies are essential to unlock its full potential by ensuring the consistency and predictability of its physical properties. The scientific community would greatly benefit from the determination and public deposition of the crystal structure(s) of this compound, which would pave the way for a more rational approach to its use in synthesis and potential applications in materials science and pharmaceuticals.

References

In-depth Technical Guide to the Thermal Stability and Decomposition of 5,6-Diamino-1-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Understanding the Thermal Behavior of a Key Synthetic Intermediate

5,6-Diamino-1-methyluracil, a substituted pyrimidine, serves as a crucial building block in the synthesis of various biologically active compounds, including xanthine derivatives like theophylline and other purine analogs. Its thermal stability is a critical parameter that influences its storage, handling, and reaction conditions during the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the thermal properties of this compound, with a focus on its decomposition profile and the analytical techniques employed for its characterization. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the safe and efficient utilization of this important synthetic intermediate.

Physicochemical Properties and Thermal Thresholds

This compound is a solid at room temperature. A critical parameter in understanding its thermal behavior is its melting point, which is reported to be approximately 270°C.[1] It is important to note that for some related compounds, such as 5,6-diamino-1,3-dimethyluracil, decomposition is observed to occur around its melting point of 210-214°C. This suggests that the thermal decomposition of this compound is likely to commence at or near its melting temperature. The proximity of melting and decomposition underscores the importance of precise temperature control in processes involving this compound.

Table 1: Physicochemical and Thermal Data for this compound and a Related Compound

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Notes
This compoundC₅H₈N₄O₂156.14 g/mol ~270[1]
5,6-Diamino-1,3-dimethyluracilC₆H₁₀N₄O₂170.17 g/mol 210-214 (dec.)Decomposition observed at melting point.

Thermoanalytical Characterization: Methodologies and Insights

The investigation of the thermal stability and decomposition of this compound relies on a suite of thermoanalytical techniques. These methods provide quantitative data on mass loss, thermal transitions, and the nature of evolved gaseous products as a function of temperature.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, providing information on thermal events such as melting, crystallization, and decomposition.

The resulting TGA curve would reveal the onset temperature of decomposition, the temperature of maximum decomposition rate, and the final residual mass. The DSC curve would indicate the melting endotherm and any exothermic or endothermic events associated with decomposition.

Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the TGA and DSC instruments for temperature and mass, and heat flow, respectively, using certified standards.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert crucible (e.g., alumina or platinum).

  • Atmosphere and Flow Rate: Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).

  • Data Acquisition: Record the sample mass (TGA) and differential heat flow (DSC) as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition, peak decomposition temperature, and percentage mass loss from the TGA and DTG (derivative thermogravimetry) curves. Identify melting and decomposition events from the DSC curve.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample 5,6-Diamino- 1-methyluracil Weighing Weighing (5-10 mg) Sample->Weighing Crucible TGA/DSC Crucible TGA_DSC TGA/DSC Instrument Crucible->TGA_DSC Weighing->Crucible Heating Heating Program (e.g., 10°C/min in N2) TGA_DSC->Heating Data Mass Loss (TGA) Heat Flow (DSC) Heating->Data Analysis Determine: - Onset of Decomposition - Peak Decomposition Temp. - Mass Loss % - Melting Point Data->Analysis

Caption: Workflow for TGA-DSC analysis of this compound.

Evolved Gas Analysis (EGA): TGA-MS and Pyrolysis-GC-MS

To gain a deeper understanding of the decomposition mechanism, it is essential to identify the gaseous products evolved during the thermal degradation of this compound. Evolved Gas Analysis (EGA) techniques, such as Thermogravimetry-Mass Spectrometry (TGA-MS) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), are powerful tools for this purpose.[3][4]

In a TGA-MS experiment, the gas stream from the TGA furnace is directly introduced into a mass spectrometer, allowing for the real-time identification of evolved species as a function of temperature. Py-GC-MS involves the rapid heating of the sample in an inert atmosphere (pyrolysis), followed by the separation of the resulting volatile fragments by gas chromatography and their identification by mass spectrometry.[5][6]

While specific EGA data for this compound is not currently available in published literature, based on the structure of the molecule, potential decomposition products could include ammonia, isocyanic acid, carbon monoxide, carbon dioxide, and various nitrogen-containing organic fragments.

Experimental Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Sample Preparation: Place a small amount (typically µg to mg) of this compound into a pyrolysis sample tube.

  • Pyrolysis: Rapidly heat the sample to a high temperature (e.g., 600-800°C) in an inert atmosphere (e.g., helium) using a pyrolyzer unit.

  • Gas Chromatography: The volatile pyrolysis products are swept into a gas chromatograph and separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Mass Spectrometry: The separated components are introduced into a mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a "fingerprint" for each component, allowing for their identification by comparison with spectral libraries.

  • Data Analysis: Identify the individual pyrolysis products and propose a decomposition pathway based on the identified fragments.

Py_GC_MS_Workflow cluster_sample Sample Introduction cluster_separation Separation cluster_detection Detection & Identification Sample 5,6-Diamino- 1-methyluracil Pyrolyzer Pyrolyzer Sample->Pyrolyzer GC Gas Chromatograph Pyrolyzer->GC Volatile Fragments MS Mass Spectrometer GC->MS Identification Fragment Identification MS->Identification

Caption: Schematic of a Pyrolysis-GC-MS experimental workflow.

Kinetic Analysis of Thermal Decomposition

Understanding the kinetics of thermal decomposition is crucial for predicting the shelf-life and safe processing temperatures of this compound. Kinetic analysis of TGA data can provide important parameters such as the activation energy (Ea), the pre-exponential factor (A), and the reaction model, which describe the rate of decomposition.

Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are powerful techniques for determining the activation energy as a function of the extent of conversion, without assuming a particular reaction model. This approach is particularly useful for complex decomposition processes.

Kinetic Analysis Workflow

  • Acquire TGA Data: Perform TGA experiments at multiple heating rates (e.g., 5, 10, 15, and 20°C/min).

  • Calculate Conversion (α): Determine the extent of conversion (α) from the TGA data at various temperatures for each heating rate.

  • Apply Isoconversional Methods: Use the FWO or KAS equations to plot the logarithm of the heating rate versus the inverse of the temperature for different conversion values.

  • Determine Activation Energy: The activation energy (Ea) can be calculated from the slope of the resulting isoconversional lines.

  • Determine Reaction Model: Further analysis using model-fitting methods can help to elucidate the most probable reaction mechanism.

Proposed Decomposition Pathways

In the absence of direct experimental evidence from EGA studies, the decomposition pathways of this compound can be hypothesized based on its chemical structure and the known thermal behavior of related compounds. The uracil ring itself is relatively stable, but the amino and methyl substituents can influence the decomposition mechanism.

Potential initial decomposition steps could involve:

  • Deamination: Loss of one or both amino groups as ammonia.

  • Ring Opening: Scission of the pyrimidine ring, potentially initiated by the loss of substituents.

  • Condensation Reactions: Intermolecular reactions between decomposing molecules leading to the formation of larger, more complex structures and char residue.

Further research utilizing techniques such as TGA-MS and Py-GC-MS is necessary to elucidate the precise decomposition mechanism and identify the specific products formed.

Conclusion and Future Perspectives

This technical guide has synthesized the available information on the thermal stability and decomposition of this compound. While some fundamental properties such as its melting point are known, a comprehensive understanding of its thermal decomposition behavior requires further experimental investigation.

Future work should focus on:

  • Detailed Thermoanalytical Studies: Performing TGA and DSC analyses under various conditions to obtain precise decomposition profiles.

  • Evolved Gas Analysis: Utilizing TGA-MS and Py-GC-MS to identify the gaseous products and elucidate the decomposition pathways.

  • Kinetic Modeling: Applying isoconversional and model-fitting methods to TGA data to determine the kinetic parameters of the decomposition process.

A thorough understanding of the thermal properties of this compound will enable its safer handling, optimize its use in chemical synthesis, and contribute to the development of more robust and reliable processes in the pharmaceutical and chemical industries.

References

A Guide for Advanced Synthesis: 5,6-Diamino-1-methyluracil as a Cornerstone for Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5,6-Diamino-1-methyluracil is a pivotal precursor in the field of heterocyclic chemistry, prized for its unique structural arrangement of vicinal amino groups on a pyrimidine scaffold. This configuration provides a reactive platform for a multitude of cyclocondensation reactions, enabling the efficient construction of diverse and complex fused heterocyclic systems. These resulting scaffolds, including xanthines, pteridines, and various pyrimido-fused structures, are of significant interest in medicinal chemistry and drug development due to their wide spectrum of biological activities.[1][2] This guide offers an in-depth exploration of the synthesis of this compound, elucidates the principles of its reactivity, and provides validated, step-by-step protocols for its application in the synthesis of key heterocyclic cores. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the discovery of novel therapeutic agents.

The Strategic Importance of this compound

The utility of this compound stems directly from the nucleophilicity and proximity of its C5 and C6 amino groups. This arrangement makes it an ideal substrate for reactions with bifunctional electrophiles, leading to the formation of a new, fused five- or six-membered ring. Uracil and its derivatives are recognized as preferred structures in drug discovery due to their synthetic accessibility and diverse biological actions, including anticancer, antiviral, and antimicrobial properties.[1][3] By serving as a foundational scaffold, this compound allows for the systematic construction of libraries of fused pyrimidines, which are essential for structure-activity relationship (SAR) studies in drug discovery programs.[4]

Core Reactivity Principle

The fundamental reaction is a cyclocondensation, where the two amino groups react with a molecule containing two electrophilic centers (or a molecule that can generate them in situ). This process expels small molecules like water or ammonia to form a stable, fused aromatic or heteroaromatic ring system.

Synthesis of the Precursor: this compound

A reliable synthesis of this compound typically starts from the commercially available 6-amino-1-methyluracil. The strategy involves the introduction of a nitroso group at the C5 position, which is an activated site, followed by its chemical reduction to the second amino group. This two-step process is robust and provides the target molecule in good purity and yield.[5][6]

Workflow for Precursor Synthesis

G cluster_0 Synthesis of this compound A 6-Amino-1-methyluracil B 6-Amino-1-methyl-5-nitrosouracil A->B  Nitrosation  NaNO₂, Acetic Acid C This compound B->C  Reduction  Sodium Dithionite (Na₂S₂O₄)

Caption: Synthetic pathway from 6-amino-1-methyluracil to the target precursor.

Experimental Protocol: Synthesis of this compound

Part A: Nitrosation to form 6-Amino-1-methyl-5-nitrosouracil [6]

  • Suspend 6-amino-1-methyluracil (1 mole) in a mixture of water and glacial acetic acid.

  • Cool the stirred suspension to approximately 10-15°C in an ice bath.

  • Slowly add a concentrated aqueous solution of sodium nitrite (NaNO₂) (1.1 moles) dropwise, ensuring the temperature does not exceed 20°C.

  • Continue stirring for 1-2 hours after the addition is complete. A brightly colored precipitate (typically red or purple) of the 5-nitroso compound will form.

  • Collect the solid product by filtration, wash thoroughly with cold water, and then with ethanol to aid in drying.

  • Dry the product under vacuum. The 5-nitroso intermediate is often sufficiently pure for the next step without further purification.

Part B: Reduction to form this compound [3]

  • Prepare a suspension of the 6-amino-1-methyl-5-nitrosouracil (1 mole) in warm water (approx. 50-60°C) in a reaction vessel equipped for efficient stirring.

  • In a separate container, dissolve sodium dithionite (Na₂S₂O₄) (approx. 2.2 moles) in aqueous ammonia solution.

  • Slowly add the sodium dithionite solution to the stirred suspension of the nitroso compound. The color of the suspension will change as the reduction proceeds, typically bleaching to a light tan or off-white color.

  • After the addition is complete, continue to stir the mixture at 60-70°C for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid this compound by filtration, wash with cold water, and dry under vacuum. The product can be recrystallized from hot water if higher purity is required.

Applications in Fused Heterocyclic Synthesis

The true value of this compound is realized in its conversion to a vast array of fused heterocyclic systems. The choice of the cyclizing agent dictates the nature of the resulting fused ring.

General Synthesis Workflow

G cluster_1 Heterocyclic Synthesis from this compound Precursor This compound Reactant1 One-Carbon Source (e.g., Formic Acid) Precursor->Reactant1 Reactant2 α-Dicarbonyl Compound (e.g., Ninhydrin) Precursor->Reactant2 Reactant3 Carboxylic Acid + Coupling Agent (e.g., COMU) Precursor->Reactant3 Reactant4 Aldehyde + CH-Acid (Multicomponent Reaction) Precursor->Reactant4 Product1 Xanthines Reactant1->Product1 Cyclocondensation Product2 Pteridines / Indenopteridines Reactant2->Product2 Cyclocondensation Product3 8-Substituted Xanthines Reactant3->Product3 Amidation & Cyclization Product4 Pyrimido[4,5-b]quinolines Reactant4->Product4 One-Pot Synthesis

Caption: Versatility of this compound in synthesizing diverse heterocycles.

Data Summary: Reactants and Resulting Heterocycles
Reactant ClassSpecific Example(s)Resulting Fused HeterocycleSignificance / Application
One-Carbon SourcesFormic acid, Triethyl orthoformate, Carbon disulfideXanthines (Purine-2,6-diones)Adenosine receptor antagonists, CNS stimulants (e.g., Caffeine, Theophylline).[7][8]
α-DicarbonylsNinhydrin, Glyoxal, DiacetylPteridines, Alloxazines, IndenopteridinesBiologically significant systems, potential DNA binding agents.[5][9]
Carboxylic AcidsVarious aliphatic/aromatic acids with a coupling agent (e.g., COMU)8-Substituted XanthinesPrivileged structures in medicinal chemistry for targeting GPCRs.[8]
Aldehydes (in MCRs)Aromatic aldehydes with β-dicarbonyls (e.g., dimedone)Pyrimido[4,5-b]quinolinesAnticancer, antifungal, and anti-inflammatory properties.[10]
Aldehydes + Urea (in MCRs)Aromatic aldehydes, UreaPyrimido[4,5-d]pyrimidinesPotential inhibitors of cyclin-dependent kinases (CDKs) for cancer therapy.[10]

Spotlight on Xanthine Synthesis

The synthesis of the xanthine core is a classic and highly valuable application. Xanthines like caffeine and theophylline are widely used therapeutic agents.[8] While the synthesis of caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine) requires the corresponding N-methylated diaminouracil precursors, the fundamental cyclization chemistry is identical.[7][11]

Reaction Scheme: Formation of 1-Methylxanthine

G cluster_0 Synthesis of 1-Methylxanthine A This compound B Intermediate (Formamide) A->B + HCOOH (Formic Acid) C 1-Methylxanthine B->C Heat (-H₂O) Intramolecular Cyclization

Caption: Cyclocondensation with formic acid to yield the xanthine core.

Experimental Protocol: Synthesis of 1-Methylxanthine

This protocol is adapted from established methods for xanthine synthesis.[7][12]

  • Place this compound (1 mole) into a round-bottom flask.

  • Add an excess of 98% formic acid (e.g., 5-10 molar equivalents).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110°C).

  • Maintain the reflux for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate from the solution.

  • If precipitation is incomplete, the excess formic acid can be carefully removed under reduced pressure.

  • Collect the crude product by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the product from a suitable solvent, such as hot water or aqueous ethanol, to obtain pure 1-methylxanthine.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategically designed precursors in synthetic chemistry. Its straightforward synthesis and predictable reactivity make it an invaluable tool for accessing a wide range of biologically relevant fused heterocyclic compounds. The continued exploration of multicomponent reactions (MCRs) and the development of novel cyclizing agents will further expand the library of accessible scaffolds from this versatile building block.[1][2] For drug development professionals and medicinal chemists, mastering the application of this compound provides a direct and efficient route to novel chemical entities with high potential for therapeutic intervention.

References

An In-depth Technical Guide to 5,6-Diamino-1-methyluracil: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5,6-Diamino-1-methyluracil, a pivotal heterocyclic building block in medicinal chemistry. Delving into its historical discovery, synthesis, chemical properties, and applications, this document serves as an essential resource for researchers engaged in the design and development of novel therapeutics.

Historical Context and Discovery: A Legacy of the Traube Synthesis

The story of this compound is intrinsically linked to the pioneering work of German chemist Wilhelm Traube and his development of the Traube purine synthesis in 1900.[1] This classical reaction provided a versatile method for constructing the purine ring system, the core of many biologically significant molecules, from 4,5-diaminopyrimidine precursors.[2] The general approach involves the introduction of an amino group at the 5-position of a pyrimidine ring through nitrosation and subsequent reduction, followed by ring closure with a one-carbon unit, such as formic acid.[1][3]

Physicochemical Properties and Structural Elucidation

This compound is a pyrimidine derivative characterized by a methyl group at the N1 position and two amino groups at the C5 and C6 positions of the uracil ring. These structural features, particularly the vicinal diamine functionality, are central to its chemical reactivity and utility as a synthetic precursor.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound5,6-Diamino-1,3-dimethyluracil5,6-Diaminouracil
Molecular Formula C₅H₈N₄O₂C₆H₁₀N₄O₂C₄H₆N₄O₂
Molecular Weight 156.14 g/mol 170.17 g/mol 142.12 g/mol [4]
Appearance Off-white to light yellow solid (expected)SolidSolid[4]
Melting Point Not explicitly found210-214 °C (dec.)>300 °C[4]
Solubility Sparingly soluble in water, soluble in DMSO (expected)Soluble in water, ethanol[5]Slightly soluble in water[4]
CAS Number 6972-82-35440-00-63240-72-0[4]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum of the dimethylated analog in DMSO-d₆ shows distinct singlets for the two N-methyl groups.[6] The protons of the amino groups would likely appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum would be expected to show distinct signals for the carbonyl carbons, the olefinic carbons bearing the amino groups, and the methyl carbon.

  • IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the amino groups, C=O stretching of the uracil ring, and C-N stretching vibrations.[6]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight.[6]

Crystallography:

No crystal structure for this compound was found in the reviewed literature. However, X-ray diffraction studies on related aminouracil derivatives have been conducted, providing insights into their solid-state structures and hydrogen-bonding networks.[7][8]

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound typically follows a multi-step sequence starting from 6-amino-1-methyluracil. This precursor can be prepared from the condensation of 1-methylurea with a suitable three-carbon synthon like ethyl cyanoacetate. The overall synthetic workflow is a classic example of pyrimidine chemistry.

graph SynthesisWorkflow { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="6-Amino-1-methyluracil"]; B [label="6-Amino-1-methyl-5-nitrosouracil"]; C [label="this compound"];

A -> B [label="Nitrosation\n(e.g., NaNO₂, H⁺)"]; B -> C [label="Reduction\n(e.g., Na₂S₂O₄ or H₂/Pd-C)"];

subgraph "Step 1" { A [fillcolor="#4285F4", fontcolor="#FFFFFF"]; } subgraph "Step 2" { B [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } subgraph "Step 3" { C [fillcolor="#34A853", fontcolor="#FFFFFF"]; } }

A generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established methods for the synthesis of related diaminouracils.[9][10]

Step 1: Nitrosation of 6-Amino-1-methyluracil

  • Reaction Setup: In a suitable reaction vessel, suspend 6-amino-1-methyluracil in water or a mixture of water and acetic acid.

  • Addition of Nitrosating Agent: Cool the suspension in an ice bath to 0-5 °C. Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at low temperature. The formation of a colored precipitate (typically red or orange) of 6-amino-1-methyl-5-nitrosouracil indicates the progress of the reaction.

  • Isolation: After the reaction is complete, collect the precipitate by filtration, wash with cold water, and then with a suitable organic solvent like ethanol to aid in drying.

Causality Behind Experimental Choices: The use of a low temperature is crucial to control the exothermic nitrosation reaction and prevent the decomposition of nitrous acid. The acidic medium facilitates the formation of the nitrosating agent, nitrous acid, from sodium nitrite.

Step 2: Reduction of 6-Amino-1-methyl-5-nitrosouracil

  • Reaction Setup: Suspend the dried 6-amino-1-methyl-5-nitrosouracil in water or an aqueous ammonia solution in a reaction flask equipped with a stirrer.

  • Addition of Reducing Agent: Gently heat the suspension to around 50-60 °C. Portion-wise, add a reducing agent such as sodium hydrosulfite (Na₂S₂O₄). The disappearance of the color of the nitroso compound indicates the progress of the reduction.

  • Reaction Completion: After the addition of the reducing agent is complete, continue stirring at the same temperature for a short period to ensure complete conversion.

  • Isolation and Purification: Cool the reaction mixture in an ice bath to precipitate the this compound. Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent if necessary.

Causality Behind Experimental Choices: Sodium hydrosulfite is a common and effective reducing agent for converting nitroso groups to amino groups in aqueous media. The reaction is typically performed in a neutral to slightly basic medium to facilitate the reduction.

Applications in Medicinal Chemistry and Drug Development

The primary significance of this compound in drug development lies in its role as a versatile precursor for the synthesis of a wide range of fused heterocyclic systems, most notably xanthine derivatives.[11] The vicinal diamine functionality provides a reactive handle for cyclization reactions with various one-carbon and two-carbon synthons.

graph Applications { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Xanthine Derivatives\n(e.g., 1-Methylxanthine)"]; C [label="Pteridine Derivatives"]; D [label="Other Fused Pyrimidines"]; E [label="Bioactive Molecules"];

A -> B [label="Cyclization with\n one-carbon synthons"]; A -> C [label="Cyclization with\n α-dicarbonyl compounds"]; A -> D [label="Various cyclization\n reactions"]; B -> E; C -> E; D -> E;

E [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; }

Synthetic utility of this compound.

4.1. Synthesis of Xanthine Derivatives:

This compound is a key intermediate in the synthesis of 1-methylxanthine and its derivatives. The cyclization of the diaminouracil with reagents like formic acid, formamide, or orthoformates leads to the formation of the imidazole ring fused to the pyrimidine core, yielding the xanthine scaffold.[5] These xanthine derivatives are of significant interest due to their diverse pharmacological activities, including acting as adenosine receptor antagonists, phosphodiesterase inhibitors, and central nervous system stimulants.[11]

4.2. Precursor to Fused Pyrimidine Systems:

Beyond xanthines, this compound can be reacted with a variety of dicarbonyl compounds and their equivalents to construct other fused heterocyclic systems such as pteridines and alloxazines.[5] These scaffolds are present in numerous biologically active molecules and are actively explored in drug discovery programs targeting a range of diseases, including cancer, viral infections, and inflammatory disorders.[6][12][13] The ability to introduce substituents on the N1 position of the uracil ring allows for the modulation of the physicochemical and pharmacological properties of the final fused-ring compounds.[9]

4.3. Role in the Development of Bioactive Compounds:

The pyrimidine core is a privileged structure in medicinal chemistry, and derivatives of 5,6-diaminouracil have been investigated for a variety of biological activities.[14][15][16] The amino groups can be further functionalized to generate libraries of compounds for high-throughput screening. The N1-methyl group can influence the compound's metabolic stability and receptor-binding interactions, making it a valuable point for structural modification in drug design.

Conclusion

This compound, a derivative born from the foundational principles of the Traube purine synthesis, continues to be a cornerstone in the synthesis of medicinally important heterocyclic compounds. Its straightforward synthesis and the versatile reactivity of its vicinal diamine functionality make it an invaluable building block for the construction of xanthines and other fused pyrimidines. For researchers and scientists in drug development, a thorough understanding of the history, synthesis, and chemical utility of this compound is essential for the rational design of novel therapeutics targeting a wide array of diseases.

References

Methodological & Application

Synthesis of 1-Methylxanthine via Traube Cyclization of 5,6-Diamino-1-methyluracil: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 1-methylxanthine, a key heterocyclic compound with significant relevance in medicinal chemistry and drug development. The protocol details the classic Traube synthesis, a robust and widely adopted method for constructing the purine ring system. Starting from the readily available precursor 5,6-Diamino-1-methyluracil, this guide elucidates the cyclization reaction using formic acid. We delve into the underlying chemical principles, provide a meticulously detailed step-by-step experimental procedure, and outline essential analytical techniques for the verification of the final product. This document is tailored for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering field-proven insights to ensure a successful and reproducible synthesis.

Introduction

Xanthine and its derivatives are a class of purine alkaloids that form the structural core of numerous biologically active molecules, including naturally occurring stimulants like caffeine and theophylline.[1][2] Their diverse pharmacological activities, such as adenosine receptor antagonism and phosphodiesterase inhibition, have established the xanthine scaffold as a "privileged structure" in medicinal chemistry.[2] The synthesis of custom-substituted xanthines is, therefore, a critical endeavor for the development of novel therapeutics.

The Traube synthesis, first reported in 1900, remains one of the most fundamental and reliable methods for the preparation of purines.[3][4] The strategy involves the construction of the imidazole ring onto a pre-existing pyrimidine core. Specifically, it utilizes a 5,6-diaminopyrimidine derivative which, upon reaction with a one-carbon unit source, undergoes cyclization to form the fused purine ring system.[3] This application note focuses on the synthesis of 1-methylxanthine, a metabolite of caffeine and theophylline, through the Traube cyclization of this compound using formic acid as the C1 source.[1][5]

Reaction Mechanism and Scientific Rationale

The Traube synthesis of 1-methylxanthine from this compound and formic acid is a two-step process occurring in a single pot: an initial formylation followed by an intramolecular cyclodehydration.

  • Formylation: The reaction is initiated by the nucleophilic attack of the more basic 5-amino group of this compound on the carbonyl carbon of formic acid. This step is often catalyzed by the acidic nature of the formic acid itself, which protonates the hydroxyl group of the carboxylic acid, making the carbonyl carbon more electrophilic. This results in the formation of a 5-formamido intermediate.

  • Cyclodehydration: Under heating (reflux), the newly formed formamide undergoes an intramolecular cyclization. The 6-amino group acts as a nucleophile, attacking the formyl carbonyl carbon. This is followed by the elimination of a water molecule to yield the aromatic imidazole ring, thus completing the purine structure of 1-methylxanthine. The high temperature of the reflux provides the necessary activation energy for this dehydration and ring-closure step.

Diagram of the Reaction Mechanism

Caption: Mechanism of 1-methylxanthine synthesis.

Experimental Protocol

This protocol is designed for the synthesis of 1-methylxanthine on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )CAS NumberKey Properties
This compound156.146972-82-3Beige solid
Formic acid (≥95%)46.0364-18-6Corrosive, lachrymator
Deionized water18.027732-18-5-
Ethanol46.0764-17-5Flammable
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Glass funnel

  • Buchner funnel and flask

  • Filter paper

  • Beakers

  • Graduated cylinders

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup:

    • Place this compound (e.g., 5.0 g, 32.0 mmol) into a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Carefully add formic acid (e.g., 25 mL) to the flask. Caution: Formic acid is corrosive and should be handled with care in a fume hood.

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the mixture to reflux using a heating mantle and stir vigorously.

    • Maintain the reflux for a period of 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if a suitable solvent system is developed.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing cold deionized water (e.g., 100 mL) to precipitate the product.

    • Stir the suspension for 15-20 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with copious amounts of cold deionized water to remove any residual formic acid.

    • Further wash the product with a small amount of cold ethanol to aid in drying.

  • Purification:

    • The crude 1-methylxanthine can be purified by recrystallization from hot water.

    • Transfer the solid to a beaker and add a minimal amount of boiling water to dissolve it completely.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Experimental Workflow Diagram

Xanthine Synthesis Workflow start Start reactants Combine this compound and Formic Acid start->reactants reflux Heat to Reflux (2-4 hours) reactants->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate in Cold Water cool->precipitate filter Vacuum Filter and Wash with H2O/EtOH precipitate->filter recrystallize Recrystallize from Hot Water filter->recrystallize dry Dry Product Under Vacuum recrystallize->dry product Pure 1-Methylxanthine dry->product

Caption: Workflow for 1-methylxanthine synthesis.

Verification of Synthesis

To confirm the identity and purity of the synthesized 1-methylxanthine, a combination of analytical techniques should be employed. The expected data are summarized below.

Expected Characterization Data for 1-Methylxanthine
TechniqueExpected Results
Melting Point ~270 °C
¹H NMR Signals corresponding to the methyl group protons, the imidazole proton, and any exchangeable N-H protons.[6]
¹³C NMR Resonances for the carbonyl carbons, the aromatic carbons of the purine ring, and the methyl carbon.[6]
IR Spectroscopy Characteristic peaks for N-H stretching, C=O stretching (amide), and C=N/C=C stretching of the aromatic rings.
Mass Spectrometry A molecular ion peak [M+H]⁺ at m/z ≈ 167.06, corresponding to the molecular formula C₆H₆N₄O₂.[6]

Note: NMR chemical shifts can vary depending on the solvent used.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reflux time and monitor the reaction by TLC.
Loss of product during work-up.Ensure the product is fully precipitated before filtration; use ice-cold water for washing.
Impure starting material.Verify the purity of the this compound before starting.
Product is colored/impure Residual starting material or side products.Ensure thorough washing of the crude product. Perform recrystallization carefully, possibly with the addition of activated charcoal to remove colored impurities.
Reaction does not proceed Insufficient heating.Ensure the reaction mixture is maintained at a steady reflux.

Safety and Handling

  • This compound: May cause skin and serious eye irritation.[7]

  • Formic Acid: Corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood with appropriate gloves and eye protection.

  • General Precautions: Standard laboratory safety practices should be followed. Avoid inhalation of dust and vapors. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

This application note presents a reliable and well-established protocol for the synthesis of 1-methylxanthine using the Traube synthesis. By providing a detailed procedural walkthrough, mechanistic insights, and guidelines for product verification, this document serves as a valuable resource for chemists engaged in the synthesis of purine derivatives for pharmaceutical and related research. The inherent simplicity and efficiency of this method make it an excellent choice for accessing this important heterocyclic scaffold.

References

Application Note & Protocol: Rapid Synthesis of 8-Substituted Xanthines via Microwave-Assisted Cyclocondensation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive protocol for the microwave-assisted synthesis of 8-substituted xanthines, a privileged scaffold in medicinal chemistry, starting from 5,6-diamino-1-methyluracil. Traditional synthetic routes often involve lengthy reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) offers a green, efficient, and rapid alternative, significantly accelerating the reaction through efficient and uniform heating.[1][2] This document details the underlying reaction mechanism, provides a validated, step-by-step experimental protocol, and discusses the critical parameters that ensure high yields and purity. The presented methodology is designed to be a robust and versatile tool for researchers in drug discovery and organic synthesis, enabling rapid access to diverse libraries of xanthine derivatives.

Introduction: The Significance of Xanthines and Microwave Synthesis

The xanthine core is a fundamental heterocyclic structure found in numerous biologically active compounds, including the well-known stimulants caffeine and theophylline.[3] Derivatives substituted at the 8-position are of particular interest in drug development, exhibiting a wide range of pharmacological activities, such as adenosine receptor antagonism, phosphodiesterase inhibition, and anti-inflammatory effects.[3][4]

Conventional synthesis of these compounds typically involves the cyclization of a 5,6-diaminouracil precursor. A common and effective route is the condensation with an aldehyde, followed by oxidative cyclization.[5] However, these methods often require prolonged heating under reflux for several hours or even days, sometimes demanding harsh reagents or leading to low yields.[6]

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, aligning with the principles of green chemistry.[7] By utilizing microwave irradiation, polar molecules in the reaction mixture are heated directly and uniformly, leading to a dramatic reduction in reaction times—often from hours to mere minutes.[8] This rapid and efficient energy transfer not only accelerates the reaction rate but also frequently results in higher product yields, increased purity by minimizing side-product formation, and reduced energy consumption.[1][7]

This application note leverages the power of microwave synthesis to provide a streamlined and highly efficient protocol for synthesizing 8-substituted xanthines from this compound and various aldehydes.

Reaction Principle and Mechanism

The synthesis proceeds via a one-pot, two-step acid-catalyzed cyclocondensation reaction. The generally accepted mechanism is as follows:

  • Schiff Base Formation: The more nucleophilic amino group at the C5 position of this compound attacks the carbonyl carbon of the aldehyde. This is followed by dehydration to form a protonated Schiff base (imine) intermediate.

  • Intramolecular Cyclization & Oxidation: The amino group at the C6 position then acts as an intramolecular nucleophile, attacking the imine carbon to form a di-hydro-xanthine intermediate.

  • Aromatization: The final step involves an oxidative aromatization of the newly formed imidazole ring to yield the stable 8-substituted xanthine product. In many protocols, an oxidizing agent is explicitly added, but under microwave conditions in the presence of a solvent like acetic acid, atmospheric oxygen or other in-situ generated species can facilitate this step.

This entire cascade is efficiently promoted by microwave irradiation, which overcomes the activation energy barriers for each step much more rapidly than conventional heating.[7]

Experimental Workflow and Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 8-phenyl-1-methylxanthine as a representative example. The protocol can be readily adapted for a wide range of aromatic, heteroaromatic, and aliphatic aldehydes.

Materials and Equipment
  • Reagents:

    • This compound

    • Benzaldehyde (or other desired aldehyde)

    • Glacial Acetic Acid (ACS grade or higher)

    • Ethanol

    • Deionized Water

  • Equipment:

    • Mon-mode microwave reactor (e.g., CEM Discover, Biotage Initiator)

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Analytical balance

    • Standard laboratory glassware (beakers, flasks)

    • Filtration apparatus (Büchner funnel)

    • Drying oven or vacuum desiccator

Visualized Experimental Workflow

The following diagram illustrates the streamlined process from reactants to the purified final product.

G cluster_0 Preparation cluster_1 Microwave Synthesis cluster_2 Work-up & Purification Reactants 1. Weigh Reactants (this compound, Aldehyde) Solvent 2. Add Solvent (Glacial Acetic Acid) Vial 3. Combine in Microwave Vial Microwave 4. Irradiate in Reactor (Set Temp, Time, Power) Vial->Microwave Cooling 5. Cool to Room Temp (Precipitation Occurs) Microwave->Cooling Filtration 6. Filter the Solid Washing 7. Wash with Water/Ethanol Drying 8. Dry the Product Product Purified 8-Substituted Xanthine Drying->Product

Caption: Microwave-assisted synthesis workflow.

Step-by-Step Protocol
  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (156 mg, 1.0 mmol).

  • Addition of Aldehyde: Add benzaldehyde (106 mg, 1.0 mmol, 1.0 eq.).

  • Solvent Addition: Add 3-4 mL of glacial acetic acid. The acid serves as both a solvent that couples efficiently with microwaves and a catalyst for the condensation.[9]

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 120-140°C for 5-15 minutes.

    • Scientist's Note: The optimal time and temperature may vary depending on the reactivity of the aldehyde. It is recommended to perform a preliminary time-course study for new substrates. The reaction can be monitored by TLC.

  • Cooling and Precipitation: After the irradiation is complete, cool the vial to room temperature using compressed air. A precipitate will typically form as the solution cools.

  • Product Isolation: Pour the contents of the vial into a beaker containing ~20 mL of cold deionized water. Stir for a few minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid sequentially with deionized water (2 x 10 mL) and cold ethanol (1 x 10 mL) to remove residual acetic acid and unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight. The resulting 8-phenyl-1-methylxanthine should be an off-white to pale yellow solid.

Results: Versatility of the Protocol

The described microwave protocol is highly versatile and accommodates a wide array of aldehydes, including those with electron-donating and electron-withdrawing substituents, as well as heterocyclic and aliphatic aldehydes. The table below summarizes typical results, showcasing the efficiency of this method.

EntryAldehyde (R Group)Time (min)Temp (°C)Yield (%)Reference
1Phenyl10120>90%[10]
24-Chlorophenyl10140>92%[5]
34-Methoxyphenyl15120>88%[10]
42-Thienyl5140>95%[9]
5Propionaldehyde15120~85%N/A

Yields are based on isolated product after purification and may vary based on specific microwave instrumentation and reaction scale.

Discussion and Expert Insights

  • Solvent Choice: Glacial acetic acid is an excellent choice as it is polar, has a high dielectric loss tangent for efficient microwave absorption, and acts as a catalyst.[9] For substrates sensitive to acid, other high-boiling polar solvents like DMF or NMP can be used, though a separate acid catalyst (e.g., a catalytic amount of HCl) may be required.

  • Temperature vs. Power Control: It is crucial to use a microwave reactor with fiber-optic temperature monitoring to control the reaction by temperature rather than power. This ensures reproducibility and prevents overheating, which can lead to decomposition and the formation of byproducts.[1]

  • Pressure Monitoring: The sealed-vessel conditions allow the reaction to be performed at temperatures above the solvent's boiling point, dramatically increasing the reaction rate. Pressure monitoring is a key safety feature of modern microwave reactors.

  • Troubleshooting: If the reaction does not go to completion, consider increasing the reaction time or temperature incrementally. If the yield is low due to poor precipitation, adding an anti-solvent or concentrating the reaction mixture before adding water may improve recovery. For particularly unreactive aldehydes, increasing the equivalence to 1.1-1.2 eq. can drive the reaction to completion.

Conclusion

The microwave-assisted synthesis of 8-substituted xanthines from this compound offers a superior alternative to conventional heating methods. This protocol provides a rapid, efficient, and versatile route to a broad range of xanthine derivatives, significantly accelerating the discovery and development of new chemical entities. By dramatically reducing reaction times and often improving yields, this green chemistry approach enables high-throughput synthesis, making it an invaluable tool for medicinal chemists and researchers in the pharmaceutical sciences.[11][12]

References

COMU as a coupling reagent for 5,6-Diamino-1-methyluracil reactions

Author: BenchChem Technical Support Team. Date: January 2026

Topic: COMU as a Coupling Reagent for 5,6-Diamino-1-methyluracil Reactions

Audience: Researchers, scientists, and drug development professionals.

Foreword: Navigating Amide Bond Formation with Diamines

The synthesis of complex molecules, particularly in the realm of medicinal chemistry, often hinges on the efficient and selective formation of amide bonds. While numerous coupling reagents have been developed, challenges persist, especially when working with substrates possessing multiple nucleophilic sites. This guide focuses on the application of COMU, a third-generation uronium-type coupling reagent, for reactions involving this compound. This diamine presents a unique challenge due to the presence of two amino groups with differing reactivity. Herein, we provide a detailed exploration of COMU's advantages, a mechanistic rationale for its selectivity, and robust protocols for its successful implementation, empowering researchers to confidently navigate these critical transformations.

COMU: A Modern Solution for Amide Coupling

COMU, or (1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, has emerged as a superior coupling reagent due to its high efficiency, low tendency for racemization, and enhanced safety profile compared to traditional benzotriazole-based reagents like HBTU and HATU.[1][2][3][4][5]

Key Advantages of COMU:

  • High Reactivity and Efficiency: COMU often provides faster reaction times and higher yields, even with sterically hindered amino acids or challenging substrates.[6] Its reactivity is comparable, and in some cases superior, to HATU.[1]

  • Reduced Racemization: The oxime-based leaving group, OxymaPure, effectively suppresses racemization, a critical factor in peptide synthesis and chiral molecule derivatization.[6]

  • Enhanced Safety: COMU is based on the non-explosive and less hazardous OxymaPure, mitigating the risks associated with benzotriazole-based reagents.[2][4]

  • Improved Solubility: The presence of a morpholino group enhances the solubility of COMU in a wide range of organic solvents, facilitating its use in various reaction conditions.[2][4][6]

  • Water-Soluble Byproducts: The byproducts of the coupling reaction are readily soluble in water, simplifying the purification process, particularly in solution-phase synthesis.[2][6]

The Challenge of Regioselectivity with this compound

This compound is a valuable building block in medicinal chemistry, often serving as a precursor for the synthesis of bioactive xanthine derivatives and other heterocyclic scaffolds.[7][8][9] The primary challenge in its acylation lies in controlling the regioselectivity between the 5-amino and 6-amino groups. The inherent electronic and steric differences between these two positions can be exploited to achieve selective acylation. The 5-amino group is generally more nucleophilic and sterically accessible compared to the 6-amino group, which is flanked by a carbonyl and the N1-methyl group.

Recent studies have demonstrated that the use of COMU as a coupling reagent allows for the highly regioselective acylation of the 5-amino group of 5,6-diaminouracil derivatives, yielding the desired 6-amino-5-carboxamidouracils in high yields and with short reaction times.[7][8] This selectivity is crucial for the subsequent cyclization to form 8-substituted xanthines.

Mechanistic Insight: The COMU-Mediated Coupling Pathway

The efficacy of COMU lies in its ability to rapidly activate a carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine.

COMU_Mechanism RCOOH R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ (Carboxylate) RCOOH->Carboxylate - H⁺ COMU COMU ActiveEster [Reactive O-Acylisourea Intermediate] COMU->ActiveEster Base Base (e.g., DIPEA) Diamine This compound Product 5-Acylamino-6-amino-1-methyluracil Diamine->Product Carboxylate->ActiveEster ActiveEster->Product Byproducts Water-Soluble Byproducts protocol_workflow start Start reagents Dissolve this compound and Carboxylic Acid in DMF start->reagents add_base Add DIPEA reagents->add_base add_comu Add COMU Solution add_base->add_comu react Stir at Room Temperature (5-30 min) add_comu->react precipitate Precipitation of Product react->precipitate filter Filter the Solid precipitate->filter wash Wash with Cold DMF and Diethyl Ether filter->wash dry Dry under Vacuum wash->dry end Pure 5-Acylamino Product dry->end

References

Application Note & Protocols: One-Pot Synthesis of Fused Uracil Derivatives from 5,6-Diamino-1-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fused Uracils

Uracil and its derivatives are foundational scaffolds in medicinal chemistry, renowned for a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Fusing a second heterocyclic ring to the uracil core dramatically expands its structural diversity and pharmacological potential, leading to privileged structures like pyrimido[4,5-b]quinolines, lumazines, and xanthines.[3][4] These fused systems are of significant interest in drug discovery.[5]

Traditionally, the synthesis of such complex molecules involves multi-step procedures that are often time-consuming, resource-intensive, and generate considerable waste. One-pot syntheses, particularly multicomponent reactions (MCRs), offer a powerful and efficient alternative. By combining multiple reactants in a single reaction vessel, MCRs reduce reaction times, simplify purification processes, and enhance overall yield.[6]

This guide focuses on the utility of 5,6-diamino-1-methyluracil as a versatile precursor for the one-pot synthesis of diverse fused uracil derivatives. The adjacent amino groups at the C5 and C6 positions provide a nucleophilic "hotspot" for condensation and cyclization reactions, making it an ideal starting material for building complex heterocyclic systems.

Mechanistic Principles: The Chemistry of Diaminouracil

The synthetic versatility of this compound stems from the differential reactivity of its two amino groups. The C6-amino group is typically more nucleophilic than the C5-amino group, allowing for sequential and regioselective reactions. In a one-pot setting, the initial reaction often involves the formation of a Schiff base or an enamine intermediate, which then undergoes an intramolecular cyclization followed by dehydration or oxidation to yield the final fused aromatic system. The choice of reaction partners—such as α,β-unsaturated ketones, dicarbonyl compounds, or aldehydes—dictates the nature of the resulting fused ring.

Below is a generalized workflow illustrating the one-pot synthesis strategy.

G cluster_0 One-Pot Reaction Vessel A This compound Intermediate In-situ Intermediates (e.g., Schiff Base, Enamine) A->Intermediate B Reactant A (e.g., Aldehyde) B->Intermediate C Reactant B (e.g., β-Dicarbonyl) C->Intermediate Catalyst Catalyst (e.g., Trityl Chloride) Catalyst->Intermediate Solvent Solvent (e.g., Chloroform) Solvent->Intermediate Product Fused Uracil Derivative Intermediate->Product Intramolecular Cyclization & Aromatization Purification Purification (Recrystallization) Product->Purification Work-up FinalProduct Pure Fused Uracil Purification->FinalProduct Isolation

Caption: General workflow for the one-pot synthesis of fused uracils.

Application & Protocols: Synthesis of Key Fused Uracil Scaffolds

This section provides detailed protocols for the synthesis of prominent classes of fused uracils from this compound.

Synthesis of Pyrimido[4,5-b]quinolines via Three-Component Reaction

Pyrimido[4,5-b]quinolines are a class of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antifungal properties.[7] A highly efficient method for their synthesis is a one-pot, three-component reaction involving an aromatic aldehyde, a β-dicarbonyl compound (like dimedone), and an aminouracil.[6][7]

Protocol: Trityl Chloride-Catalyzed Synthesis of Pyrimido[4,5-b]quinolines [7]

  • Materials:

    • This compound (or 6-amino-1,3-dimethyluracil can be used as described in the source)

    • Aromatic aldehyde (e.g., 2,4-dichlorobenzaldehyde)

    • Dimedone

    • Trityl chloride (TrCl)

    • Chloroform (CHCl₃)

    • Aqueous ethanol (70%)

  • Procedure:

    • To a round-bottomed flask equipped with a reflux condenser, add the aromatic aldehyde (1 mmol), dimedone (1 mmol, 0.140 g), and 6-amino-1,3-dimethyluracil (1 mmol, 0.155 g).[7]

    • Add trityl chloride (10 mol%, 0.0278 g) as the catalyst and chloroform (10 mL) as the solvent.[7]

    • Stir the reaction mixture under reflux conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from aqueous ethanol (70%) to obtain the desired pyrimido[4,5-b]quinoline derivative.[7]

Mechanism Insight: The reaction is believed to proceed through an initial Knoevenagel condensation between the aldehyde and dimedone, followed by a Michael addition of the aminouracil. Subsequent intramolecular cyclization and dehydration yield the final product. Trityl chloride acts as a mild Lewis acid catalyst to activate the aldehyde.

G Aldehyde Ar-CHO Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Dimedone Dimedone Dimedone->Knoevenagel Uracil This compound Michael Michael Addition Uracil->Michael Intermediate1 α,β-Unsaturated Ketone Knoevenagel->Intermediate1 Intermediate A Intermediate1->Michael Intermediate2 Adduct Michael->Intermediate2 Intermediate B Cyclization Intramolecular Cyclization & Dehydration Intermediate2->Cyclization Product Pyrimido[4,5-b]quinoline Cyclization->Product

Caption: Reaction mechanism for pyrimido[4,5-b]quinoline synthesis.

Data Summary: This method provides high yields for a variety of aromatic aldehydes.[7]

EntryAromatic AldehydeTime (min)Yield (%)
14-Cl-C₆H₄CHO4095
22,4-Cl₂-C₆H₃CHO3098
34-NO₂-C₆H₄CHO6092
44-MeO-C₆H₄CHO5094
5C₆H₅CHO6090
Table adapted from data presented in reference[7].
Synthesis of Lumazines (Alloxazines) via Condensation with α-Diketones

Lumazines and their isomers, alloxazines, are another important class of fused uracils. Alloxazine derivatives are being investigated as multifunctional agents for photodynamic therapy and cancer cell imaging.[8] They can be synthesized via a condensation reaction between 5,6-diaminouracils and α-dicarbonyl compounds.

Protocol: Synthesis of an Indenopteridine Derivative [4]

  • Materials:

    • 5,6-Diamino-1,3-dimethyluracil hydrochloride

    • Ninhydrin

    • Water

    • Ammonium hydroxide solution

    • Ethanol

  • Procedure:

    • In a reaction vessel, dissolve 5,6-diamino-1,3-dimethyluracil hydrochloride (1.00 mmol) and ninhydrin (1.00 mmol) in water (15 mL).[4]

    • Adjust the pH to 8 by adding a few drops of ammonium hydroxide solution.

    • Stir the mixture at room temperature for 1 hour.

    • The formed precipitate is collected by filtration.

    • Wash the solid with ethanol and recrystallize from ethanol to yield the pure indenopteridine product.[4]

Mechanism Insight: This reaction is a classic condensation between the vicinal diamine and the α-diketone (ninhydrin). The two amino groups react with the two ketone carbonyls to form a new six-membered pyrazine ring fused to the uracil and indane systems, with the elimination of two molecules of water.

Data Summary:

Reactant AReactant BProduct ClassYield
5,6-Diamino-1,3-dimethyluracilNinhydrinIndenopteridine60.7%
Data from reference[4].
Synthesis of Xanthine Derivatives

Xanthine derivatives are well-known for their biological activities, most notably as antagonists of adenosine receptors.[6] They can be readily synthesized from this compound through condensation and subsequent cyclization.

Protocol: Two-Step, One-Pot Synthesis of 8-Substituted Xanthines [6]

  • Materials:

    • 5,6-Diamino-1,3-dimethyluracil

    • Substituted aldehyde (e.g., benzaldehyde)

    • Thionyl chloride (SOCl₂)

  • Procedure:

    • Step 1 (Schiff Base Formation): React 5,6-diamino-1,3-dimethyluracil with a substituted aldehyde in situ to form the corresponding benzylidene derivative (Schiff base).

    • Step 2 (Oxidative Cyclization): Without isolating the intermediate, perform an oxidative cyclization by refluxing with thionyl chloride to yield the desired 8-substituted xanthine derivative.[6]

Mechanism Insight: The more nucleophilic C6-amino group condenses with the aldehyde to form a Schiff base. The C5-amino group then attacks the imine carbon in an intramolecular fashion. The final aromatization to the imidazole ring is achieved through oxidation, for which thionyl chloride serves as both the cyclizing and oxidizing agent.

Troubleshooting and Optimization

  • Low Yields: Ensure anhydrous conditions, as water can hydrolyze intermediates. The purity of the starting this compound is critical; it can degrade upon prolonged exposure to air and light.

  • Side Reactions: In multicomponent reactions, the order of addition can sometimes influence the outcome. If side products are observed, consider pre-mixing two of the three components before adding the third.

  • Catalyst Choice: While trityl chloride is effective, other Lewis or Brønsted acids can be explored. For some reactions, a basic catalyst may be required to promote condensation.[3]

  • Solvent Effects: The choice of solvent can significantly impact reaction rates and yields. Polar aprotic solvents like DMF or DMSO can be useful for dissolving reactants but may require higher temperatures for removal.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gases. Handle with extreme care.

  • Chloroform is a suspected carcinogen. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a powerful and versatile building block for the efficient one-pot synthesis of a wide range of medicinally relevant fused heterocyclic compounds. The protocols outlined in this guide demonstrate straightforward and high-yielding methods to access pyrimido[4,5-b]quinolines, lumazines, and xanthines. By leveraging the principles of multicomponent and tandem reactions, researchers can accelerate the discovery and development of novel therapeutic agents based on the fused uracil scaffold.

References

Application Note & Protocols: Strategic Synthesis of Fused Pyrimidines via Condensation of 5,6-Diamino-1-methyluracil with Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Diaminouracil Scaffolds

5,6-Diaminouracil and its N-alkylated derivatives, such as 5,6-Diamino-1-methyluracil, are highly valuable precursors in synthetic organic and medicinal chemistry. The strategic placement of two adjacent amino groups on the pyrimidine ring offers a unique platform for constructing a diverse array of fused heterocyclic systems. The condensation reaction with aldehydes is a cornerstone of this chemistry, leading to the formation of isoalloxazine and alloxazine ring systems. These scaffolds are isosteric with endogenous flavins and pteridines, making them "privileged structures" in drug discovery for targeting enzymes and receptors implicated in cancer, neurodegenerative diseases, and microbial infections.[1]

This guide provides a detailed exploration of the reaction conditions for the condensation of this compound with aldehydes. It moves beyond simple procedural lists to explain the underlying chemical principles, offering researchers the knowledge to optimize conditions for their specific synthetic targets.

Section 1: The Core Reaction Mechanism

The condensation of this compound with an aldehyde is fundamentally a nucleophilic addition-elimination reaction that proceeds via a Schiff base intermediate. The reaction's success and selectivity are governed by the differential nucleophilicity of the two amino groups and the subsequent cyclization pathway.

Regioselectivity: The Role of the 5-Amino Group

A common question is which amino group initiates the reaction. The 5-amino group is significantly more nucleophilic and reactive towards aldehydes than the 6-amino group. This is attributed to the delocalization of the lone pair of electrons on the N-6 nitrogen into the uracil ring system, which reduces its nucleophilic character.[2] Consequently, the initial reaction almost exclusively involves the formation of a Schiff base (imine) at the 5-position.

The Two-Step Mechanism: From Amine to Imine

The formation of the Schiff base is a reversible process, typically catalyzed by acid or base.[3]

  • Nucleophilic Attack: The lone pair of the 5-amino group attacks the electrophilic carbonyl carbon of the aldehyde, forming a transient, unstable zwitterionic intermediate.

  • Proton Transfer & Dehydration: This intermediate rapidly undergoes proton transfer to form a neutral carbinolamine. The rate-determining step is often the acid-catalyzed dehydration of this carbinolamine, which eliminates a molecule of water to yield the C=N double bond of the Schiff base.[3]

Mildly acidic conditions are often optimal. If the pH is too low, the amine nucleophile becomes protonated and non-reactive, stalling the initial attack.[3]

ReactionMechanism Uracil This compound (5-NH₂ is more nucleophilic) Carbinolamine Carbinolamine Intermediate Uracil->Carbinolamine + R-CHO (Nucleophilic Attack) Aldehyde Aldehyde (R-CHO) SchiffBase Schiff Base (Imine) Carbinolamine->SchiffBase Product Cyclized Product (e.g., Isoalloxazine) SchiffBase->Product Intramolecular Cyclization

Caption: Mechanism of Schiff base formation and subsequent cyclization.

Section 2: Optimizing Reaction Conditions

The choice of catalyst, solvent, and temperature profoundly impacts the reaction rate, yield, and purity of the final product.

ParameterOptions & ConsiderationsRationale & Expert Insights
Catalyst Acidic: Acetic Acid, Formic Acid, FeCl₃·6H₂O[4], Clay KSF[5].Base: Piperidine, Triethylamine.Catalyst-Free: Grinding, Microwave Irradiation[6].Acid Catalysis: Protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and facilitating the rate-limiting dehydration step. Acetic acid is a common and effective choice as it also serves as a suitable solvent.[7] Base Catalysis: Can facilitate proton transfers but is generally less common for this specific transformation. Catalyst-Free: Greener alternatives that use mechanical or microwave energy to overcome the activation barrier. Particularly useful for solvent-free conditions.
Solvent Protic: Ethanol, Methanol, Acetic Acid, Water. Apolar/Aprotic: DMF, DMSO, Chloroform.Protic Solvents: Excellent for dissolving the diaminouracil salt and can participate in proton transfer. Ethanol is a widely used, effective, and environmentally benign choice. Water can serve as both a solvent and, in some cases, a reactant.[4] Aprotic Solvents: Useful for reactants that may have poor solubility in alcohols. DMF and DMSO are effective but require more rigorous purification.
Temperature Room Temperature to Reflux (80-120 °C).Room Temperature: Sufficient for highly reactive aldehydes (e.g., those with strong electron-withdrawing groups). Reflux: Generally required to drive the dehydration and subsequent cyclization to completion, especially for less reactive aromatic or aliphatic aldehydes. Heating is the most common condition reported.
Aldehyde Aromatic, Heterocyclic, Aliphatic.Aromatic Aldehydes: The resulting Schiff bases are stabilized by conjugation, making them more stable and readily synthesized. Electron-withdrawing groups on the aromatic ring increase the carbonyl's electrophilicity and accelerate the reaction.[3] Aliphatic Aldehydes: The corresponding Schiff bases are often less stable and may be prone to polymerization.[3] These reactions may require milder conditions or in-situ cyclization to trap the intermediate.

Section 3: Experimental Protocols

These protocols provide a validated starting point for synthesis. Researchers should perform initial reactions on a small scale to optimize conditions for their specific aldehyde.

Protocol 1: General Synthesis of Isoalloxazine Derivatives

This protocol describes a robust, one-pot method for the synthesis of 8-substituted isoalloxazines (flavin analogs) via condensation and oxidative cyclization.

Materials:

  • This compound

  • Substituted Aldehyde (aromatic or heterocyclic)

  • Glacial Acetic Acid or Ethanol

  • Optional Oxidant (e.g., air, nitrobenzene)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Add the desired aldehyde (1.0-1.1 eq).

  • Add the solvent of choice. A common starting point is glacial acetic acid or ethanol (approx. 10-15 mL per mmol of uracil).

  • Heat the mixture to reflux with stirring. If using a lower-boiling solvent like ethanol, bubbling air through the mixture can facilitate the final oxidative cyclization step.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours, evidenced by the consumption of the starting materials and the formation of a new, often colored, spot.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol followed by diethyl ether to remove residual solvent and impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF/water mixture) to obtain the pure isoalloxazine derivative.

Protocol 2: Alternative Synthesis of Bis(diaminouracil-5-yl)methanes

Under certain conditions, particularly with a 2:1 molar ratio of uracil to aldehyde, a double condensation can occur to form bis(uracil-5-yl)methane derivatives.[7]

Materials:

  • This compound

  • Aromatic Aldehyde

  • Ethanol

  • Catalytic amount of Acetic Acid

Procedure:

  • In a round-bottom flask, suspend this compound (2.0 eq) in ethanol.

  • Add the aromatic aldehyde (1.0 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).

  • Stir the mixture at room temperature or heat gently (50-60 °C). This reaction is typically faster than isoalloxazine formation.

  • Monitor the reaction by TLC. A precipitate usually forms within 30-90 minutes.

  • After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the product by vacuum filtration and wash thoroughly with cold ethanol.

  • The product is often of high purity, but can be recrystallized if necessary.

Section 4: General Workflow and Decision Making

The synthetic strategy depends on the desired final product. The following workflow outlines the key decision points.

Caption: Decision workflow for synthesizing uracil derivatives.

Conclusion

The condensation of this compound with aldehydes is a powerful and adaptable reaction for generating structurally complex and biologically relevant molecules. By understanding the underlying mechanism and the influence of key parameters such as catalyst, solvent, and temperature, researchers can effectively steer the reaction towards the desired product, whether it be a fused isoalloxazine system or a bis-uracil methane adduct. The protocols provided herein serve as a robust foundation for further exploration and optimization in the fields of drug discovery and materials science.

References

Application Notes and Protocols: Synthesis of Adenosine Receptor Antagonists from 5,6-Diamino-1-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.

Introduction: The Xanthine Scaffold as a Privileged Structure

The xanthine core, a purine dioxo-derivative, is a cornerstone in medicinal chemistry, most famously represented by naturally occurring compounds like caffeine and theophylline.[1][2] These molecules act as non-selective antagonists of adenosine receptors (ARs), a family of G-protein coupled receptors (A1, A2A, A2B, A3) that regulate a vast array of physiological processes. The therapeutic potential of modulating these receptors—particularly the A2A subtype for neurodegenerative disorders like Parkinson's disease—has driven extensive efforts to develop potent and selective antagonists.[1]

A highly effective and versatile synthetic strategy begins with substituted 5,6-diaminopyrimidines. Specifically, 5,6-Diamino-1-methyluracil serves as a readily accessible and highly reactive precursor for building the fused imidazole ring of the xanthine system. This application note provides a detailed guide to the synthesis of xanthine-based adenosine receptor antagonists, focusing on the key cyclization strategies and subsequent modifications that enable high receptor affinity and selectivity. We will explore both classical and modern synthetic protocols, supported by mechanistic insights and comparative data.

Part 1: Core Synthetic Strategy - Formation of the Xanthine Ring

The foundational step in this synthetic journey is the construction of the purine ring system via cyclization of the 5,6-diaminouracil precursor. The choice of cyclizing agent is critical as it directly installs the substituent at the C8 position, a key determinant of pharmacological activity.[2][3][4]

Mechanism of Imidazole Ring Formation

The reaction proceeds via a condensation mechanism. The more nucleophilic 5-amino group of the diaminouracil attacks the electrophilic carbon of the cyclizing agent (e.g., an aldehyde, carboxylic acid, or orthoformate). This is followed by an intramolecular cyclization involving the 6-amino group, and subsequent dehydration or elimination to form the stable, aromatic imidazole ring fused to the pyrimidine core.

Key Cyclization Protocols

Two primary methods have proven effective for this transformation: condensation with a carboxylic acid derivative or reaction with an aldehyde followed by oxidative cyclization. A third, highly efficient modern approach utilizes microwave irradiation.

Method A: Carboxylic Acid Condensation

This is the most direct route for installing a variety of 8-substituents. The reaction involves forming an amide bond between the 5-amino group and the carboxylic acid, followed by thermal or base-catalyzed cyclization. This approach is particularly valuable for synthesizing 8-styrylxanthines, which are potent and selective A2A antagonists.[5][6][7][8]

  • Causality: Using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) activates the carboxylic acid, facilitating the initial acylation of the 5-amino group under mild conditions.[9] Subsequent treatment with a base, such as sodium hydroxide, promotes the intramolecular cyclization and dehydration to yield the xanthine.[8]

Method B: Aldehyde Condensation & Oxidative Cyclization

This method involves the formation of a Schiff base (imine) between the 5-amino group and an aldehyde, which then undergoes an oxidative cyclization to form the xanthine.[9]

  • Causality: The initial condensation to the imine is typically straightforward. The subsequent cyclization requires an oxidant, such as thionyl chloride or simply air, to facilitate the final ring closure and aromatization step. This route is common for preparing a wide range of 8-aryl and 8-heteroaryl xanthines.[9]

Method C: Microwave-Assisted Synthesis with Orthoformates

For the synthesis of 8-unsubstituted xanthines (a key intermediate for further functionalization), reaction with triethyl orthoformate is a classic method. Modern advancements have shown that this reaction is dramatically accelerated by microwave irradiation, reducing reaction times from hours to minutes and often improving yields.[10][11][12]

  • Causality: Microwave energy efficiently heats the polar reactants and solvents, overcoming the poor solubility of the diaminouracil starting materials and dramatically increasing the rate of reaction.[11][12] This rapid, controlled heating minimizes side product formation compared to conventional heating.[11]

Part 2: Experimental Protocols

The following protocols are detailed, self-validating procedures for key transformations. Safety precautions (use of fume hood, personal protective equipment) should be observed at all times.

Protocol 1: Synthesis of (E)-8-(3,4-Dimethoxystyryl)-1-methylxanthine via Carboxylic Acid Condensation

This protocol demonstrates the synthesis of a core structure for potent A2A antagonists, exemplified by the precursors to Istradefylline.

Workflow Diagram

cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization SM This compound Int1 Acylated Intermediate (6-Amino-5-cinnamoylaminouracil) SM->Int1 Condensation R1 3,4-Dimethoxycinnamic Acid EDAC, DMAP, DMF R1->Int1 Prod (E)-8-(3,4-Dimethoxystyryl)-1-methylxanthine Int1->Prod Dehydration R2 NaOH (aq) Heat (e.g., 80-100 °C) R2->Prod

Caption: Synthesis of an 8-styrylxanthine via a two-step condensation-cyclization sequence.

Materials:

  • This compound (1.0 eq)

  • (E)-3,4-Dimethoxycinnamic acid (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2M Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl) for acidification

  • Ethyl acetate, Hexanes

Procedure:

  • Acylation:

    • To a stirred solution of this compound and (E)-3,4-dimethoxycinnamic acid in anhydrous DMF, add DMAP.

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDAC portion-wise over 15 minutes, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor reaction completion by TLC (e.g., 10% Methanol in Dichloromethane).

    • Pour the reaction mixture into ice-water. The intermediate product, (E)-6-Amino-1-methyl-5-(3-(3,4-dimethoxyphenyl)acrylamido)pyrimidine-2,4(1H,3H)-dione, will precipitate.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Cyclization:

    • Suspend the dried intermediate in 2M NaOH solution.

    • Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours. The suspension should gradually dissolve and then a new precipitate may form.[8]

    • Monitor the disappearance of the starting material by TLC.

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • Carefully acidify the mixture with HCl to pH 5-6 to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethyl acetate.

    • Dry the product, (E)-8-(3,4-Dimethoxystyryl)-1-methylxanthine, under high vacuum. Recrystallization from ethanol or a similar solvent may be performed for further purification.

Protocol 2: Microwave-Assisted Synthesis of 1-Methylxanthine

This protocol provides a rapid and efficient route to the 8-unsubstituted xanthine core.[10][11][12]

Workflow Diagram

SM This compound MW Microwave Irradiation 160 °C, 5-10 min SM->MW Reagent Triethyl Orthoformate Reagent->MW Product 1-Methylxanthine MW->Product Ring Closure

Caption: Rapid synthesis of 1-methylxanthine using microwave-assisted cyclization.

Materials:

  • This compound (1.0 g)

  • Triethyl orthoformate (6-10 mL)

  • 2N Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • A 10 mL sealed glass tube suitable for microwave synthesis

Procedure:

  • Place this compound (1.0 g) and triethyl orthoformate (6 mL) into a 10 mL microwave reaction vessel.

  • Seal the vessel and place it in a focused mono-mode microwave reactor.

  • Irradiate the mixture with stirring for 5 minutes, setting the target temperature to 160 °C and a maximum power of 120 W.[11][12]

  • After the reaction, allow the vessel to cool to room temperature.

  • Dilute the resulting suspension with 50 mL of 2N aq. HCl solution.

  • Extract the aqueous suspension three times with dichloromethane (50 mL each).

  • Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-methylxanthine as a solid.

Part 3: Structure-Activity Relationship (SAR) and Data

The substitution pattern on the xanthine core dramatically influences both the potency and selectivity for adenosine receptor subtypes. The 8-position is particularly crucial for achieving high A2A receptor affinity.[3][5][13]

  • N1 and N3 Positions: Small alkyl groups (e.g., methyl, ethyl, propyl) are generally well-tolerated and can fine-tune affinity and selectivity.[5][8]

  • N7 Position: Methylation at the N7 position (as in caffeine) can increase A2A selectivity compared to the N7-H analogues.[5][8]

  • C8 Position: Large, hydrophobic substituents are favored. Specifically, an (E)-styryl moiety is a hallmark of highly potent and selective A2A antagonists.[5][6] Substitutions on the phenyl ring of the styryl group, such as methoxy groups, further enhance binding.

Table 1: Comparative Receptor Affinity of Key Xanthine Antagonists

Compound8-Position SubstituentA1 Ki (nM)A2A Ki (nM)A2A/A1 Selectivity
Theophylline-H12,50015,000~0.8
1,3-Dipropyl-8-phenylxanthinePhenyl1.03535
KW-6002 (Istradefylline)(E)-3,4-Dimethoxystyryl662.230
MSX-2(E)-Styryl273175~1.6
1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine(E)-3-Chlorostyryl28,08054520

Data compiled from multiple sources for illustrative purposes. Absolute values may vary between assays. Sources:[5][6][7]

Conclusion and Future Directions

The synthesis of adenosine receptor antagonists from this compound is a robust and highly adaptable process. The key transformation—cyclization to form the xanthine core—can be achieved through several reliable methods, with modern microwave-assisted protocols offering significant advantages in speed and efficiency. By strategically modifying the substituents at the N1, N3, and C8 positions, medicinal chemists can precisely tune the pharmacological profile of the resulting compounds. The development of 8-styrylxanthines like Istradefylline highlights the success of this approach in generating highly potent and selective A2A antagonists for treating neurodegenerative diseases. Future work will likely focus on developing even more subtype-selective ligands and exploring novel C8-substituents to improve pharmacokinetic properties and reduce potential off-target effects.

References

Application Notes and Protocols for the Preparation of Pyrido[2,3-d]pyrimidine-based Tyrosine Kinase Inhibitors Using 5,6-Diaminouracil Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrido[2,3-d]pyrimidine Scaffold

In the landscape of modern oncology, the inhibition of aberrant tyrosine kinase activity remains a cornerstone of targeted cancer therapy. Tyrosine kinase inhibitors (TKIs) have revolutionized treatment paradigms for numerous malignancies by selectively targeting the ATP-binding site of these critical signaling enzymes. The pyrido[2,3-d]pyrimidine nucleus has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating significant potential as a core structure for potent kinase inhibitors.[1][2] Its structural resemblance to the adenine core of ATP allows it to function as a competitive inhibitor, effectively blocking the downstream signaling cascades that drive oncogenesis.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of pyrido[2,3-d]pyrimidine-based TKIs, utilizing the versatile and readily accessible starting material, 5,6-diamino-1-methyluracil and its analogs. We will delve into the mechanistic rationale, provide detailed experimental protocols, and discuss the biological implications of targeting key tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).

Scientific Rationale: Why 5,6-Diaminouracil Derivatives are Excellent Precursors

The choice of 5,6-diaminouracil and its N-alkylated derivatives, such as this compound, as a starting material is predicated on sound principles of synthetic chemistry and drug design:

  • Inherent Reactivity for Cyclization: The vicinal diamine functionality at the C5 and C6 positions of the uracil ring is primed for cyclocondensation reactions. This arrangement facilitates the efficient construction of the fused pyridine ring, forming the core pyrido[2,3-d]pyrimidine structure.

  • Bioisosteric Mimicry: The resulting pyrido[2,3-d]pyrimidine scaffold is a bioisostere of purine, the core of ATP.[3] This structural mimicry is fundamental to its ability to competitively bind to the ATP-binding pocket of tyrosine kinases, thereby inhibiting their catalytic function.

  • Synthetic Versatility: The uracil backbone allows for facile introduction of various substituents at multiple positions. This synthetic tractability is crucial for fine-tuning the pharmacological properties of the final compounds, including their potency, selectivity, and pharmacokinetic profiles.

Targeting Key Oncogenic Signaling Pathways

The pyrido[2,3-d]pyrimidine scaffold has shown inhibitory activity against several crucial receptor tyrosine kinases implicated in cancer progression.[4] Understanding these pathways is key to appreciating the therapeutic potential of the synthesized inhibitors.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that, upon activation by ligands like EGF, triggers a cascade of intracellular events promoting cell proliferation, survival, and migration.[5][6] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a common driver of various cancers, including non-small cell lung cancer.[5] TKIs targeting EGFR block its autophosphorylation, thereby inhibiting downstream pathways such as the RAS-RAF-MAPK and PI3K-AKT cascades.[3][6]

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF RAS-RAF-MAPK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates EGF EGF (Ligand) EGF->EGFR Binds TKI Pyrido[2,3-d]pyrimidine TKI TKI->EGFR Inhibits (ATP Competition) Proliferation Cell Proliferation, Survival, Migration RAS_RAF->Proliferation PI3K_AKT->Proliferation

EGFR Signaling Pathway and TKI Inhibition.

The PDGF and FGF Receptor Signaling Pathways

Platelet-Derived Growth Factor Receptors (PDGFRs) and Fibroblast Growth Factor Receptors (FGFRs) are also receptor tyrosine kinases that play vital roles in cell growth, differentiation, and angiogenesis.[7][8] Their aberrant activation is linked to various cancers and proliferative disorders.[7][8] The signaling mechanisms are similar to that of EGFR, involving ligand-induced dimerization, autophosphorylation, and activation of downstream pathways like RAS-MAPK and PI3K-AKT.[9] TKIs based on the pyrido[2,3-d]pyrimidine scaffold can effectively inhibit these receptors, offering a broader spectrum of anti-cancer activity.[4]

PDGF_FGF_Pathway cluster_ligands Ligands cluster_receptors Receptors (Cell Membrane) cluster_downstream Downstream Signaling PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR Downstream RAS-MAPK, PI3K-AKT Pathways PDGFR->Downstream FGFR->Downstream TKI Pyrido[2,3-d]pyrimidine TKI TKI->PDGFR Inhibits TKI->FGFR Inhibits Cellular_Response Proliferation, Angiogenesis, Cell Survival Downstream->Cellular_Response

PDGF and FGF Receptor Signaling and TKI Inhibition.

Experimental Protocols

The following protocols are adapted from established synthetic methodologies for pyrido[2,3-d]pyrimidines and can be applied to this compound and its analogs.[10]

Protocol 1: One-Pot Synthesis of 5,7-Disubstituted-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones

This protocol outlines a robust and efficient one-pot synthesis of the core TKI scaffold via a condensation reaction between a 6-aminouracil derivative and a 1,3-dicarbonyl compound.

Materials:

  • 6-Amino-1,3-dimethyluracil (or this compound, noting that the 5-amino group may lead to alternative products or require protection)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone for 5,7-dimethyl substitution, or ethyl acetoacetate)

  • Phosphoric acid (85%) or another suitable acidic catalyst

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-amino-1,3-dimethyluracil (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq).

  • Catalyst Addition: Carefully add phosphoric acid (85%) or a few drops of glacial acetic acid to the mixture.

  • Reaction: Heat the reaction mixture to reflux (typically in an oil bath at 120-140°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., dichloromethane:methanol 9:1). The reaction time can vary from 2 to 8 hours depending on the substrates.

  • Work-up and Isolation:

    • After completion, allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into ice-water with stirring.

    • The solid product will precipitate out. Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield the pure 5,7-disubstituted-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Expected Yields and Characterization:

The yields for this reaction are generally good, ranging from 70% to over 90% depending on the specific reactants used.[10] The final products should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Compound ExampleR⁵R⁷Starting 6-Aminouracil1,3-Dicarbonyl CompoundYield (%)
1a CH₃CH₃6-Amino-1,3-dimethyluracilAcetylacetone83
1b CH₃Phenyl6-Amino-1,3-dimethyluracilBenzoylacetone82
1c CH₃OEt6-Amino-1,3-dimethyluracilEthyl acetoacetate85

Data adapted from Hayallah, A. M. et al. (2014) for analogous syntheses.[10]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aminouracil 6-Amino-1,3-dimethyluracil Reaction One-Pot Condensation (Acid Catalyst, Reflux) Aminouracil->Reaction Dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) Dicarbonyl->Reaction TKI_Scaffold Pyrido[2,3-d]pyrimidine TKI Scaffold Reaction->TKI_Scaffold

General Synthetic Workflow.

Protocol 2: Gould-Jacobs Reaction for Pyrido[2,3-d]pyrimidine Synthesis

The Gould-Jacobs reaction is a classic and versatile method for the synthesis of 4-hydroxyquinoline and related heterocyclic systems, which can be adapted for the synthesis of pyrido[2,3-d]pyrimidines.[1][11][12]

Materials:

  • 6-Amino-1,3-dimethyluracil

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or another high-boiling point solvent)

  • Hexane or Pet. Ether

Procedure:

  • Formation of the Enamine Intermediate:

    • In a round-bottom flask, mix 6-amino-1,3-dimethyluracil (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat the mixture at 110-120°C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the starting aminouracil.

    • Cool the reaction mixture and add hexane to precipitate the enamine intermediate.

    • Filter the solid and wash with hexane to obtain the crude intermediate.

  • Thermal Cyclization:

    • In a separate flask, heat Dowtherm A to 250°C.

    • Add the enamine intermediate portion-wise to the hot Dowtherm A with stirring.

    • Maintain the temperature at 250°C for 15-30 minutes.

    • Cool the reaction mixture to room temperature. The cyclized product will precipitate.

    • Add hexane to the cooled mixture and filter the solid product.

    • Wash the product with hexane to remove the Dowtherm A.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Structure-Activity Relationship (SAR) and Biological Evaluation

Once the pyrido[2,3-d]pyrimidine scaffold is synthesized, further chemical modifications can be made to optimize its TKI activity. Structure-activity relationship studies on this scaffold have revealed key insights:[4]

  • Substitution at the 2- and 7-positions: Introduction of amino or substituted amino groups at these positions can significantly enhance potency and improve pharmacokinetic properties.

  • Aryl substitution at the 5- or 6-positions: The nature and substitution pattern of an aryl group at these positions can modulate the selectivity of the inhibitor for different tyrosine kinases. For instance, a 2,6-dichlorophenyl group has been associated with broad-spectrum activity, while a 3,5-dimethoxyphenyl group can confer selectivity for FGFR.[4]

The inhibitory activity of the synthesized compounds should be evaluated using in vitro kinase assays against a panel of relevant tyrosine kinases (e.g., EGFR, PDGFR, FGFR). The half-maximal inhibitory concentration (IC₅₀) is a key metric for determining the potency of the inhibitors.

Compound ID (Example)Target KinaseIC₅₀ (µM)
PD-089828 PDGFr1.11
FGFr0.13
EGFr0.45
c-src0.22

Data from Dudley, D. T. et al. (1997) for a representative pyrido[2,3-d]pyrimidine TKI.[4]

Conclusion and Future Perspectives

The use of this compound and its analogs provides a synthetically efficient and versatile platform for the development of novel pyrido[2,3-d]pyrimidine-based tyrosine kinase inhibitors. The protocols outlined in this document offer a solid foundation for the synthesis of a diverse library of these compounds. By leveraging the principles of bioisosterism and structure-based drug design, researchers can further refine this privileged scaffold to develop next-generation TKIs with enhanced potency, selectivity, and improved therapeutic indices for the treatment of a wide range of cancers.

References

Application Note & Protocols: Advanced Analytical Strategies for Monitoring Reactions of 5,6-Diamino-1-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the primary analytical techniques for monitoring chemical reactions involving 5,6-Diamino-1-methyluracil (5,6-DAMU). As a critical precursor in the synthesis of pharmacologically significant fused heterocyclic compounds, such as xanthine derivatives, rigorous in-process monitoring is essential for optimizing reaction yield, minimizing impurity formation, and ensuring the quality of the final product.[1][2] We present detailed protocols and expert insights for the application of High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) for specific identification of intermediates and byproducts, and Nuclear Magnetic Resonance (NMR) Spectroscopy for real-time structural elucidation and kinetic analysis. These methodologies are designed to provide researchers, process chemists, and drug development professionals with a robust framework for reaction control and optimization.

Introduction: The Synthetic Importance of this compound

This compound is a pivotal building block in synthetic organic and medicinal chemistry.[3][4] Its vicinal amino groups on the pyrimidine ring serve as a reactive handle for a variety of cyclization and condensation reactions, most notably in the Traube purine synthesis to form substituted xanthines like theophylline and other purine alkaloids.[2] The purity and reaction efficiency of 5,6-DAMU are paramount, as even minor impurities can lead to significant downstream challenges in purification and impact the biological efficacy of the final active pharmaceutical ingredient (API).

Effective reaction monitoring allows for:

  • Real-time assessment of reactant consumption and product formation.

  • Identification of reaction intermediates and potential side-products.[5][6]

  • Optimization of reaction parameters such as temperature, time, and reagent stoichiometry to maximize yield and purity.

  • Generation of reliable data to support process scale-up and regulatory filings, adhering to principles of Analytical Method Validation.[7][8][9]

This guide details the principles and step-by-step protocols for the three most powerful analytical techniques suited for this purpose.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Reaction Monitoring

HPLC with UV detection is the workhorse for quantitative analysis in pharmaceutical development due to its robustness, precision, and reproducibility. For polar molecules like uracil derivatives, reversed-phase chromatography is highly effective.[10]

2.1. Causality Behind the Method A C18 stationary phase provides a nonpolar environment that retains the relatively polar 5,6-DAMU and its reaction products based on their hydrophobicity. The use of a buffered aqueous-organic mobile phase is critical; the buffer (e.g., ammonium acetate) controls the pH, ensuring that the ionizable amino groups on the uracil ring have a consistent charge state. This leads to sharp, symmetrical peaks and stable, reproducible retention times, which are essential for accurate quantification.[10] Diode Array Detection (DAD) allows for simultaneous monitoring at multiple wavelengths, enabling the optimal wavelength to be selected for each component and providing preliminary peak purity analysis.

2.2. Workflow for HPLC-Based Reaction Monitoring

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Reaction Aliquot Quenched B Dilute in Mobile Phase A->B D Inject into HPLC System B->D C Prepare 5,6-DAMU Standard C->D E Separation on C18 Column D->E F UV/DAD Detection E->F G Integrate Peak Areas F->G H Calculate % Conversion / Purity G->H I Assess System Suitability I->H Validate Results

Caption: Workflow for quantitative reaction monitoring using HPLC.

2.3. Protocol: HPLC Purity and Conversion Analysis

Instrumentation and Materials:

  • HPLC System with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Chromatographic Data System (CDS).

  • Analytical Balance, pH Meter, Class A Volumetric Glassware.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Milli-Q Water.

  • Reagents: Ammonium Acetate (ACS grade).

  • Reference Standard: this compound.

Chromatographic Conditions:

Parameter Condition
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent)[10]
Mobile Phase A 10 mM Ammonium Acetate in water, pH adjusted to 6.8[10]
Mobile Phase B Acetonitrile/Methanol (50:50, v/v)
Gradient 5% B to 95% B over 15 minutes, hold for 3 min, return to 5% B over 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection | DAD, 260 nm (Note: Verify optimal wavelength via UV scan)[11] |

Preparation of Solutions:

  • Mobile Phase A (10 mM Ammonium Acetate, pH 6.8): Dissolve 0.77 g of ammonium acetate in 1000 mL of Milli-Q water. Adjust pH to 6.8 with dilute acetic acid or ammonium hydroxide. Filter through a 0.45 µm filter.[10]

  • Diluent: Methanol/Water (50:50, v/v).[10]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of 5,6-DAMU reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.[10]

  • Standard Working Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.[10]

  • Reaction Sample Solution: At a specific time point, withdraw an aliquot (e.g., 50 µL) from the reaction mixture. Immediately quench the reaction by diluting it in a known volume (e.g., 950 µL) of cold diluent. Further dilute as necessary to bring the expected concentration within the linear range of the assay (~100 µg/mL).

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Perform a system suitability test by making six replicate injections of the Standard Working Solution. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.[10]

  • Inject the prepared reaction sample solutions.

  • Data Analysis: Monitor the decrease in the peak area of the 5,6-DAMU reactant and the increase in the peak area(s) of the product(s) over time. Reaction conversion can be calculated based on the relative peak areas of the starting material and product. Purity is determined by area normalization.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification

While HPLC-UV is excellent for quantification, it provides limited structural information. LC-MS is indispensable for identifying unknown impurities and confirming the mass of expected products and intermediates, providing a much higher degree of confidence.[12][13]

3.1. Causality Behind the Method Coupling the separation power of LC with the detection specificity of MS allows for the assignment of a mass-to-charge (m/z) ratio to each peak in the chromatogram. This is a definitive physical property of a molecule. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like uracil derivatives, typically forming protonated molecules [M+H]⁺ in positive ion mode.[14] This allows for the confident identification of components in a complex reaction mixture, even those present at trace levels.

3.2. Workflow for LC-MS-Based Qualitative Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A Reaction Aliquot B Dilute in MS-Grade Solvent A->B C Inject into LC System B->C D Chromatographic Separation C->D E Electrospray Ionization (ESI) D->E F Mass Analysis (e.g., TOF) E->F G Extract Ion Chromatograms (EIC) F->G H Match m/z to Expected Compounds G->H I Identify Unknown Byproducts G->I

Caption: Workflow for identifying reaction components using LC-MS.

3.3. Protocol: Identification of Reaction Species

Instrumentation:

  • LC System (as above).

  • Mass Spectrometer (e.g., Triple Quadrupole or Time-of-Flight (TOF)).

LC Conditions:

  • Use the same column and gradient as the HPLC method.

  • Crucial Modification: Replace non-volatile buffers like ammonium acetate with MS-compatible alternatives.

  • Mobile Phase A: 0.1% Formic Acid in Water.[14]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

MS Conditions (Example):

Parameter Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Drying Gas Temp 325 °C
Drying Gas Flow 10 L/min

| Scan Range (m/z) | 50 - 800 |

Procedure:

  • Prepare and inject the quenched reaction sample as described for HPLC.

  • Acquire data in full scan mode.

  • Data Analysis:

    • Generate the Total Ion Chromatogram (TIC) to visualize all detected components.

    • Calculate the expected m/z for the [M+H]⁺ ions of your starting material (5,6-DAMU, C₅H₈N₄O₂, MW=156.14; [M+H]⁺ = 157.07) and your target product.

    • Generate Extracted Ion Chromatograms (EICs) for these specific m/z values to track their presence and relative abundance.

    • Investigate the mass spectra of other significant peaks in the TIC to identify potential intermediates or byproducts. High-resolution MS (e.g., TOF) can provide elemental composition data for unknown compounds.

NMR Spectroscopy: For Definitive Structural Insights and Kinetics

NMR spectroscopy provides unparalleled detail about molecular structure. For reaction monitoring, it can be used to unambiguously confirm the identity of products and intermediates and, in some cases, to monitor the reaction kinetics in real-time without chromatographic separation.[15][16][17]

4.1. Causality Behind the Method Every proton (¹H) in a molecule exists in a unique electronic environment, causing it to resonate at a characteristic frequency (chemical shift) in a magnetic field. By observing the chemical shifts, integration (proportional to the number of protons), and coupling patterns of signals in an NMR spectrum, the precise connectivity of atoms can be determined.[18] As a reaction proceeds, the signals corresponding to the starting material will decrease in intensity, while new signals corresponding to the product will appear and grow. Because NMR response is directly proportional to the number of nuclei, it is inherently quantitative without the need for response factors, making it a powerful tool for determining the relative concentrations of species in a mixture.[16]

4.2. Workflow for NMR-Based Structural and Kinetic Analysis

NMR_Workflow A Prepare Reaction in NMR Tube (with Deuterated Solvent) B Acquire Initial ¹H NMR Spectrum (t=0) A->B C Initiate Reaction (e.g., heat) B->C D Acquire Spectra at Timed Intervals C->D E Process Spectra (Phase, Baseline) D->E F Assign Key Reactant & Product Signals E->F G Integrate Signals F->G H Plot Concentration vs. Time G->H Kinetic Profile I Confirm Final Structure (2D NMR) G->I Structural Confirmation

Caption: Logical flow for NMR reaction monitoring and structural analysis.

4.3. Protocol: ¹H NMR Reaction Monitoring

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) with temperature control.

  • High-quality NMR tubes.

Procedure:

  • Sample Preparation: In a typical experiment, a reaction aliquot is taken, the solvent is evaporated, and the residue is redissolved in a deuterated solvent (e.g., DMSO-d₆, which is excellent for uracil derivatives).

  • Signal Assignment:

    • Acquire a ¹H NMR spectrum of the pure 5,6-DAMU starting material to identify its characteristic signals (e.g., N-CH₃ singlet, NH₂ broad singlets, and pyrimidine N-H).

    • Acquire a spectrum of the purified final product to assign its signals.

  • Reaction Monitoring:

    • At regular intervals during the reaction, withdraw an aliquot, quench, and prepare an NMR sample.

    • Alternatively, for in situ monitoring, the reaction can be run directly in the NMR tube if the solvent and temperature are compatible.[17]

  • Data Acquisition and Analysis:

    • Acquire a standard ¹H NMR spectrum for each time point.

    • Carefully integrate a well-resolved signal for the starting material and a well-resolved signal for the product.

    • The percentage conversion at time t can be calculated as: % Conversion = [Integral_Product / (Integral_Product + Integral_Reactant)] * 100 (Note: This assumes the number of protons for each integrated signal is the same. If not, the integrals must be normalized accordingly.)

  • Structural Confirmation:

    • For the final product, perform a D₂O exchange experiment. Adding a drop of D₂O to the NMR tube will cause the signals from labile N-H protons to disappear, confirming their assignment.[19]

    • If the structure is complex or ambiguous, run 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) for definitive structural elucidation.[19]

Summary and Technique Comparison

Choosing the right analytical technique depends on the specific question being asked. The following table provides a comparative summary.

TechniquePrimary ApplicationKey AdvantagesKey Limitations
HPLC-UV Quantitative analysis of reaction conversion and product purity.Robust, reproducible, highly quantitative, widely available.Limited peak identification capability; requires reference standards for confirmation.
LC-MS Qualitative identification of products, intermediates, and byproducts.High specificity and sensitivity; provides molecular weight information; ideal for impurity profiling.[12][14]Quantification can be more complex than UV; matrix effects can suppress ionization.
NMR Unambiguous structure elucidation and real-time kinetic monitoring.Provides detailed structural information without standards; inherently quantitative; non-destructive.[15][16]Lower sensitivity than LC-MS; requires higher sample concentration; complex mixtures can have overlapping signals.[19]

Conclusion

A multi-faceted analytical approach is crucial for the successful development of synthetic routes involving this compound. By integrating the quantitative strength of HPLC, the identification power of LC-MS, and the structural insight of NMR, researchers can gain a comprehensive understanding of their chemical transformations. This knowledge enables rapid optimization, effective troubleshooting, and the consistent production of high-quality materials essential for drug discovery and development. The protocols and workflows described herein provide a validated foundation for achieving these goals.

References

Topic: A Comprehensive Guide to the Scale-Up Synthesis of 5,6-Diamino-1-methyluracil and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Diaminouracil derivatives, particularly 5,6-diamino-1-methyluracil, are pivotal precursors in the synthesis of a wide array of fused heterocyclic compounds.[1][2] These structures form the backbone of numerous biologically active molecules, including purine derivatives like theophylline and caffeine, as well as various therapeutic agents.[3][4] Their significance in medicinal chemistry and drug development necessitates robust, scalable, and reproducible synthetic protocols. This guide provides a detailed, field-proven methodology for the multi-gram scale synthesis of this compound, focusing on the critical parameters, safety considerations, and troubleshooting strategies essential for successful scale-up. We present a two-step process commencing with the nitrosation of 6-amino-1-methyluracil, followed by a controlled reduction to yield the target diamine. Furthermore, we address the subsequent derivatization of this key intermediate, offering a comprehensive resource for researchers in organic synthesis and pharmaceutical development.

Introduction: The Strategic Importance of 5,6-Diaminouracils

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of natural nucleobases and a multitude of synthetic drugs.[5][6][7] Among pyrimidine derivatives, 5,6-diaminouracils are exceptionally versatile building blocks. The adjacent amino groups at the C5 and C6 positions provide a reactive di-nucleophilic system ideal for cyclocondensation reactions. This reactivity allows for the construction of fused ring systems, which are prevalent in pharmacologically active compounds.[1][8]

The primary application of this compound is in Traube purine synthesis, a classic and reliable method for creating xanthine derivatives.[3] By reacting the diaminouracil with a one-carbon synthon (such as formic acid or triethyl orthoformate), the imidazole ring is fused onto the pyrimidine core to form the purine system. The N1-methyl group is a key feature that directs the synthesis towards valuable N-methylated xanthines like theophylline, a critical bronchodilator, and caffeine.

Given their role as non-commercial, yet essential, starting materials, the ability to produce high-purity this compound on a significant scale is a frequent necessity in drug discovery campaigns. This protocol is designed to bridge the gap between small-scale laboratory procedures and the multi-gram synthesis required for advanced research and development.

Overall Synthetic Strategy

The most common and scalable route to this compound involves a two-step sequence starting from the commercially available 6-amino-1-methyluracil.

  • Nitrosation: An electrophilic substitution at the electron-rich C5 position is achieved using nitrous acid, generated in situ from sodium nitrite and an acid (typically acetic acid).[9][10] This yields the stable, brightly colored 6-amino-1-methyl-5-nitrosouracil intermediate.

  • Reduction: The C5-nitroso group is then reduced to an amino group. While several reducing agents can accomplish this, sodium hydrosulfite (also known as sodium dithionite) is widely used for its efficiency, cost-effectiveness, and operational simplicity on a larger scale.[9][11][12] Catalytic hydrogenation is a cleaner alternative but involves specialized high-pressure equipment.[9][12][13]

Synthetic_Pathway A 6-Amino-1-methyluracil B 6-Amino-1-methyl-5-nitrosouracil A->B Step 1: Nitrosation NaNO₂, Acetic Acid, H₂O C This compound B->C Step 2: Reduction Na₂S₂O₄ (Sodium Hydrosulfite), H₂O, Heat

Caption: General two-step synthesis of this compound.

Detailed Scale-Up Protocol

This protocol details the synthesis of this compound starting from 50 grams of 6-amino-1-methyluracil.

Safety First: This procedure must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[14][15] A thorough risk assessment should be performed before beginning.[9]

Part A: Synthesis of 6-Amino-1-methyl-5-nitrosouracil (Intermediate)

Materials & Equipment:

  • 6-Amino-1-methyluracil (monohydrate or anhydrous, adjust moles accordingly)

  • Sodium Nitrite (NaNO₂)

  • Glacial Acetic Acid

  • Deionized Water

  • 2 L Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Addition funnel

  • Large Büchner funnel and vacuum flask

Procedure:

  • Setup: Equip the 2 L flask with a mechanical stirrer, a thermometer, and an addition funnel.

  • Dissolution: To the flask, add 6-amino-1-methyluracil (50.0 g) and deionized water (750 mL). Begin vigorous stirring to create a slurry.

  • Acidification: Heat the slurry to 80 °C. Once the temperature is stable, cautiously add glacial acetic acid (125 mL). Most of the solid should dissolve. Causality: Heating increases solubility, and the acetic acid creates the necessary acidic medium for the formation of nitrous acid (HNO₂) from sodium nitrite.

  • Nitrosation: In a separate beaker, dissolve sodium nitrite (27.0 g) in deionized water (50 mL). Transfer this solution to the addition funnel.

  • Controlled Addition: Slowly add the sodium nitrite solution to the hot reaction mixture over 30-45 minutes. The rate of addition should be controlled to keep the temperature between 80-85 °C. A voluminous, bright rose-red precipitate of the nitroso compound will form almost immediately.[9] Causality: Slow addition prevents a rapid exotherm and uncontrolled release of nitrogen oxides.

  • Reaction Completion: After the addition is complete, continue stirring the vibrant slurry at 80 °C for an additional 30 minutes.

  • Isolation: Allow the mixture to cool to room temperature, then cool further in an ice bath for at least 1 hour to maximize precipitation.

  • Filtration: Collect the red solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (2 x 200 mL), followed by a wash with cold ethanol (1 x 100 mL) to aid in drying.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved. The product is a vibrant pink or red crystalline solid.

Part B: Reduction to this compound

Materials & Equipment:

  • 6-Amino-1-methyl-5-nitrosouracil (from Part A)

  • Sodium Hydrosulfite (Na₂S₂O₄, 85%+ purity)

  • Deionized Water

  • 3 L Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Powder funnel or scoop for solid addition

Procedure:

  • Setup: Equip the 3 L flask with a mechanical stirrer and a heating mantle. Note: The reaction can foam; ensure the flask is large enough (at least 3-4x the initial liquid volume).[9]

  • Slurry Formation: To the flask, add the dried 6-amino-1-methyl-5-nitrosouracil from the previous step and deionized water (800 mL). Begin stirring to form a thick red slurry.

  • Heating: Heat the slurry to 60-70 °C on a steam bath or with a heating mantle.[9]

  • Reduction: Once the temperature is stable, begin adding solid sodium hydrosulfite in small portions (e.g., 5-10 g at a time). The addition must be done cautiously. An initial effervescence may be observed, and the color will begin to fade. Causality: Sodium hydrosulfite is a powerful reducing agent. Portion-wise addition is critical to control the exothermic reaction and prevent foaming.

  • Monitoring: Continue adding sodium hydrosulfite until the red color of the nitroso compound is completely discharged, resulting in a light tan or yellowish suspension.[9] This is the primary visual endpoint.

  • Excess Reagent: After the color change is complete, add an additional portion of sodium hydrosulfite (approx. 15-20 g) to ensure the reaction goes to completion.[9]

  • Digestion: Stir the light-tan suspension with heating for an additional 15-20 minutes.

  • Isolation: Turn off the heat and allow the mixture to cool to room temperature. The product, being less soluble in cold water, will precipitate. Cool further in an ice bath for 1-2 hours.

  • Filtration: Collect the tan solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (2 x 200 mL) and then with cold ethanol (1 x 100 mL).

Part C: Purification by Recrystallization

Causality: Recrystallization is a robust method for purifying solid organic compounds. The goal is to dissolve the crude product in a minimum amount of hot solvent, in which impurities are either more or less soluble, and then allow the desired compound to crystallize upon cooling, leaving impurities behind.[12]

  • Solvent Selection: Transfer the crude, damp this compound to a large Erlenmeyer flask (e.g., 2 L).

  • Dissolution: Add deionized water and heat the suspension to boiling with stirring. Add just enough boiling water until all the solid dissolves completely. Avoid using a large excess of water, as this will reduce the recovery yield.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, boil for 5-10 minutes, and perform a hot gravity filtration to remove the charcoal and other insoluble impurities.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. As the solution cools, off-white to light tan needles of pure this compound will crystallize.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 1 hour to complete the crystallization process.[12]

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven at 60-70 °C to a constant weight.

Experimental Workflow and Data

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in 5,6-Diamino-1-methyluracil Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming low yields in condensation reactions involving 5,6-Diamino-1-methyluracil and its derivatives. Drawing from established protocols and field-proven insights, this resource will help you navigate the common challenges encountered during the synthesis of pteridines, xanthines, and other valuable heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yields when using this compound in condensation reactions?

Low yields in these reactions typically stem from a combination of factors related to the starting material's purity, reaction conditions, and the inherent reactivity of the intermediates. Key issues include:

  • Purity of this compound: This is a critical factor. The precursor, often synthesized by reducing 6-amino-1-methyl-5-nitrosouracil, can contain residual impurities that inhibit the condensation reaction.[1] The presence of a reddish or pink hue in the starting material suggests incomplete reduction of the nitroso group, which is a common problem.[2]

  • Side Reactions: this compound is highly reactive, and under suboptimal conditions, it can participate in various side reactions, leading to a complex mixture of byproducts such as pteridines and purines when not the intended product.[2]

  • Poor Solubility: Both the diaminouracil starting material and the resulting condensation products can have limited solubility in common organic solvents, leading to heterogeneous reaction mixtures and incomplete reactions.[3]

  • Suboptimal pH and Temperature: The pH of the reaction mixture is crucial. For instance, in the synthesis of xanthine derivatives, the cyclization of the intermediate is often carried out under basic conditions using aqueous sodium hydroxide.[1] Inappropriate pH can lead to degradation or favor side reactions. Similarly, excessive heat can cause product degradation.[2]

  • Oxidation: Diaminopyrimidines are susceptible to oxidation, especially in the presence of air. This can lead to the formation of colored impurities and a reduction in the amount of starting material available for the desired condensation.

Q2: How can I assess the purity of my this compound starting material?

To ensure the quality of your starting material, a multi-faceted approach to purity assessment is recommended:

  • Visual Inspection: High-purity this compound should be a white to off-white crystalline solid.[4] Any significant coloration, particularly pink or red, indicates the presence of impurities, likely residual 6-amino-1-methyl-5-nitrosouracil.[2]

  • Melting Point: A sharp melting point around 270°C (with decomposition) is indicative of high purity.[5] A broad melting range suggests the presence of impurities.

  • Chromatographic Methods:

    • Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of multiple components.

    • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity and can detect trace impurities that may not be visible on TLC.[2]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities with distinct proton or carbon signals.

    • Mass Spectrometry (MS): Verifies the molecular weight of the compound.[2]

Q3: What are the most common condensation partners for this compound, and what are the key reaction types?

This compound is a versatile precursor for a variety of heterocyclic systems. The two primary classes of reactions are:

  • Synthesis of Pteridines and Alloxazines: This is typically achieved through condensation with α-dicarbonyl compounds (e.g., glyoxal, benzil) in what is known as the Gabriel-Isay synthesis.[6] This reaction constructs the pyrazine ring onto the existing pyrimidine core.[7]

  • Synthesis of Purines (Xanthine Derivatives): The Traube purine synthesis is a classic method used to form the imidazole ring. This involves reacting the diaminouracil with a one-carbon unit, commonly derived from formic acid or formamide, to yield N-methylated xanthines like theophylline.[3]

The choice of reaction partner and conditions dictates the final heterocyclic scaffold produced.

Troubleshooting Guides

Issue 1: Low Yield in Pteridine Synthesis via Gabriel-Isay Condensation

Problem: The condensation of this compound with a dicarbonyl compound results in a low yield of the desired pteridine derivative.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Impure this compound Purify the starting material. Recrystallization from methanol or ethanol is often effective.[2] For highly impure samples, column chromatography may be necessary.
Suboptimal Reaction Solvent Optimize the solvent system. The N-methyl groups in 5,6-diamino-1,3-dimethyluracil can improve solubility in organic solvents.[3] Consider using polar aprotic solvents like DMF or DMSO to ensure a homogeneous reaction mixture. Refluxing in methanol is also a common condition.[7]
Incorrect Stoichiometry Verify the stoichiometry of reactants. Ensure a 1:1 molar ratio of the diaminouracil and the dicarbonyl compound. An excess of one reactant can lead to side reactions.
Side Reactions/Product Degradation Control reaction temperature and atmosphere. Diaminopyrimidines can be sensitive to air oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. Avoid excessive heating, which can lead to decomposition.
Inefficient Product Isolation Optimize the workup procedure. Pteridine derivatives can have varying solubilities. If the product precipitates from the reaction mixture, ensure complete precipitation by cooling before filtration. If the product is soluble, an extraction or column chromatography protocol will be needed.

Experimental Workflow: Troubleshooting Pteridine Synthesis

G start Low Pteridine Yield check_purity Assess Purity of this compound (TLC, HPLC, MP) start->check_purity impure Impure? check_purity->impure purify Recrystallize or use Column Chromatography check_conditions Review Reaction Conditions purify->check_conditions impure->purify Yes impure->check_conditions No optimize_solvent Optimize Solvent System (e.g., DMF, DMSO, Refluxing Methanol) inert_atm Run under Inert Atmosphere (N2/Ar) optimize_solvent->inert_atm check_conditions->optimize_solvent temp_control Control Temperature Carefully inert_atm->temp_control check_workup Review Product Isolation Protocol temp_control->check_workup optimize_workup Optimize Precipitation/Extraction check_workup->optimize_workup end_goal Improved Pteridine Yield optimize_workup->end_goal

Caption: Troubleshooting workflow for low yield in pteridine synthesis.

Issue 2: Inefficient Amide Formation and Cyclization in Xanthine Synthesis

Problem: The synthesis of an 8-substituted xanthine from this compound and a carboxylic acid gives a poor yield. This is a two-step process: amide formation followed by cyclization.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incomplete Amide Formation Use a more efficient coupling agent. For the initial condensation, traditional methods can be inefficient. A modern coupling agent like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) can ensure high conversion to the 6-amino-5-carboxamidouracil intermediate under mild conditions.[1][8]
Inefficient Cyclization Adjust cyclization conditions. If using aqueous NaOH for the ring closure, ensure the temperature is sufficient for reflux.[1] Alternatively, explore other methods like using hexamethyldisilazane (HMDS), which can be effective, especially with microwave assistance to shorten reaction times.[1]
Regioselectivity Issues Confirm the structure of the intermediate. The acylation should occur regioselectively at the 5-amino group.[8] If acylation occurs at the 6-amino position, it will not lead to the desired xanthine. The use of COMU has been shown to be highly regioselective for the 5-amino group.[8]
Poor Solubility of Intermediate Choose an appropriate solvent. The 6-amino-5-carboxamidouracil intermediate may have poor solubility. Ensure the solvent used for the cyclization step can effectively dissolve or suspend the intermediate to allow the reaction to proceed.
Protocol: High-Yield Synthesis of 6-Amino-5-carboxamidouracils

This protocol utilizes the COMU coupling reagent for the efficient and regioselective synthesis of the xanthine precursor.[8]

  • Reactant Preparation: In separate flasks, prepare the following solutions in a minimum amount of dimethylformamide (DMF):

    • Solution A: Your desired carboxylic acid (1.0 equivalent) and COMU (1.1 equivalents).

    • Solution B: this compound (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (1.1 equivalents).

  • Amide Coupling: Add Solution B dropwise to Solution A.

  • Reaction: Stir the reaction mixture for 5–10 minutes at room temperature. The product often precipitates directly from the reaction mixture.

  • Isolation: Add water to the reaction mixture to ensure complete precipitation of the product.

  • Purification: Filter the resulting precipitate, wash it with water, and dry it under reduced pressure. The product is typically of high purity without the need for column chromatography.

Protocol: Cyclization to 8-Substituted Xanthine

This protocol describes the subsequent ring closure to form the final xanthine product.[1]

  • Suspension: Suspend the 6-amino-5-carboxamidouracil derivative in an aqueous solution of sodium hydroxide (e.g., 1M NaOH).

  • Reflux: Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cooling and Concentration: Cool the reaction mixture and concentrate it under reduced pressure until a significant amount of solid precipitates.

  • Acidification: Place the vessel in an ice-water bath and slowly add concentrated hydrochloric acid (HCl) to adjust the pH to approximately 2.

  • Isolation: Isolate the crude product by vacuum filtration and wash the filter cake thoroughly with distilled water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., toluene, ethanol, or aqueous mixtures) to obtain the pure 8-substituted xanthine.[1]

Reaction Pathway: Xanthine Synthesis

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization diaminouracil This compound comu COMU, DIPEA, DMF (5-10 min, RT) diaminouracil->comu acid Carboxylic Acid (R-COOH) acid->comu intermediate 6-Amino-5-carboxamidouracil Intermediate comu->intermediate naoh 1. Aq. NaOH, Reflux 2. HCl (pH 2) xanthine 8-Substituted Xanthine naoh->xanthine intermediate_2->naoh

Caption: High-yield two-step synthesis of 8-substituted xanthines.

References

byproduct formation in the synthesis of xanthines from 5,6-Diamino-1-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Mitigating Byproduct Formation in the Synthesis of Xanthines from 5,6-Diamino-1-methyluracil

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of xanthine derivatives, a critical scaffold in medicinal chemistry.[1][2] Synthesizing xanthines via the classic Traube method, starting from 5,6-diaminouracil precursors, is a robust and widely used strategy.[3] However, like any multi-step organic synthesis, it presents challenges, particularly concerning byproduct formation that can complicate purification and reduce yields.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing xanthines from this compound, and where do things typically go wrong?

The most prevalent method is the Traube purine synthesis .[3][4][5] This process involves two conceptual steps:

  • Preparation of the Precursor : this compound is typically synthesized by reducing its precursor, 6-amino-1-methyl-5-nitrosouracil.

  • Imidazole Ring Closure : The 5,6-diaminouracil is then cyclized with a one-carbon (C1) source to form the fused imidazole ring, yielding the xanthine scaffold.[6][7]

The critical point of failure is the ring closure step . Incomplete cyclization, side reactions due to harsh conditions, and the inherent instability of the diaminouracil precursor are the primary sources of byproduct formation.[2][8]

Q2: What is the most significant byproduct I should be aware of, and why does it form?

The most common and significant byproduct is the 5-formamido-6-amino-1-methyluracil intermediate. This occurs when the C1 source (e.g., formic acid) successfully acylates the more nucleophilic 5-amino group, but the subsequent intramolecular cyclization and dehydration fail to proceed to completion.[2][7]

Causality : This failure can be attributed to insufficient heat, incorrect pH, or the use of a cyclizing agent that is not potent enough to drive the reaction to completion under the chosen conditions.[8]

Q3: My this compound starting material is off-color (pinkish or brown). Can I still use it?

It is strongly discouraged. 5,6-Diaminouracils are notoriously sensitive to air and temperature, leading to oxidation.[2] A discolored appearance indicates degradation and the presence of oxidative impurities. Using impure starting material is a primary cause of low yields and the formation of complex, often tarry, byproducts that are difficult to separate from the desired xanthine product.[2] For precise and reproducible results, highly pure starting materials are essential.[2]

Q4: Are there alternative C1 reagents to formic acid for the cyclization step?

Yes, several alternatives can offer milder conditions and higher yields. The choice of reagent is a critical experimental parameter.

ReagentAdvantagesDisadvantages
Formic Acid Inexpensive and readily available.Often requires high temperatures; can lead to incomplete cyclization, forming the formamide intermediate.[2][7]
Triethyl Orthoformate Acts as both reagent and solvent; drives the reaction by producing ethanol; often results in cleaner reactions and higher yields.[2]More expensive than formic acid.
Formamide Can serve as both a C1 source and a high-boiling solvent.Requires very high temperatures for cyclization.[9]
1,3,5-Triazine An efficient ring-closure agent.Not as readily accessible as other C1 sources.[2]

Microwave-assisted synthesis using triethyl orthoformate has been shown to dramatically reduce reaction times and improve yields.[2]

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific experimental problems with potential causes and actionable solutions.

Workflow: General Synthesis & Critical Points

The following diagram illustrates the standard workflow for xanthine synthesis, highlighting the critical precursor and cyclization steps where issues commonly arise.

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Imidazole Ring Closure cluster_2 Analysis & Purification Nitrosation 6-Amino-1-methyluracil + NaNO2/AcOH Reduction 6-Amino-1-methyl-5-nitrosouracil + Na2S2O4 Nitrosation->Reduction Nitrosation Diamine This compound Reduction->Diamine Reduction Cyclization Reaction with C1 Source (e.g., Formic Acid) Diamine->Cyclization Xanthine Target Xanthine Cyclization->Xanthine Successful Dehydration Byproduct 5-Formamido Intermediate (Incomplete Cyclization) Cyclization->Byproduct Failed Dehydration Analysis HPLC / LC-MS Analysis Xanthine->Analysis Byproduct->Analysis Purification Recrystallization or Chromatography Analysis->Purification cluster_0 Cause: Precursor Quality cluster_1 Cause: Reaction Conditions Start Low / No Yield C1 Was the 5,6-diaminouracil pure and freshly prepared? Start->C1 S1 SOLUTION: 1. Recrystallize the diamine. 2. Prepare it fresh from the nitroso precursor. 3. Handle under inert gas (N2/Ar). C1->S1 No C2 Were cyclization conditions (temp, time) sufficient? C1->C2 Yes S1_NO No S1_YES Yes S2 SOLUTION: 1. Increase reaction temperature. 2. Prolong reaction time. 3. Switch to a more potent cyclizing agent (e.g., triethyl orthoformate). C2->S2 No S2_NO No S2_YES Yes cluster_0 Reactants This compound + HCOOH Intermediate 5-Formamido-6-amino-1-methyluracil Acylation at 5-NH2 Reactants->Intermediate Step A (Acylation) Product Target Xanthine Cyclization & Dehydration Intermediate:f0->Product:f0 Step B (Successful) - H2O Byproduct ISOLATED BYPRODUCT Incomplete Reaction Intermediate:f0->Byproduct:f0 Step B (Failed)

References

Technical Support Center: Purification of 5,6-Diamino-1-methyluracil Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5,6-diamino-1-methyluracil and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable heterocyclic building blocks with high purity. The inherent reactivity of the vicinal diamino groups on the pyrimidine ring, while synthetically useful, presents unique purification challenges, including susceptibility to oxidation and the formation of closely related byproducts.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and achieve your desired product purity.

General Purification & Troubleshooting Workflow

The purification of this compound derivatives is often not a linear process. A systematic approach, starting from the analysis of the crude product to the selection and optimization of the purification method, is critical for success.

crude Crude Product Isolation (Post-Reaction Workup) analysis Purity Assessment (TLC, HPLC, NMR) crude->analysis decision Impurity Profile Analysis analysis->decision recrystallization Recrystallization (Primary Method) decision->recrystallization Simple impurity profile High crystallinity chromatography Column Chromatography (For Complex Mixtures) decision->chromatography Multiple byproducts Similar solubility acid_base Acid/Base Wash or Salt Formation (For Ionizable Impurities) decision->acid_base Acidic/basic impurities final_analysis Final Purity & Identity Confirmation (NMR, MS, Elemental Analysis) recrystallization->final_analysis chromatography->final_analysis acid_base->final_analysis final_product Pure Product (>98%) final_analysis->final_product

Caption: General workflow for purification strategy.

Frequently Asked Questions (FAQs)

Q1: My final product has a persistent pink or reddish hue. What is the cause and how can I remove it?

A1: This is a very common issue. A reddish or pink color in the final product typically indicates the presence of residual starting material, specifically the 6-amino-1-methyl-5-nitrosouracil precursor, which is often rose-red.[1] It can also be due to minor oxidation of the diamino compound.

  • Causality: The vicinal diamino groups are electron-rich and highly susceptible to air oxidation, which can form colored quinone-imine type structures. Incomplete reduction of the nitroso group during synthesis is another primary cause.[1]

  • Solution:

    • Ensure Complete Reduction: During the synthesis, ensure the complete disappearance of the red starting material. Add the reducing agent (e.g., sodium dithionite) portion-wise until the solution becomes colorless or pale tan.[1][2]

    • Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal (1-2% by weight) to adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[3]

    • Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during heating steps, to minimize oxidation.

Q2: I have a low yield after recrystallization. How can I improve it?

A2: Low recovery is often a result of suboptimal solvent selection or technique.

  • Causality: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] If the compound has significant solubility in the cold solvent, a substantial amount will be lost in the filtrate. Using an excessive volume of solvent will also lead to low recovery.

  • Solution:

    • Solvent Screening: Test a range of solvents. For many diaminouracil derivatives, polar solvents like methanol, ethanol, or water (or mixtures thereof) are effective.[1]

    • Use Minimal Hot Solvent: Add just enough hot solvent to fully dissolve the crude product. Adding a large excess will keep more of your product in solution upon cooling.[3]

    • Slow Cooling: Allow the solution to cool slowly to room temperature to form large, pure crystals. Then, place it in an ice bath to maximize precipitation before filtration.[1]

    • Wash with Cold Solvent: When filtering, wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to rinse away residual impurities without dissolving the product.[1]

Q3: My product won't crystallize from solution; it oils out. What should I do?

A3: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is so high that it separates as a liquid phase upon cooling. This is common with low-melting point compounds or when significant impurities are present, which can cause melting point depression.[3]

  • Causality: The compound is separating from the solution at a temperature above its melting point. Impurities can also act as a eutectic mixture, preventing proper crystal lattice formation.

  • Solution:

    • Lower the Temperature: Try a lower boiling point solvent.

    • Use a Solvent Pair: Dissolve the compound in a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Q4: How do I choose between recrystallization and column chromatography?

A4: The choice depends on the impurity profile and the quantity of material.

  • Recrystallization is the preferred method for large quantities of material where the impurities have significantly different solubility profiles from the desired product. It is often faster and more economical.[1]

  • Column Chromatography is necessary when you have multiple byproducts with solubilities very similar to your product, making recrystallization ineffective.[1] It offers much higher resolving power but is more time-consuming and uses larger volumes of solvent. It is the go-to method for highly impure samples or for isolating small amounts of very pure material.

Troubleshooting Guide: Common Synthesis & Purification Issues

The primary synthetic route to 5,6-diaminouracil derivatives involves the reduction of a 5-nitroso-6-aminouracil precursor.[1][4] Challenges in purification often stem from issues during this critical step.

start Precursor: 6-Amino-1-methyl-5-nitrosouracil (Rose-Red Solid) reduction Reduction (e.g., Sodium Dithionite) start->reduction product Desired Product: This compound (Tan to Off-White Solid) reduction->product byproduct1 Byproduct: Unreacted Precursor (Source of Red Color) reduction->byproduct1 Incomplete Reaction byproduct3 Byproduct: Hydrolysis Products (e.g., 6-hydroxy derivatives) reduction->byproduct3 Suboptimal pH (> 5) byproduct2 Byproduct: Oxidation Products (Quinone-imines, etc.) product->byproduct2 Air Exposure (Post-reaction)

Caption: Common synthetic route and potential byproducts.

Data Table: Problem, Cause, and Solution
Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low Yield of Final Product 1. Incomplete reduction of the nitroso group.[1]2. Degradation due to harsh conditions (excessive heat).[1]3. Suboptimal pH of the reaction mixture.[1]4. Product loss during workup and purification.[1]1. Add more reducing agent or extend reaction time; monitor by TLC.[1]2. Monitor reaction temperature closely.[1]3. Maintain pH in the recommended range (e.g., 4-5 for dithionite).[1]4. Minimize solvent volumes for washing crystals.[1]
Reaction Mixture Becomes a Solid Mass The product or its intermediate salt (e.g., bisulfite salt) is insoluble in the reaction solvent.[1][2]1. Use a flask with a wide neck for easier removal.[2]2. Employ a robust mechanical stirrer to maintain agitation.[1]3. If stirring stops, proceed with workup as the reaction may be complete.[1]
Difficult to Purify by Recrystallization Multiple byproducts with solubilities similar to the desired product are present.[1]1. Try a different recrystallization solvent or a solvent pair.[1]2. Perform a preliminary purification step (e.g., wash with a solvent where impurities are more soluble).[1]3. For highly impure samples, column chromatography is necessary.[1]
Product Purity is Inconsistent (Batch-to-Batch) The quality and age of the reducing agent (e.g., sodium dithionite) can vary, affecting its efficacy.[2]1. Use a fresh bottle of the reducing agent.2. Standardize the amount of reducing agent used based on a test reaction or use a more robust method like catalytic hydrogenation if available.[1][5]

Experimental Protocols

Protocol 1: Standard Recrystallization Procedure

This protocol provides a general method for purifying this compound derivatives.

Materials:

  • Crude this compound derivative

  • Recrystallization solvent (e.g., Methanol, Ethanol, Water, or a mixture)

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Activated charcoal (optional)

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid dissolves completely. Add more hot solvent portion-wise only as needed to achieve full dissolution.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Gravity Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the hot solution to cool slowly to room temperature. Large, well-formed crystals should appear. Do not disturb the flask during this process.

  • Cooling: To maximize the yield, cool the flask in an ice bath for at least 30 minutes.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove all residual solvent.[1]

Protocol 2: Purity Assessment by HPLC

Purity must be confirmed analytically. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose.[6]

Instrumentation & Conditions (Example Method):

  • HPLC System: Standard system with a DAD or UV detector.

  • Column: C18 stationary phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).[6]

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8.[6]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient (e.g., 5% to 95% B over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm or 280 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Solution Preparation:

    • Diluent: Prepare a 50:50 (v/v) mixture of Methanol and Water.[6]

    • Sample Solution: Accurately weigh about 5 mg of your purified product and dissolve it in 50 mL of diluent to make a ~100 µg/mL solution.[6]

  • Analysis: Inject the sample solution into the HPLC system.

  • Purity Calculation: Determine the purity by the area normalization method. The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.[6]

Note: This is a general method. The column, mobile phase, and gradient may need to be optimized for specific derivatives. Purity values are always linked to the method used.[7]

References

Technical Support Center: Troubleshooting Regioselectivity in Reactions of 5,6-Diamino-1-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 5,6-Diamino-1-methyluracil. As a Senior Application Scientist, I understand that controlling the regiochemical outcome of reactions involving this versatile precursor is a common yet critical challenge. This guide is designed to provide you with field-proven insights and actionable protocols to navigate these complexities, ensuring the targeted synthesis of your desired compounds.

The core of the challenge lies in the differential reactivity of the two adjacent amino groups at the C5 and C6 positions. Their respective nucleophilicity is subtly influenced by the electronic landscape of the pyrimidine ring, leading to potential mixtures of regioisomers in condensation, acylation, and cyclization reactions. This guide will help you dissect these factors and systematically achieve regiochemical control.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the foundational principles governing the reactivity of this compound.

Q1: Which amino group, N5 or N6, is generally more nucleophilic and why?

In the context of reactions like condensation with dicarbonyl compounds to form pteridines, the N5 amino group is generally the more nucleophilic and reactive site. The underlying cause is electronic. The pyrimidine ring contains two electron-withdrawing carbonyl groups at C2 and C4, which decrease the electron density across the ring system.[1] However, the N5 amine's nucleophilicity is influenced by its position relative to these groups. In many diaminopyrimidines, the C5 position is more susceptible to electrophilic attack, and its attached amino group exhibits higher nucleophilicity. This can be influenced by reaction conditions, particularly pH.[2]

Q2: What are the primary factors that influence regioselectivity in its reactions?

Regioselectivity is not absolute and is highly sensitive to a combination of factors that can be modulated to favor the desired isomer.[3][4] The key factors are:

  • pH of the Reaction Medium: This is arguably the most critical factor. Under acidic conditions, the more basic amino group can be selectively protonated, rendering it non-nucleophilic and directing the reaction to the other amino group.[2]

  • Electrophile Structure: The steric and electronic properties of the reacting partner (e.g., an unsymmetrical dicarbonyl, an acyl chloride) play a major role. Sterically hindered electrophiles may preferentially react at the less encumbered amino group.

  • Solvent: The polarity and protic/aprotic nature of the solvent can influence the relative nucleophilicity of the amino groups and stabilize transition states differently, thereby altering the product ratio.

  • Temperature: Reaction temperature affects kinetic versus thermodynamic control. Lower temperatures often favor the kinetically preferred product, which forms via the lowest activation energy pathway, while higher temperatures can allow the system to equilibrate to the more stable, thermodynamically preferred product.

Q3: What are the common side products or regioisomers I might encounter?

The most common issue is the formation of a mixture of constitutional isomers. For instance, in the classic Gabriel-Isay synthesis for pteridines, reaction of this compound with an unsymmetrical α-dicarbonyl compound like methylglyoxal can lead to two different pteridine products: a 6-methylpteridine and a 7-methylpteridine, depending on which amino group initiates the condensation.[5][6] Similarly, acylation can result in a mixture of N5-acyl and N6-acyl derivatives.[7]

Q4: How can I definitively confirm the regiochemical outcome of my reaction?

Unambiguous structural elucidation is crucial. While 1D ¹H NMR can often provide initial clues, especially if reference spectra for both isomers are available, advanced NMR techniques are superior for de novo structure confirmation.

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can show through-space correlations. For example, a NOESY cross-peak between the newly introduced substituent (e.g., a methyl group on the pyrazine ring) and the N1-methyl protons on the uracil ring would provide strong evidence for its proximity and help assign the correct regioisomer.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are 2-3 bonds away, allowing you to map out the carbon skeleton and confirm connectivity.

  • X-ray Crystallography: If a single crystal of the product can be obtained, X-ray analysis provides the most definitive structural proof.[7]

Troubleshooting Guide: Common Problems & Solutions

This section provides a systematic approach to resolving specific regioselectivity issues encountered during experiments.

Problem: Poor regioselectivity in pteridine synthesis with an unsymmetrical dicarbonyl.

You are attempting to synthesize a specific pteridine isomer (e.g., a 6-substituted pteridine) from this compound and an unsymmetrical dicarbonyl, but you are obtaining a mixture of 6- and 7-substituted isomers.

Root Cause Analysis: This issue arises because under neutral or unoptimized conditions, the inherent difference in nucleophilicity between the N5 and N6 amino groups is not sufficient to completely direct the initial condensation step with the two distinct carbonyl carbons of your electrophile. Both reaction pathways are competitive, leading to a product mixture.

Troubleshooting Workflow:

G cluster_0 start Poor Regioselectivity Observed (Mixture of Pteridine Isomers) ph_control Step 1: Implement pH Control (Exploit pKa difference) start->ph_control Begin Optimization protect Alternative Strategy: Protecting Groups (Unambiguous but longer route) start->protect For absolute control solvent Step 2: Screen Solvents (Modulate reactivity) ph_control->solvent If selectivity is still low end_node Desired Regioisomer Achieved ph_control->end_node Success temp Step 3: Vary Temperature (Target Kinetic Product) solvent->temp For further refinement temp->end_node Success protect->end_node

References

Technical Support Center: Optimizing Microwave-Assisted 5,6-Diamino-1-methyluracil Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of microwave-assisted cyclization of 5,6-diamino-1-methyluracil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The goal is to empower you to overcome common experimental challenges and efficiently achieve your desired xanthine derivatives.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the microwave-assisted cyclization of this compound. Each problem is followed by a systematic approach to diagnosis and resolution, grounded in established chemical principles.

Issue 1: Low or No Product Yield

You've run the reaction, but TLC or LC-MS analysis shows a low yield of the desired cyclized product or none at all.

Possible Causes & Step-by-Step Solutions:

  • Inadequate Microwave Coupling/Heating: The reaction may not be reaching the necessary temperature for efficient cyclization.

    • Verify Solvent Choice: Ensure you are using a solvent with a high dielectric loss tangent (tan δ) for efficient microwave absorption.[1][2] Polar solvents like ethanol, methanol, or even water can be effective.[3] Nonpolar solvents such as toluene or hexane are poor microwave absorbers and may not heat the reaction mixture effectively.[2][3]

    • Check Microwave Power Settings: Modern microwave reactors automatically adjust power to maintain the set temperature.[4] However, ensure the programmed temperature is appropriate for the reaction, typically in the range of 120-160°C for this type of cyclization.[5][6]

    • Reaction Volume: Very small reaction volumes may not couple efficiently with the microwave field. Ensure your reaction volume is within the recommended range for your specific microwave reactor.

  • Poor Quality of Starting Material: The this compound may be impure or degraded.

    • Purity Analysis: Confirm the purity of your starting material using techniques like NMR or melting point analysis. Impurities can interfere with the reaction.

    • Proper Storage: 5,6-diaminouracil derivatives should be stored in a vacuum desiccator to prevent degradation from moisture and air.[6]

  • Suboptimal Reagent Concentration or Stoichiometry: The concentration of your reactants can influence the reaction rate.

    • Review Stoichiometry: Ensure the cyclizing agent (e.g., triethyl orthoformate, formamide) is used in the correct stoichiometric ratio, often in excess.[5][7][8]

    • Concentration Effects: Very dilute solutions may lead to slower reaction rates. Conversely, highly concentrated solutions might lead to solubility issues or side reactions. Experiment with a range of concentrations to find the optimum.

Issue 2: Incomplete Reaction or Presence of Starting Material

Your analysis shows both the desired product and a significant amount of unreacted this compound.

Possible Causes & Step-by-Step Solutions:

  • Insufficient Reaction Time: Microwave-assisted reactions are rapid, but the optimal time can vary.

    • Time Course Study: Perform a time course study by running the reaction for increasing durations (e.g., 2, 5, 10, 15 minutes) and monitoring the consumption of the starting material. Microwave-assisted cyclizations of diaminouracils are often complete within 5 minutes.[5][6][7]

    • Temperature and Time Interplay: Higher temperatures generally require shorter reaction times. Consider if a modest increase in temperature could drive the reaction to completion within a shorter timeframe.

  • Inadequate Temperature: The reaction temperature may be too low to overcome the activation energy barrier efficiently.

    • Temperature Optimization: Systematically increase the reaction temperature in increments (e.g., 10°C) and monitor the impact on conversion. Be mindful of potential decomposition at excessively high temperatures.

Issue 3: Formation of Side Products/Impurities

Analysis of the crude reaction mixture reveals the presence of significant impurities alongside the desired product.

Possible Causes & Step-by-Step Solutions:

  • Thermal Degradation: Excessive temperature or prolonged reaction times can lead to the decomposition of the starting material or product.

    • Reduce Temperature and Time: If you suspect degradation, try lowering the reaction temperature and shortening the irradiation time. The advantage of microwave synthesis is the ability to use high temperatures for very short periods, minimizing degradation.[9]

    • Check for Hotspots: Uneven heating can create localized hotspots. Ensure proper stirring of the reaction mixture to maintain a uniform temperature.[4]

  • Side Reactions: The reaction conditions may favor alternative reaction pathways.

    • Solvent Effects: The choice of solvent can influence reaction selectivity. Experiment with different polar solvents to see if impurity formation can be minimized.

    • Atmosphere Control: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of microwave-assisted this compound cyclization.

Q1: What are the key advantages of using microwave irradiation for this cyclization compared to conventional heating?

A1: The primary advantages of microwave-assisted organic synthesis (MAOS) for this reaction include:

  • Drastically Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes using microwave irradiation.[5][6][7]

  • Increased Yields: Rapid and uniform heating can minimize the formation of side products, leading to higher isolated yields.[6][10]

  • Improved Reproducibility: Automated microwave reactors offer precise control over reaction parameters, leading to more consistent results.[3]

  • Energy Efficiency: Microwaves heat the reaction mixture directly, rather than the vessel, resulting in a more efficient use of energy.[9][11]

Q2: How do I choose the best solvent for my microwave-assisted cyclization?

A2: The ideal solvent for microwave synthesis should have a high dielectric loss tangent (tan δ) to efficiently absorb microwave energy and convert it into heat.[1][2] Solvents are often categorized as high, medium, or low absorbers. For this cyclization, polar solvents are generally preferred. Triethyl orthoformate can often serve as both the cyclizing agent and a suitable solvent.[5][6] The addition of a co-solvent like THF can sometimes be beneficial.[12]

Q3: Can this reaction be performed without a solvent?

A3: Yes, solvent-free microwave-assisted synthesis is a key green chemistry technique.[9] If the reactants can absorb microwave energy directly, a solvent may not be necessary. This can simplify workup and reduce waste. However, for solid reactants, ensuring good mixing and heat transfer can be a challenge. In some cases, performing the reaction on a solid support can be effective.[11]

Q4: What is a typical starting point for optimizing the reaction conditions?

A4: A good starting point for the microwave-assisted cyclization of this compound with a cyclizing agent like triethyl orthoformate would be:

  • Temperature: 160°C[5][7]

  • Time: 5 minutes[5][7]

  • Microwave Power: This is typically adjusted automatically by the instrument to maintain the set temperature, but an initial power of around 120 W can be a good starting point if manual control is used.[5][7]

  • Solvent: Triethyl orthoformate (used in excess)[5][7]

From this starting point, you can systematically vary one parameter at a time to optimize for your specific substrate and desired outcome.

Q5: Are there any specific safety precautions I should take when running microwave-assisted reactions?

A5: Absolutely. Always follow the safety guidelines provided by the manufacturer of your microwave reactor. Key safety considerations include:

  • Use Sealed Vessels Designed for Microwave Chemistry: These are built to withstand the pressures that can develop at high temperatures.

  • Never Exceed the Maximum Recommended Volume: Overfilling a reaction vessel can be dangerous.

  • Avoid Heating Flammable Solvents in an Open Vessel: Use a sealed vessel and ensure proper ventilation.

  • Do Not Use Metal Objects: Metal can cause arcing in the microwave cavity. This includes stir bars with metal cores unless they are specifically designed for microwave use.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Microwave-Assisted Cyclization
  • To a 10 mL pressure-rated microwave reaction vial equipped with a magnetic stir bar, add this compound (1 mmol).

  • Add the cyclizing agent (e.g., 6 mL of triethyl orthoformate).[5][7]

  • Seal the vial with the appropriate cap.

  • Place the vial in the cavity of the microwave reactor.

  • Set the reaction parameters: Temperature = 160°C, Time = 5 minutes, Stirring = on.[5][7]

  • Start the microwave irradiation.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Work up the reaction mixture as appropriate for your target compound. This may involve filtration to collect a precipitated product or extraction.[5][7]

Table 1: Comparison of Conventional vs. Microwave-Assisted Cyclization of Diaminouracil Derivatives
SubstrateMethodReaction TimeYield (%)Reference
5,6-diamino-1,3-dibutyluracilConventional (reflux)1 hour80[6][7]
5,6-diamino-1,3-dibutyluracilMicrowave5 minutes80[6][7]
1-butyl-5,6-diamino-uracilConventional (reflux)5 hoursNot specified[5]
1-butyl-5,6-diamino-uracilMicrowave5 minutes85[5][6]
5,6-diamino-1-propargyluracilConventional (reflux)1.5 hoursNot specified[5]
5,6-diamino-1-propargyluracilMicrowave5 minutes90[5][6]

Section 4: Visualizations

Diagram 1: Reaction Mechanism

ReactionMechanism Start This compound Intermediate1 Formimidate Intermediate Start->Intermediate1 + Triethyl orthoformate (Microwave) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product Xanthine Derivative Intermediate2->Product Elimination of Ethanol

Caption: Proposed mechanism for the microwave-assisted cyclization.

Diagram 2: Troubleshooting Workflow

TroubleshootingWorkflow cluster_yield Yield Troubleshooting cluster_completion Completion Troubleshooting cluster_purity Purity Troubleshooting Start Start Experiment CheckYield Low/No Yield? Start->CheckYield CheckCompletion Incomplete Reaction? CheckYield->CheckCompletion No Opt_Solvent Optimize Solvent CheckYield->Opt_Solvent Yes CheckPurity Side Products? CheckCompletion->CheckPurity No Opt_Time Increase Time CheckCompletion->Opt_Time Yes Success Successful Cyclization CheckPurity->Success No Reduce_TempTime Reduce Temp/Time CheckPurity->Reduce_TempTime Yes Opt_Power Check Power/Temp Opt_Solvent->Opt_Power Opt_Purity Verify Starting Material Opt_Power->Opt_Purity Opt_Purity->CheckYield Opt_Temp Increase Temperature Opt_Time->Opt_Temp Opt_Temp->CheckCompletion Change_Solvent Change Solvent Reduce_TempTime->Change_Solvent Inert_Atmosphere Use Inert Atmosphere Change_Solvent->Inert_Atmosphere Inert_Atmosphere->CheckPurity

Caption: A systematic workflow for troubleshooting common issues.

References

Technical Support Center: Managing Solubility of 5,6-Diamino-1-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for managing solubility challenges associated with 5,6-Diamino-1-methyluracil in synthetic applications. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common issues encountered during experimentation.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active heterocyclic compounds. Its unique structure, featuring both amino and uracil moieties, presents a specific set of solubility characteristics that can be challenging to manage. This guide provides a framework for understanding and overcoming these challenges, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a polar molecule. It is known to be soluble in water and ethanol. Its solubility is more limited in less polar organic solvents. The presence of the N-methyl group generally improves its solubility in organic solvents compared to its non-methylated counterpart, 5,6-diaminouracil.

Q2: How does pH affect the solubility of this compound?

A2: The two amino groups on the uracil ring are basic and can be protonated at acidic pH. This protonation results in the formation of a salt, which is generally more soluble in aqueous solutions. Therefore, decreasing the pH of an aqueous suspension of this compound is a common strategy to increase its solubility. The relationship between pH and solubility for ionizable compounds can often be predicted using the Henderson-Hasselbalch equation, which indicates that solubility will increase as the pH moves away from the compound's pKa.[1][2]

Q3: Can I use a salt form of this compound to improve its solubility?

A3: Absolutely. Using a pre-formed salt, such as the hydrochloride salt, is a highly effective strategy for improving aqueous solubility. For instance, diaminouracil hydrochloride is appreciably soluble in water, whereas the sulfate salt is only slightly soluble. This highlights the critical role the choice of counterion plays in determining the solubility of the salt form.

Q4: Does temperature significantly impact the solubility of this compound?

A4: Yes, for most solid solutes, including this compound, solubility in a given solvent tends to increase with temperature. Heating the solvent is a common and effective method to dissolve more of the compound. However, it is crucial to be mindful of the thermal stability of this compound to avoid degradation at elevated temperatures.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides step-by-step solutions with explanations.

Issue 1: this compound is not dissolving in the chosen organic solvent for a reaction.

Diagram: Troubleshooting Workflow for Poor Solubility

Troubleshooting Workflow start Poor Solubility of this compound solvent_screening Solvent Screening (Polar Aprotic: DMSO, DMF) start->solvent_screening ph_adjustment pH Adjustment (for aqueous systems) start->ph_adjustment salt_form Use Salt Form (e.g., HCl salt) start->salt_form heating Gentle Heating solvent_screening->heating If still insoluble sonication Sonication heating->sonication If still insoluble cosolvent Add Co-solvent (e.g., water, methanol) sonication->cosolvent If still insoluble success Successful Dissolution cosolvent->success ph_adjustment->success salt_form->success

Caption: A step-by-step workflow for addressing poor solubility of this compound.

Probable Causes & Solutions:

  • Cause: The polarity of the chosen solvent is not suitable for dissolving the polar this compound.

    • Solution 1: Solvent Screening. The principle of "like dissolves like" is fundamental. For this compound, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often good choices for achieving higher concentrations in non-aqueous systems.

    • Solution 2: Employ a Co-solvent. If the reaction tolerates it, adding a small amount of a more polar co-solvent like water or methanol can significantly enhance solubility.

  • Cause: The rate of dissolution is very slow.

    • Solution 1: Particle Size Reduction. Grinding the this compound into a fine powder increases the surface area available for solvation, which can speed up the dissolution process.

    • Solution 2: Gentle Heating. As mentioned in the FAQ, carefully heating the solvent while stirring can increase both the solubility and the rate of dissolution.

    • Solution 3: Sonication. Using an ultrasonic bath can help to break up solid aggregates and accelerate the dissolution process.

Issue 2: The reaction is sluggish or incomplete, even though the this compound appears to have dissolved.

Probable Causes & Solutions:

  • Cause: The concentration of the dissolved this compound is at the saturation point but is still too low for the reaction to proceed at a reasonable rate.

    • Solution 1: Increase the Reaction Temperature. If the reaction kinetics and stability of all components allow, increasing the temperature can both increase the solubility and accelerate the reaction rate.

    • Solution 2: Change the Solvent System. A different solvent or a co-solvent mixture might provide the necessary increase in solubility to achieve a higher effective concentration of the reactant. For example, a reaction involving 5,6-Diamino-1,3-dimethyluracil for the synthesis of theophylline has been successfully carried out in water with triethylamine, demonstrating the utility of aqueous systems.[3]

Issue 3: The product precipitates prematurely from the reaction mixture.

Probable Causes & Solutions:

  • Cause: The product of the reaction is less soluble in the reaction solvent than the starting material, this compound.

    • Solution 1: Adjust the Solvent Composition. If possible, modify the solvent system during the reaction or workup to maintain the solubility of the product. This could involve adding a co-solvent in which the product is more soluble.

    • Solution 2: Perform the Reaction at a Higher Dilution. While not always ideal, running the reaction at a lower concentration can sometimes prevent the product from precipitating out of solution.

Data & Protocols

Qualitative Solubility of this compound
SolventQualitative SolubilityNotes
WaterSolubleSolubility is significantly enhanced at acidic pH due to salt formation.
EthanolSolubleA common solvent for reactions involving uracil derivatives.
MethanolSlightly SolubleCan be used, but may not achieve high concentrations.
Dimethyl Sulfoxide (DMSO)Sparingly SolubleA good option for achieving higher concentrations in an organic medium.
Dimethylformamide (DMF)Likely SolubleOften used in syntheses with uracil derivatives.

This table is a compilation of qualitative data from various sources. For precise quantitative measurements, it is recommended to perform solubility tests under your specific experimental conditions.

Experimental Protocol: Enhancing Aqueous Solubility via pH Adjustment

This protocol describes a general method for dissolving this compound in an aqueous medium by forming its hydrochloride salt in situ.

Materials:

  • This compound

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Suspension: Add the desired amount of this compound to a flask containing the required volume of deionized water.

  • Stirring: Begin stirring the suspension at room temperature.

  • Acidification: Slowly add 1 M HCl dropwise to the stirring suspension.

  • Monitoring: Monitor the pH of the solution and visually observe the dissolution of the solid.

  • Endpoint: Continue adding HCl until all the solid has dissolved. Record the final pH.

  • Usage: The resulting aqueous solution of this compound hydrochloride can then be used in the subsequent reaction step.

Diagram: pH-Dependent Solubility Concept

pH Solubility cluster_0 Low pH (Acidic) cluster_1 High pH (Basic/Neutral) low_ph Protonated Form (Salt) High Aqueous Solubility high_ph Neutral Form (Free Base) Low Aqueous Solubility low_ph->high_ph Increase pH high_ph->low_ph Decrease pH

Caption: The effect of pH on the aqueous solubility of this compound.

References

Technical Support Center: Preventing Oxidation of 5,6-Diamino-1-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 5,6-Diamino-1-methyluracil. This guide is designed for researchers, chemists, and drug development professionals who utilize this valuable but highly sensitive synthetic intermediate. Our goal is to provide you with the expert insights and field-proven protocols necessary to prevent its oxidative degradation, ensuring the success and reproducibility of your experiments.

Understanding the "Why": The Mechanism of Oxidation

This compound is an electron-rich aromatic system. The two amino groups at adjacent positions (C5 and C6) make the molecule highly susceptible to oxidation, primarily by atmospheric oxygen. This process is often catalyzed by trace metals and is significantly accelerated under neutral to alkaline pH conditions.

The oxidation proceeds via a radical mechanism, leading to the formation of highly colored and reactive quinone-diimine intermediates. These species can then undergo further reactions, including polymerization or reaction with nucleophiles, resulting in a complex mixture of impurities and a significant loss of your desired starting material. The most common visual indicator of this degradation is a rapid color change from a white or off-white solid to shades of pink, red, or deep purple upon dissolution or exposure to air.

Caption: Figure 1: Simplified Oxidation Pathway

Frequently Asked Questions (FAQs)

Q1: My solid this compound, which was initially off-white, has developed pink spots upon storage. What happened?

This indicates slow, solid-state oxidation from prolonged exposure to atmospheric oxygen. While the bulk material may still be usable, the presence of colored spots signifies the onset of degradation. For long-term storage, it is crucial to keep the solid under a dry, inert atmosphere (argon or nitrogen) in a tightly sealed container, preferably in a desiccator and protected from light.

Q2: I dissolved my this compound and the solution immediately turned deep purple. Is the experiment ruined?

A rapid, intense color change upon dissolution is a classic sign of severe oxidation. This is typically caused by dissolved oxygen in your solvent. While the reaction may still proceed, you will likely face significantly reduced yields and complex purification challenges due to colored impurities. It is highly recommended to discard the solution and restart the experiment using rigorously deoxygenated solvents.

Q3: Can I reverse the oxidation and "clean up" a colored solution?

In some cases, adding a reducing agent like sodium dithionite (sodium hydrosulfite) can quench the colored oxidized species and revert the solution to a colorless or pale yellow state.[1] However, this is a rescue measure, not a substitute for proper preventative technique. This addition introduces salts that may need to be removed later and does not recover the material that has already polymerized or degraded.

Q4: What is the single most critical factor to control to prevent oxidation?

The rigorous exclusion of oxygen is paramount. This involves not only working under an inert gas but also ensuring your solvents are thoroughly deoxygenated before the diamine is added.

Troubleshooting Guide: From Problem to Solution

Use this guide to diagnose and resolve common issues encountered during your experiments.

TroubleshootingWorkflow start Start: Reaction Setup problem Problem: Solution develops color (pink, red, purple) start->problem cause1 Probable Cause 1: Oxygen in Solvent problem->cause1 During dissolution? cause2 Probable Cause 2: Atmospheric Leak problem->cause2 During reaction? cause3 Probable Cause 3: Reaction conditions too basic / prolonged problem->cause3 Over time? solution1 Solution: Discard. Restart with properly degassed solvents. (See Protocol 2) cause1->solution1 end Result: Colorless solution, higher yield solution1->end solution2 Solution: Check all seals, septa, and joints. Ensure positive inert gas pressure. (See Protocol 1) cause2->solution2 solution2->end solution3 Solution: Buffer reaction to slightly acidic pH if possible. Add an antioxidant as a scavenger. (See Protocol 3) cause3->solution3 solution3->end

Caption: Figure 2: Troubleshooting Workflow for Oxidation Issues

Core Protocols for Preventing Oxidation

Adherence to the following protocols is critical for achieving high yields and purity.

Protocol 1: Rigorous Inert Atmosphere Technique

Handling air-sensitive reagents requires specific techniques to prevent their reaction with atmospheric components like oxygen and water.[2] The primary methods involve using a glovebox or a Schlenk line.[2][3]

Objective: To maintain a positive pressure of dry, inert gas (Argon or Nitrogen) within the reaction vessel at all times.

Methodology (Schlenk Line / Manifold):

  • Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., 125°C overnight) to remove adsorbed moisture.[4]

  • Assembly & Purging: Assemble the hot glassware and immediately connect it to a Schlenk line or dual-vacuum/inert gas manifold.

  • Evacuate-Refill Cycles: Subject the vessel to a vacuum to remove air and then refill it with inert gas.[2] This cycle should be repeated at least three times to ensure the complete removal of atmospheric gases.[2]

  • Maintaining Positive Pressure: Throughout the experiment, maintain a slight positive pressure of inert gas. This can be visualized by connecting the gas outlet to an oil or mercury bubbler.[4]

  • Reagent Addition: Add solid this compound to the flask under a strong counterflow of inert gas. For liquid additions, use gas-tight syringes or cannula transfer techniques.[2]

Protocol 2: Solvent Deoxygenation

Solvents can hold significant amounts of dissolved oxygen, which is a primary culprit for oxidation.

Objective: To remove dissolved oxygen from all solvents before they contact the diaminouracil.

Methodology:

  • Sparge Method:

    • Place the solvent in a flask with a gas inlet tube that reaches the bottom and a gas outlet.

    • Bubble a steady stream of inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes. Argon is more effective as it is denser than air.[5]

  • Freeze-Pump-Thaw Method (for highest purity):

    • Place the solvent in a robust flask connected to a vacuum line.

    • Freeze the solvent completely using a liquid nitrogen bath.

    • Apply a high vacuum to the flask to remove gases from the headspace.

    • Close the flask to the vacuum and allow the solvent to thaw completely. Trapped gas bubbles will be released.

    • Repeat this freeze-pump-thaw cycle at least three times for maximum effectiveness.[2]

Protocol 3: Use of Chemical Antioxidants/Reductants

In reactions that are particularly sensitive, prolonged, or run at elevated temperatures, the inclusion of a chemical scavenger can provide an additional layer of protection.

Objective: To chemically quench any trace oxygen that enters the system or to reduce any oxidized species as they form.

Methodology:

  • Select an Appropriate Agent: Choose a reductant compatible with your reaction chemistry (see Table 1). Sodium dithionite is a powerful and common choice for this class of compounds.[6][7][8]

  • Addition: Add a small, sub-stoichiometric amount of the antioxidant (e.g., 0.05 - 0.1 equivalents relative to the diaminouracil) to the reaction mixture after solvent deoxygenation but before or concurrently with the addition of the this compound.

  • Monitoring: The solution should remain colorless or pale yellow. If color begins to develop, it may indicate that the antioxidant has been consumed and the system has been compromised.

Data & Reagent Selection

The choice of antioxidant can depend on the solvent system and downstream processing.

ReagentTypical Use CaseAdvantagesDisadvantages
Sodium Dithionite Aqueous or protic media; powerful rescue agent.Very effective and fast-acting reducing agent.[9]Introduces inorganic salts; decomposes in strongly acidic solutions.[7]
Ascorbic Acid (Vitamin C) Aqueous reactions requiring a mild, organic reductant.Benign byproducts; effective oxygen scavenger.Can act as an acid; may not be suitable for all reaction types.
Butylated Hydroxytoluene (BHT) Non-polar, aprotic organic solvents.Soluble in organic solvents; acts as a radical chain inhibitor.[10]Less effective than dithionite for rapid reduction[10]; can be difficult to remove.

References

addressing duplication of NMR signals in 5,6-Diamino-1-methyluracil derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,6-diamino-1-methyluracil derivatives. This guide provides in-depth troubleshooting for a common analytical challenge: the duplication of signals in Nuclear Magnetic Resonance (NMR) spectra. Our goal is to equip you with the expertise to diagnose the underlying causes and implement effective experimental solutions.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a doubling of almost all the peaks in the 1H and 13C NMR spectra of my 5-carboxamido-6-aminouracil derivative. Is my compound impure?

While impurity is always a possibility, signal duplication in these systems is frequently an intrinsic property of the molecule itself. Several phenomena, acting alone or in concert, can lead to the observation of multiple species in the NMR tube, even for a chemically pure sample. The most common causes are:

  • Restricted Amide Bond Rotation (Rotamers): The partial double-bond character of the C-N amide bond in the 5-carboxamido substituent can hinder free rotation.[1][2] This creates two distinct, slowly interconverting rotational isomers (or rotamers), often referred to as s-cis and s-trans conformers.[3] If the rate of rotation is slow on the NMR timescale, each rotamer will give rise to its own set of signals, leading to the observed duplication.[3][4]

  • Tautomerism: Uracil and its derivatives can exist in different tautomeric forms, such as the keto-enol or amine-imine forms.[5][6] While the diketo-amino form is typically the most stable, the presence of other tautomers in equilibrium can lead to additional sets of NMR signals.[3][5]

  • pH Effects and Protonation Equilibria: The amino groups and the uracil ring nitrogens can be protonated or deprotonated depending on the pH of the sample.[7][8][9] If the sample exists in a pH region close to the pKa of one of these functional groups, a dynamic equilibrium between the protonated and deprotonated forms can cause signal broadening or duplication.[10]

Q2: How can I determine if restricted rotation around the amide bond is the cause of my duplicated signals?

The interconversion rate between rotamers is temperature-dependent.[1][2] By acquiring NMR spectra at different temperatures (a technique known as variable temperature or VT-NMR), you can observe changes in the signals that are characteristic of a dynamic process like bond rotation.[11][12]

Expected Observations for Rotamers in VT-NMR:

  • At low temperatures: The rotation is slow, and you will see sharp, distinct signals for each rotamer.

  • As the temperature increases: The rate of rotation increases. The peaks for the two rotamers will broaden and move closer to each other.

  • At the coalescence temperature: The peaks will merge into a single, broad signal.

  • At high temperatures: The rotation becomes very fast on the NMR timescale, and you will observe a single, sharp, time-averaged signal for each nucleus.

A study on 6-amino-5-carboxamidouracil derivatives demonstrated that this duplication of NMR signals was due to the presence of cis- and trans-amide bond conformers.[3]

Q3: Could tautomerism be the issue, and how would I investigate that?

While tautomerism is a plausible cause for signal duplication in uracil derivatives, dynamic NMR experiments can help differentiate it from restricted rotation.[3][5] In a study of a 6-amino-5-carboxamidouracil derivative, dynamic NMR experiments were performed, but no change in the ratio of the two observed species was seen upon raising the temperature.[3] This led the researchers to exclude the presence of two different tautomers as the primary cause of signal duplication in that specific case.[3]

However, if tautomerism is suspected, the following can be considered:

  • Solvent Effects: Changing the NMR solvent to one with a different polarity or hydrogen-bonding capability can shift the tautomeric equilibrium, leading to a change in the ratio of the observed species.[13][14]

  • pH Titration: As different tautomers can have different pKa values, carefully adjusting the pH of the NMR sample and observing the spectral changes can provide evidence for a tautomeric equilibrium.[7][8][10]

Q4: My NMR signals are not duplicated, but are very broad. What could be causing this?

Broad peaks in NMR spectra often indicate a dynamic process occurring at a rate that is intermediate on the NMR timescale.[11][15] This could be due to:

  • Intermediate Rotational Exchange: You may be observing your sample at or near the coalescence temperature for two rotamers.

  • Prototropic Tautomerism: A rapid exchange of protons between different tautomeric forms can lead to signal broadening.[16][17]

  • Chemical Exchange with Solvent or Trace Impurities: Protons on NH or OH groups can exchange with protons from residual water or acidic/basic impurities in the NMR solvent, causing their signals to broaden or even disappear.[11]

In some cases, adding a small amount of acid (like trifluoroacetic acid) can sharpen the NMR signals for compounds undergoing prototropic tautomerism or other conformational isomerizations by catalyzing the exchange to a rate that is fast on the NMR timescale.[16][17]

Troubleshooting Workflows

Here are detailed protocols to help you systematically diagnose the cause of NMR signal duplication or broadening.

Workflow 1: Variable Temperature (VT) NMR for Investigating Rotational Isomers

This experiment is the most direct way to confirm the presence of slowly interconverting conformers like rotamers.

Objective: To determine if the rate of interconversion between the duplicate species is temperature-dependent.

Protocol:

  • Sample Preparation: Prepare a standard NMR sample of your compound in a suitable deuterated solvent (e.g., DMSO-d6, DMF-d7). Ensure the concentration is sufficient for good signal-to-noise.

  • Initial Spectrum: Acquire a standard 1H NMR spectrum at ambient temperature (e.g., 298 K). Note the chemical shifts and the integration ratio of the duplicated signals.

  • High-Temperature Spectra: Gradually increase the temperature of the NMR probe in increments of 10-15 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Observe for Coalescence: Continue increasing the temperature until the duplicated peaks broaden, merge (coalesce), and finally sharpen into a single peak. Record the coalescence temperature (Tc).

  • Low-Temperature Spectra (Optional): If your spectrometer allows, cool the sample below ambient temperature in increments of 10-15 K. The signals for the two isomers should become sharper and more resolved.

Interpreting the Results:

TemperatureExpected Observation for Rotamers
LowTwo sharp sets of signals.
IncreasingSignals broaden and move closer.
Coalescence (Tc)Signals merge into one broad peak.
HighOne sharp set of time-averaged signals.

A lack of significant change in the spectra with temperature suggests that the duplication is not due to a dynamic equilibrium like restricted rotation.[3]

Diagram: Investigating Signal Duplication

G start Duplicated NMR Signals Observed vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr result_vt Do signals coalesce at higher temp? vt_nmr->result_vt solvent_study Change NMR Solvent (e.g., CDCl3, Benzene-d6) result_solvent Does the isomer ratio change significantly? solvent_study->result_solvent ph_study Perform pH Titration (add D2O, acid, or base) result_ph Do signals sharpen or shift predictably? ph_study->result_ph result_vt->solvent_study No cause_rotamers Cause: Restricted Rotation (Rotamers) result_vt->cause_rotamers Yes result_solvent->ph_study No cause_tautomers Cause: Tautomerism or Strong Solvent Interaction result_solvent->cause_tautomers Yes cause_ph Cause: pH-Dependent Equilibrium result_ph->cause_ph Yes inconclusive Investigate Other Causes (e.g., Impurity, Aggregation) result_ph->inconclusive No

Caption: Troubleshooting workflow for duplicated NMR signals.

Workflow 2: Solvent and pH Studies

These experiments probe the sensitivity of the observed species to their chemical environment.

Objective: To determine if the equilibrium between species is affected by solvent polarity, hydrogen bonding, or pH.

Protocol:

  • Solvent Study:

    • Acquire 1H NMR spectra of your compound in a series of deuterated solvents with varying properties (e.g., DMSO-d6 (polar, hydrogen-bond acceptor), CDCl3 (less polar), Methanol-d4 (polar, hydrogen-bond donor), Benzene-d6 (nonpolar, aromatic)).

    • Carefully compare the chemical shifts and, more importantly, the integration ratios of the duplicated signals in each solvent. A significant change in the ratio suggests that the solvent is altering the relative stability of the two species, which can be indicative of a tautomeric equilibrium.[13][14]

  • pH/Exchange Study:

    • D2O Shake: Acquire a 1H NMR spectrum in a solvent like DMSO-d6. Add one drop of D2O, shake the tube vigorously, and re-acquire the spectrum.[11] Signals corresponding to exchangeable protons (like N-H and O-H ) will broaden or disappear. This helps in assigning the signals.

    • Acid/Base Addition: To the same NMR tube, add a very small, sub-stoichiometric amount of a deuterated acid (e.g., TFA-d) or base (e.g., NaOD). Observe any changes in the spectrum. The sharpening of broad signals or a shift in the equilibrium can indicate a pH-dependent process.[16][17]

Interpreting the Results:

  • Significant ratio change with solvent: Suggests a tautomeric equilibrium or strong, specific solute-solvent interactions.[13][14]

  • No ratio change with solvent: Supports restricted rotation as the cause, as the intrinsic energy barrier is less likely to be dramatically altered by the solvent.

  • Signal sharpening with acid/base: Points towards a pH-dependent equilibrium or catalysis of a slow exchange process.[16][17]

Diagram: Rotational Isomers of a 5-Carboxamidouracil

Note: The DOT script above is a template. For actual visualization, the IMG SRC would need to be replaced with URLs to images of the s-cis and s-trans conformers of a 5-carboxamido-6-aminouracil derivative.

Caption: Restricted rotation about the amide C-N bond leads to distinct s-cis and s-trans conformers.

By systematically applying these troubleshooting guides, you can confidently diagnose the cause of signal duplication in your this compound derivatives, leading to a more accurate and complete structural elucidation of these important molecules.

References

Technical Support Center: Enhancing the Purity of Synthesized 8-Phenylxanthine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 8-phenylxanthine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important xanthine derivative. Here, we address common challenges encountered during its synthesis and provide robust, field-proven troubleshooting strategies and detailed protocols to help you achieve high-purity 8-phenylxanthine consistently.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to provide rapid, targeted solutions to the most common issues observed during the synthesis and purification of 8-phenylxanthine.

Question 1: My final 8-phenylxanthine product is off-white or yellowish, not the expected white crystalline solid. What is the likely cause and how can I fix it?

Answer: An off-white or yellowish hue is a common issue that typically points to the presence of residual starting materials or byproducts from the synthesis, which may be colored or degrade to form colored impurities. The Traube purine synthesis, a common route to 8-substituted xanthines, involves several steps where impurities can be introduced.[1][2][3][4][5]

  • Causality: The most probable culprits are unreacted 5,6-diamino-1,3-dimethyluracil or oxidized derivatives of this precursor. Incomplete cyclization with benzaldehyde can also leave behind intermediates that are less stable and prone to coloration upon work-up and isolation.[6]

  • Troubleshooting Steps:

    • Re-evaluate the Reaction Conditions: Ensure that the cyclization step has gone to completion. This can be monitored by Thin Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reaction time or moderately increasing the temperature.

    • Charcoal Treatment: A highly effective method for removing colored impurities is treatment with activated charcoal. Before recrystallization, dissolve the crude product in a suitable hot solvent and add a small amount (typically 1-2% w/w) of activated charcoal. Heat the suspension for 10-15 minutes, then perform a hot filtration through a pad of celite to remove the charcoal. The resulting filtrate should be colorless.

    • Recrystallization: Proceed with the detailed recrystallization protocol outlined in Part 2 of this guide. The choice of solvent is critical for selectively precipitating the pure 8-phenylxanthine while leaving colored impurities in the mother liquor.

Question 2: The purity of my 8-phenylxanthine, as determined by HPLC, is below 95%. What are the most common impurities and how can I remove them?

Answer: Purity issues are often due to unreacted starting materials, intermediates, or side-products from the synthesis. For 8-phenylxanthine synthesized via the Traube method, the primary impurities are likely to be the precursors.

  • Common Impurities:

    • 5,6-diamino-1,3-dimethyluracil: The starting pyrimidine.

    • Benzaldehyde: The cyclizing agent.

    • Benzylidene Intermediate: The product of condensation between the diamine and benzaldehyde prior to cyclization.[6]

    • Over-alkylation/Hydrolysis Products: Depending on the specific reaction conditions, minor side products can form.

  • Troubleshooting & Purification Strategy:

    • Recrystallization: This is the first and most effective line of defense. 8-Phenylxanthine has limited solubility in many common organic solvents when cold, but this increases with heat, making it an ideal candidate for recrystallization. A detailed protocol is provided in Part 2.

    • Chromatography: If recrystallization fails to achieve the desired purity, column chromatography is the next logical step. Given the polar nature of the xanthine core, a normal-phase silica gel chromatography can be effective. A gradient elution starting with a less polar solvent system (e.g., dichloromethane/methanol) and gradually increasing the polarity will separate the more polar impurities from the desired product. Reversed-phase chromatography can also be employed for xanthine derivatives.[7][8]

    • Aqueous Base Wash: 8-Phenylxanthine is moderately soluble in aqueous base.[9][10] An acidic impurity can be removed by dissolving the crude product in an organic solvent and washing with a mild aqueous base (e.g., dilute sodium bicarbonate solution). However, care must be taken as the product itself can partition into the basic aqueous layer.

Question 3: I am struggling to recrystallize my 8-phenylxanthine. Either it doesn't dissolve, or it "oils out" instead of forming crystals. What am I doing wrong?

Answer: Recrystallization is a nuanced technique, and these are common challenges. "Oiling out" occurs when a compound melts in the hot solvent or its solubility limit is exceeded in a way that it separates as a liquid phase rather than a solid.

  • Causality & Troubleshooting:

    • Poor Solvent Choice: The ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold. 8-Phenylxanthine is moderately soluble in ethanol and slightly soluble in water.[9] A mixed solvent system, such as ethanol/water or DMF/water, is often effective.

    • Solution is Too Concentrated: If the solution is supersaturated at a temperature above the compound's melting point, it may oil out. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.

    • Cooling Too Rapidly: Rapid cooling can lead to precipitation rather than crystallization, trapping impurities and leading to a less pure, often oily or amorphous solid. Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize yield.

    • Inducing Crystallization: If no crystals form upon cooling, the solution may be too dilute or require nucleation.

      • Seeding: Add a single, pure crystal of 8-phenylxanthine to the solution.

      • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create microscopic imperfections that can serve as nucleation sites.

Below is a workflow to guide your decision-making process for purification.

Purification_Workflow start Crude 8-Phenylxanthine (Purity < 98%) check_color Is the product colored (yellow/off-white)? start->check_color charcoal Perform Activated Charcoal Treatment check_color->charcoal Yes recrystallize Recrystallization (See Protocol 2.1) check_color->recrystallize No charcoal->recrystallize check_purity Assess Purity by HPLC (Purity > 98%)? recrystallize->check_purity column_chrom Perform Column Chromatography (See Protocol 2.2) check_purity->column_chrom No final_product High-Purity 8-Phenylxanthine check_purity->final_product Yes column_chrom->final_product end End final_product->end

Caption: Decision workflow for purifying 8-phenylxanthine.

Part 2: Experimental Protocols & Data

This section provides detailed, step-by-step methodologies for the purification and analysis of 8-phenylxanthine.

Protocol: Recrystallization of 8-Phenylxanthine

This protocol is designed to remove common impurities and improve the crystalline nature of the final product.

Materials:

  • Crude 8-phenylxanthine

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude 8-phenylxanthine in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid. The goal is to create a saturated solution.

  • Hot Filtration (if necessary): If there are insoluble impurities or if a charcoal treatment was performed, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly turbid. The turbidity indicates that the saturation point has been reached. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize the yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The melting point of pure 1,3-dimethyl-8-phenylxanthine is >300 °C.[9]

Solvent System Suitability for 8-Phenylxanthine Notes
Ethanol/WaterExcellentGood solubility in hot ethanol, poor in cold water.[9]
Dimethylformamide (DMF)/WaterGoodUse for less soluble batches. DMF is a strong solvent.
Acetic AcidFairCan be effective but difficult to remove residual solvent.
WaterPoorSlightly soluble, requires large volumes.[9]

Table 1: Common recrystallization solvent systems for 8-phenylxanthine.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a standardized method for determining the purity of 8-phenylxanthine using reversed-phase HPLC. Xanthines are most often separated by reversed-phase HPLC on a C18 column.[8]

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (optional, for mobile phase modification)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a sample of 8-phenylxanthine in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: A typical isocratic mobile phase is a mixture of acetonitrile and water (e.g., 40:60 v/v). A small amount of formic acid (0.1%) can be added to improve peak shape.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: ~275 nm (based on the typical absorbance maxima for xanthines)

    • Injection Volume: 10 µL

  • Data Analysis: The purity is determined by calculating the area percent of the main 8-phenylxanthine peak relative to the total area of all peaks in the chromatogram.

HPLC_Analysis_Workflow start Prepare Sample (0.5 mg/mL in Mobile Phase) inject Inject 10 µL onto C18 HPLC Column start->inject elute Isocratic Elution (e.g., 40% ACN in H2O) inject->elute detect UV Detection at ~275 nm elute->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity = (Area_Product / Total_Area) * 100 integrate->calculate report Report Purity Result calculate->report

Caption: Workflow for HPLC purity analysis of 8-phenylxanthine.

References

strategies to increase the efficiency of COMU-mediated coupling with 5,6-Diamino-1-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing COMU-Mediated Coupling with 5,6-Diamino-1-methyluracil

Welcome to the technical support guide for optimizing COMU-mediated coupling reactions, with a specific focus on the challenging substrate, this compound. This document is designed for researchers, chemists, and drug development professionals who are leveraging the high efficiency of COMU but encounter challenges related to the unique reactivity of electron-rich, di-functionalized amines. We will explore common issues, provide evidence-based solutions, and explain the chemical principles behind our recommendations.

Troubleshooting Guide

This section addresses specific, common problems encountered during the coupling of carboxylic acids to this compound using COMU.

Q1: Why is my reaction yield consistently low or the reaction incomplete?

Short Answer: Low yields are typically due to sub-optimal stoichiometry, incorrect base selection, poor solubility of the diamine starting material, or premature degradation of the COMU reagent.

Detailed Analysis:

This compound presents a unique challenge due to its two nucleophilic amino groups. The C6-amino group is generally more nucleophilic and sterically accessible than the C5-amino group, but achieving high selectivity and yield requires careful control of reaction conditions.

Potential Causes & Recommended Solutions:

  • Reagent Stoichiometry: Using incorrect ratios of reactants is a primary cause of low yield. The carboxylic acid is often the limiting reagent, but the equivalents of COMU and base are critical for efficient activation without promoting side reactions.

    • Solution: Begin with a precise 1:1.1:2 ratio of Diamine:Carboxylic Acid:COMU, and use 2.0-2.5 equivalents of a suitable base. A slight excess of the activated acid ensures the diamine is fully consumed.

  • Base Selection & Concentration: The choice and amount of base are arguably the most critical factors. A base that is too strong or not sterically hindered can deprotonate the uracil ring or catalyze side reactions. Insufficient base leads to incomplete activation.[1]

    • Solution: Employ a sterically hindered, non-nucleophilic tertiary amine. Diisopropylethylamine (DIPEA) is a standard choice. For highly sensitive substrates where racemization is a concern, consider weaker, more hindered bases like 2,4,6-collidine or 2,6-lutidine.[2] Ensure accurate dispensing, as excess base can accelerate COMU degradation.

  • Solubility Issues: this compound and its derivatives can have poor solubility in common organic solvents, leading to a heterogeneous reaction mixture and reduced reaction rates.

    • Solution: Dimethylformamide (DMF) is the most effective solvent for dissolving the diamine and solvating the reaction complex.[3][4] If solubility remains an issue, consider N-Methyl-2-pyrrolidone (NMP) or adding a small percentage of Dimethyl sulfoxide (DMSO). Gentle warming (30-40°C) can also improve solubility, but monitor for reagent decomposition.

  • Reagent Stability: COMU has known hydrolytic instability, particularly in DMF that contains residual water.[5][6] This degradation reduces the amount of active coupling reagent available.

    • Solution: Always use fresh, anhydrous DMF. Store COMU under an inert atmosphere (Argon or Nitrogen) and handle it quickly. For critical, long-duration reactions, consider preparing a fresh solution of COMU immediately before use.

Optimized Starting Protocol for Mono-Acylation

This protocol is designed to favor the formation of the 6-amino-5-carboxamidouracil product.[7][8][9]

ReagentEquivalentsMolarity (Typical)Notes
This compound1.00.1 MEnsure fully dissolved before adding other reagents.
Carboxylic Acid1.05 - 1.10.11 MThe slight excess drives the reaction to completion.
COMU1.10.11 MAdd as a solid or fresh solution in anhydrous DMF.
DIPEA2.0 - 2.50.2 - 0.25 MAdd slowly to the reaction mixture at 0°C.

Step-by-Step Methodology:

  • Under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq.) and the carboxylic acid (1.05 eq.) in anhydrous DMF.

  • Cool the mixture to 0°C in an ice bath.

  • Add COMU (1.1 eq.) to the mixture and stir for 1-2 minutes.

  • Slowly, add DIPEA (2.0 eq.) dropwise over 5 minutes. A color change (often to yellow or orange) indicates the formation of the active ester.[2][10][11]

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by LC-MS or TLC. Typical reaction times are 2-4 hours.

  • Upon completion, quench the reaction with water and proceed with standard workup and purification.

Q2: I am observing significant amounts of a di-acylated side product. How can I improve selectivity for mono-acylation?

Short Answer: Di-acylation occurs when both the C5 and C6 amino groups react. To improve mono-selectivity, control the stoichiometry carefully, use inverse addition, and lower the reaction temperature.

Detailed Analysis:

While the C6-NH2 is more reactive, the C5-NH2 can still react, especially if a large excess of the activated carboxylic acid is present or if reaction times are prolonged.

Strategies for Promoting Mono-Acylation:

  • Inverse Addition: This is the most effective strategy. Instead of adding the coupling reagent to the mixture of amine and acid, the amine is added slowly to the pre-activated acid. This ensures that the free amine is never exposed to a large excess of the activated ester.

    • Protocol: In a separate flask, pre-activate the carboxylic acid (1.05 eq.) with COMU (1.1 eq.) and DIPEA (2.0 eq.) in DMF at 0°C for 5-10 minutes. In the main reaction flask, dissolve the this compound (1.0 eq.) in DMF. Slowly add the pre-activated acid solution to the diamine solution at 0°C over 30-60 minutes using a syringe pump.

  • Strict Stoichiometric Control: Avoid using a large excess of the carboxylic acid and COMU.

    • Solution: Reduce the equivalents of carboxylic acid and COMU to near stoichiometric amounts (e.g., 1.02 eq. of each). This will reduce the rate and may require longer reaction times but will significantly suppress di-acylation.

  • Lower Temperature: Reducing the thermal energy of the system can enhance the inherent selectivity between the two non-equivalent amino groups.

    • Solution: Run the entire reaction at 0°C or even -15°C (using a salt-ice bath). Monitor carefully, as the reaction rate will be significantly slower.

Workflow for Selective Mono-Acylation

G cluster_preactivation Pre-activation Flask cluster_reaction Main Reaction Flask Acid Carboxylic Acid (1.05 eq) Active_Ester O-acylisourea Active Ester Acid->Active_Ester DMF, 0°C 5-10 min COMU COMU (1.1 eq) COMU->Active_Ester DMF, 0°C 5-10 min Base DIPEA (2.0 eq) Base->Active_Ester DMF, 0°C 5-10 min Diamine This compound (1.0 eq) Active_Ester->Diamine Slow Addition (Syringe Pump) 0°C Mono_Product Mono-acylated Product Diamine->Mono_Product Reaction caption Inverse addition workflow to maximize mono-acylation.

Caption: Inverse addition workflow to maximize mono-acylation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of COMU, and why is it considered a superior coupling reagent?

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt coupling reagent.[1] Its efficiency stems from its ability to rapidly and effectively activate carboxylic acids.

Mechanism:

  • Activation: In the presence of a base, the carboxylic acid attacks the electron-deficient carbon of the COMU uronium salt.

  • Active Ester Formation: This forms a highly reactive O-acylisourea active ester intermediate. The leaving group is derived from OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate).

  • Nucleophilic Attack: The amino group of the substrate (e.g., this compound) then attacks the carbonyl carbon of the active ester.

  • Amide Bond Formation: The OxymaPure leaving group departs, forming the stable amide bond and water-soluble byproducts, which simplifies purification.[2][12][13]

Advantages over older reagents (e.g., HBTU/HATU):

  • Higher Reactivity: COMU exists in the more reactive uronium form, leading to faster activation.[14]

  • Reduced Racemization: The OxymaPure-based active ester is highly effective at suppressing racemization of chiral carboxylic acids.[12]

  • Enhanced Safety: COMU and its byproducts are not explosive, unlike benzotriazole-based reagents.[15]

  • Improved Solubility: It has excellent solubility in common organic solvents.[12][13]

COMU Catalytic Cycle

G node_COMU COMU node_ActiveEster O-Acylisourea Active Ester (Highly Reactive) node_COMU->node_ActiveEster Activation node_Acid R-COOH + Base node_Acid->node_ActiveEster node_Product Amide Product (R-CO-NH-R') node_ActiveEster->node_Product Coupling node_Byproducts Oxyma + Urea (Water Soluble) node_ActiveEster->node_Byproducts Release node_Amine R'-NH2 node_Amine->node_Product caption Simplified mechanism of COMU-mediated amide bond formation.

Caption: Simplified mechanism of COMU-mediated amide bond formation.

Q2: How do I select the optimal base for this specific coupling reaction?

The base plays two key roles: neutralizing the carboxylic acid and facilitating the formation of the active ester. For the sensitive this compound substrate, the base must be non-nucleophilic and sterically hindered to prevent side reactions.

Comparison of Common Bases:

BasepKa (Conjugate Acid)Key CharacteristicsRecommendation for this Application
DIPEA (Hünig's base)~10.7Standard, sterically hindered, non-nucleophilic. Industry workhorse.Excellent First Choice. Provides a good balance of reactivity and control.
NMM (N-Methylmorpholine)~7.4Less basic than DIPEA, can lead to slower reactions. Lower steric hindrance.Use with caution. May not be basic enough for complete activation of some acids.
2,4,6-Collidine ~7.4Sterically very hindered, similar basicity to NMM.Good Alternative. Useful if DIPEA is causing base-catalyzed side reactions.
2,6-Lutidine ~6.7Even more hindered and less basic.Excellent for sensitive substrates. Recommended when minimizing racemization is the absolute priority.[2]
Triethylamine (TEA) ~10.7Not Recommended. Less sterically hindered than DIPEA; can act as a nucleophile, leading to side products.
Q3: Can I use protecting groups to guarantee selective mono-acylation?

Yes, an orthogonal protecting group strategy is a robust, albeit longer, method to ensure exclusive acylation at the C6-amino position.

Conceptual Workflow:

  • Selective Protection: Protect the C5-amino group. Due to its lower nucleophilicity, it is possible to selectively protect it under carefully controlled conditions, for example, using Boc-anhydride (Boc₂O) to form a tert-butyloxycarbonyl (Boc) protected amine.

  • COMU Coupling: With the C5-NH₂ position blocked, perform the COMU-mediated coupling reaction as described previously. The reaction will now occur exclusively at the free C6-NH₂ group.

  • Deprotection: Remove the C5-NH-Boc group under acidic conditions (e.g., with trifluoroacetic acid, TFA) to yield the pure, C6-acylated product.

This strategy adds steps to the synthesis but provides unambiguous regiochemical control, which can be invaluable for complex drug development pathways.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of 8-Substituted Xanthines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the primary synthetic routes to 8-substituted xanthines, a class of compounds of significant interest in medicinal chemistry and drug development. As privileged scaffolds, particularly for targeting adenosine receptors, the methodologies for their synthesis are critical for enabling rapid and diverse library generation. Here, we move beyond a simple recitation of protocols to offer a field-proven perspective on the strategic selection of synthetic routes, grounded in mechanistic principles and practical considerations.

Introduction: The Significance of the C8 Position

The xanthine core, a bicyclic purine derivative, is famously represented by natural products like caffeine and theophylline. While these compounds exhibit broad physiological effects, strategic substitution at the C8 position has been a cornerstone of modern medicinal chemistry, particularly in the development of potent and selective adenosine receptor antagonists for conditions ranging from Parkinson's disease to asthma. The choice of synthetic route to access this position is a critical decision, profoundly impacting library scope, scalability, and overall project timelines. This guide will dissect the two major strategic approaches: de novo ring construction via the Traube synthesis and the functionalization of a pre-formed xanthine core.

Strategic Overview: Building or Modifying?

The synthetic approach to an 8-substituted xanthine derivative is fundamentally a choice between two philosophies: constructing the heterocyclic core with the desired C8-substituent already in place, or modifying a pre-existing, readily available xanthine scaffold. Each strategy offers a distinct set of advantages and challenges.

Synthetic_Strategies cluster_0 De Novo Synthesis cluster_1 Post-Modification of Xanthine Core Start Target: 8-Substituted Xanthine DeNovo Traube Synthesis Start->DeNovo Build the core PostMod Functionalization Start->PostMod Modify the core Urea Substituted Urea Urea->DeNovo Methylene Active Methylene Compound (e.g., Cyanoacetic Acid) Methylene->DeNovo Xanthine Xanthine / Uric Acid Halogenation C8-Halogenation Xanthine->Halogenation Coupling Cross-Coupling / SNAr Halogenation->Coupling Coupling->PostMod

Caption: High-level strategic decision flow for synthesizing 8-substituted xanthines.

Strategy 1: De Novo Construction via Traube Synthesis

The Traube synthesis, first reported in 1900, is a classic and highly convergent approach for constructing the purine ring system. It involves the condensation of a pyrimidine derivative (often formed in situ from a urea and a dicarbonyl equivalent) with a source for the C8 atom.

Mechanistic Rationale

The power of the Traube synthesis lies in its ability to incorporate the desired C8-substituent early in the sequence. The typical pathway involves the condensation of a 4,5-diaminopyrimidine with an appropriate C1 source, such as a carboxylic acid, orthoester, or formamide. For instance, reacting the diaminopyrimidine with a desired carboxylic acid (R-COOH) under dehydrating conditions directly installs the "R" group at the final C8 position. This avoids potentially harsh or low-yielding functionalization steps on the final xanthine core.

Traube_Synthesis cluster_pyrimidine Pyrimidine Formation cluster_purine Imidazole Ring Closure Urea N,N'-Dialkylurea Condensation1 Condensation Urea->Condensation1 Cyanoacetate Ethyl Cyanoacetate Cyanoacetate->Condensation1 Aminopyrimidine 6-Amino-1,3-dialkyluracil Condensation1->Aminopyrimidine Nitrosation Nitrosation (NaNO2) Aminopyrimidine->Nitrosation Reduction Reduction (Na2S2O4) Nitrosation->Reduction Diamino 4,5-Diaminouracil Reduction->Diamino Condensation2 Condensation & Cyclization Diamino->Condensation2 C1_Source C1 Source (e.g., R-C(OEt)3) C1_Source->Condensation2 Xanthine 8-R-Xanthine Condensation2->Xanthine

Caption: Generalized workflow of the Traube synthesis for 8-substituted xanthines.

Representative Protocol: Synthesis of 8-Alkoxyxanthines

A common application of the Traube synthesis is the preparation of 8-alkoxyxanthines. The synthesis starts from 6-amino-1,3-dimethyluracil, which is converted to the 5-nitroso derivative and then reduced to the highly reactive 4,5-diamino intermediate. This intermediate is not isolated but is immediately cyclized with a suitable trialkyl orthoester to yield the 8-alkoxyxanthine derivative.

Step 1: Nitrosation. 6-Amino-1,3-dimethyluracil (1 eq) is suspended in a mixture of water and acetic acid at 70°C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, and the mixture is stirred for 1 hour. The resulting purple solid is filtered, washed with water, and used directly in the next step.

Step 2: Reduction and Cyclization. The wet 6-amino-1,3-dimethyl-5-nitrosouracil from the previous step is suspended in a mixture of triethyl orthoformate and formamide. Sodium dithionite (2.2 eq) is added portionwise, causing an exothermic reaction. The mixture is heated at reflux for 1 hour. After cooling, the product is collected by filtration, washed with water and ethanol, and dried to afford the 8-alkoxyxanthine.

Advantages and Disadvantages
  • Advantages: High convergence, direct installation of the C8 substituent, and often good yields for specific substitution patterns.

  • Disadvantages: The substrate scope for the C1 source can be limited, and the multi-step nature can be cumbersome. The stability of the 4,5-diaminopyrimidine intermediate is also a critical factor.

Strategy 2: Functionalization of a Pre-formed Xanthine Core

This "late-stage functionalization" approach is arguably more common in modern drug discovery due to its flexibility. The strategy hinges on preparing a common intermediate, typically an 8-haloxanthine, which can then be subjected to a wide array of transformations to generate a library of analogues.

The Key Intermediate: 8-Haloxanthines

The synthesis of 8-chloro- or 8-bromoxanthines is the gateway to this strategy. A robust and scalable method starts from the widely available and inexpensive uric acid.

Step 1: N-Methylation. Uric acid (1 eq) is dissolved in an aqueous solution of sodium hydroxide. Dimethyl sulfate (2.5 eq) is added dropwise while maintaining the pH between 9-10 with additional NaOH. The reaction mixture is stirred until a clear solution is obtained, then acidified with HCl to precipitate 1,3-dimethyluric acid, which is filtered and washed.

Step 2: Chlorination. 1,3-Dimethyluric acid (1 eq) is mixed with phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of dimethylformamide (DMF). The mixture is heated at reflux for several hours. After cooling, the excess POCl₃ is carefully quenched by pouring the mixture onto ice. The precipitated 8-chloro-1,3-dimethylxanthine (8-chlorotheophylline) is collected by filtration, washed with cold water, and dried.

Route A: Nucleophilic Aromatic Substitution (SNAr)

8-Haloxanthines are electron-deficient and readily undergo nucleophilic aromatic substitution with a variety of nucleophiles. This is a straightforward and widely used method for introducing heteroatom substituents.

  • Mechanism: The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophile attacks the electron-deficient C8 position, followed by the elimination of the halide. The electron-withdrawing nature of the adjacent carbonyl groups and nitrogen atoms facilitates this process.

  • Applications: This method is highly effective for introducing O-, N-, and S-based nucleophiles, making it ideal for synthesizing 8-alkoxy, 8-amino, and 8-thioether derivatives.

Route B: Palladium-Catalyzed Cross-Coupling

For the installation of carbon-based substituents (alkyl, aryl, alkynyl), palladium-catalyzed cross-coupling reactions are the undisputed state-of-the-art. Reactions like Suzuki, Sonogashira, and Heck couplings provide access to a vast chemical space that is inaccessible through SNAr.

Step 1: Preparation of 8-Bromoxanthine. A common starting material like theophylline can be brominated directly using N-bromosuccinimide (NBS) in a suitable solvent like DMF or acetic acid at elevated temperatures.

Step 2: Suzuki Coupling. 8-Bromotheophylline (1 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like Na₂CO₃ or K₂CO₃ (2-3 eq) are combined in a solvent system (e.g., dioxane/water or toluene/ethanol/water). The mixture is degassed and heated under an inert atmosphere (N₂ or Ar) at 80-110°C until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is worked up by partitioning between an organic solvent and water, and the product is purified by column chromatography or recrystallization.

Cross_Coupling Xanthine 8-Bromo-Xanthine OxAdd Oxidative Addition Xanthine->OxAdd Pd0 Pd(0)Ln Pd0->OxAdd Intermediate1 Xanthinyl-Pd(II)-Br OxAdd->Intermediate1 Transmetal Transmetalation Intermediate1->Transmetal Boronic R-B(OH)2 + Base Boronic->Transmetal Intermediate2 Xanthinyl-Pd(II)-R Transmetal->Intermediate2 ReductElim Reductive Elimination Intermediate2->ReductElim ReductElim->Pd0 Catalyst Regeneration Product 8-R-Xanthine ReductElim->Product

Caption: The catalytic cycle for a Suzuki cross-coupling reaction at the C8 position.

Comparative Analysis

The optimal synthetic route depends heavily on the specific target molecule and project goals. The table below summarizes the key performance indicators for each strategy.

FeatureTraube SynthesisFunctionalization via 8-Haloxanthine
Versatility Moderate. Best for specific C8 patterns.High. A common intermediate allows access to vast chemical space via SNAr and cross-coupling.
Convergence High. The core is built in a few steps.Moderate. Requires synthesis of the xanthine core, then functionalization.
Scalability Can be challenging due to multiple steps and potentially unstable intermediates.Generally good. The synthesis of 8-haloxanthines is well-established and scalable.
Substrate Scope Limited by the availability and reactivity of the C1 source (e.g., orthoesters, carboxylic acids).Extremely broad, especially with the array of available boronic acids, amines, and thiols.
Typical Yields Variable (40-80%), highly substrate-dependent.Good to Excellent (60-95% for the coupling/substitution step).
Key Advantage Direct installation of the desired substituent.High flexibility for library synthesis from a common intermediate.

Conclusion and Expert Recommendation

For early-stage drug discovery and structure-activity relationship (SAR) studies, the functionalization of a pre-formed 8-haloxanthine core is the superior strategy . Its unparalleled flexibility allows for the rapid generation of a diverse library of analogues from a single, readily prepared intermediate. The vast commercial availability of coupling partners (especially boronic acids) and the robustness of modern cross-coupling protocols make this the workhorse method in nearly all medicinal chemistry labs.

The Traube synthesis , while elegant and historically significant, is now more of a niche method. It should be considered when the desired C8-substituent is simple (e.g., an alkoxy group) and a highly convergent, scalable route to a single, specific target is required, potentially avoiding the use of expensive palladium catalysts.

Ultimately, a thorough understanding of both approaches provides the medicinal chemist with a complete toolkit, enabling a strategic and rationale-driven selection of the optimal path to these invaluable pharmacological scaffolds.

Comparative Validation of the Biological Activity of Novel 5,6-Diamino-1-methyluracil Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 5,6-diamino-1-methyluracil represent a promising class of heterocyclic compounds with diverse and potent biological activities.[1][2][3][4] This guide provides a comprehensive framework for validating the anticancer potential of novel derivatives, focusing on their activity as kinase inhibitors. We present a comparative analysis of experimental workflows, detailed protocols for key assays, and data interpretation strategies to empower researchers in the rigorous evaluation of these compounds. This guide is designed to ensure scientific integrity and provide a clear path from initial screening to mechanistic validation.

Introduction: The Therapeutic Potential of this compound Derivatives

This compound, a pyrimidine derivative, serves as a versatile scaffold for the synthesis of a wide array of fused heterocyclic compounds.[5] These derivatives have garnered significant interest in medicinal chemistry due to their demonstrated pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][5] The structural features of these molecules, particularly the presence of adjacent amino groups, provide a reactive site for cyclization reactions, making them ideal precursors for generating diverse chemical libraries.[5]

A particularly promising avenue of investigation is the development of these derivatives as kinase inhibitors.[6][7][8] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6][9] By targeting specific kinases involved in tumor growth and proliferation, these novel compounds offer the potential for more targeted and effective cancer therapies.[6][8]

This guide will focus on the validation of this compound derivatives as anticancer agents, with a specific emphasis on their role as kinase inhibitors. We will compare and contrast essential experimental techniques, from initial cell viability screening to in-depth mechanistic studies, providing the rationale behind each step.

Experimental Validation Workflow: A Step-by-Step Approach

The validation of a novel compound's biological activity is a multi-step process that requires careful planning and execution. The following workflow provides a logical progression from broad screening to specific mechanistic insights.

Experimental Workflow A Compound Synthesis & Characterization B Primary Screening: Cell Viability Assays A->B Test Compounds C Secondary Screening: In Vitro Kinase Assays B->C Active Compounds (IC50) D Cellular Mechanism of Action C->D On-Target Activity E Lead Optimization D->E Validated Hits

Caption: A generalized workflow for validating the biological activity of novel compounds.

Part 1: Primary Screening - Assessing Cytotoxicity

The initial step in evaluating a new compound is to determine its effect on cancer cell viability. This is typically achieved through high-throughput screening using various cell viability assays.

Comparison of Common Cell Viability Assays
AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures metabolic activity via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.[10]Inexpensive, well-established.[10]Can be affected by compounds that alter cellular redox potential.
MTS Assay Similar to MTT, but the formazan product is soluble in the culture medium, simplifying the protocol.[11]Higher throughput, no solubilization step required.[11]More expensive than MTT.
CellTiter-Glo® Measures the amount of ATP present, which is an indicator of metabolically active cells.[11]Highly sensitive, rapid.Reagents can be costly.
SRB Assay Quantifies total protein content by staining with Sulforhodamine B.[10]Less susceptible to interference from colored compounds.Can be less sensitive than metabolic assays.

Rationale for Selection: For initial screening, the MTT or MTS assay offers a good balance of cost-effectiveness and reliability.[10][11] The choice between them often depends on the available equipment and desired throughput.

Detailed Protocol: MTT Cell Viability Assay[11]
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the compounds to the wells and incubate for a predetermined period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Part 2: Secondary Screening - Validating On-Target Kinase Inhibition

Once a compound demonstrates significant cytotoxicity, the next step is to determine if its mechanism of action involves the inhibition of a specific kinase.

In Vitro Kinase Assays

These assays directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme.[12][13][14]

In Vitro Kinase Assay A Purified Kinase E Incubation A->E B Substrate B->E C ATP (radiolabeled or modified) C->E D Test Compound D->E F Measurement of Phosphorylation E->F

Caption: A simplified workflow for an in vitro kinase assay.

Comparison of Kinase Assay Formats:

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assay Measures the transfer of a radioactive phosphate from [γ-³²P]ATP to a substrate.[14]Highly sensitive and direct.Requires handling of radioactive materials.
Fluorescence-Based Assay Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation.Non-radioactive, amenable to high-throughput screening.Potential for compound interference with fluorescence.
Luminescence-Based Assay Measures the depletion of ATP using a luciferase/luciferin reaction.High sensitivity and broad applicability.Indirect measurement of kinase activity.

Rationale for Selection: For confirming on-target activity, a radiometric assay provides the most direct and unambiguous measure of kinase inhibition.[14] However, for higher throughput screening, fluorescence or luminescence-based assays are often preferred.

Detailed Protocol: In Vitro Kinase Assay[12][15]
  • Reaction Setup: In a microplate, combine the purified kinase, its specific substrate, and the test compound at various concentrations in a kinase reaction buffer.[12]

  • Initiation: Start the reaction by adding ATP (e.g., [γ-³²P]ATP for a radiometric assay).[12]

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).[12]

  • Detection: Separate the phosphorylated substrate from the unreacted ATP using SDS-PAGE and visualize the radiolabeled substrate by autoradiography.[12]

  • Quantification: Quantify the amount of phosphorylated substrate and calculate the percentage of kinase inhibition for each compound concentration to determine the IC50 value.

Part 3: Cellular Mechanism of Action - Probing Apoptotic Pathways

After confirming direct kinase inhibition, it is crucial to investigate the downstream cellular effects of the compound. A common mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.[16][17]

Western Blotting for Apoptosis Markers

Western blotting is a powerful technique to detect and quantify specific proteins involved in the apoptotic cascade.[16][17][18]

Key Apoptosis Markers to Investigate:

  • Cleaved Caspases: Caspases are a family of proteases that execute the apoptotic program. The cleavage of pro-caspases (e.g., caspase-3, -7, -9) into their active forms is a hallmark of apoptosis.[16][17][19]

  • Cleaved PARP: Poly (ADP-ribose) polymerase (PARP) is a DNA repair enzyme that is cleaved by activated caspases during apoptosis.[16][19]

  • Bcl-2 Family Proteins: This family of proteins includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these proteins can determine the cell's fate.[16][19]

Apoptosis Western Blot A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G H Data Analysis G->H

Caption: The sequential steps of a Western blot experiment.

Detailed Protocol: Western Blot for Apoptosis Markers[16][18]
  • Cell Treatment and Lysis: Treat cancer cells with the test compound for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[18]

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[18]

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis markers of interest overnight at 4°C.[18] Following washes, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[18]

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. An increase in cleaved caspases and cleaved PARP is indicative of apoptosis.[16]

Data Interpretation and Comparative Analysis

The ultimate goal of this validation process is to build a comprehensive profile of the novel this compound derivatives and compare their activity to existing standards or other compounds in the series.

Quantitative Data Summary
Compound IDCell Viability IC50 (µM)Kinase Inhibition IC50 (nM)Fold Increase in Cleaved Caspase-3
Compound A 1.5505.2
Compound B 5.22502.1
Staurosporine (Control) 0.01108.5

This table provides a clear and concise summary of the key data points, allowing for easy comparison between compounds.

Conclusion and Future Directions

This guide has outlined a rigorous and systematic approach to validating the biological activity of novel this compound derivatives as potential anticancer agents. By following the described experimental workflows and protocols, researchers can generate reliable and reproducible data to support the advancement of promising lead compounds.

Future studies should focus on:

  • Selectivity Profiling: Testing the lead compounds against a panel of kinases to determine their selectivity.

  • In Vivo Efficacy: Evaluating the anticancer activity of the most promising compounds in animal models.[20]

  • Pharmacokinetic and Pharmacodynamic Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.[21]

By combining robust in vitro validation with subsequent in vivo studies, the therapeutic potential of this exciting class of compounds can be fully realized.

References

A Senior Application Scientist's Guide to Bioassay Methods for Screening 5,6-Diamino-1-methyluracil Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the promising landscape of pyrimidine derivatives, this guide offers an in-depth comparison of bioassay methods tailored for screening 5,6-Diamino-1-methyluracil and its analogs. The inherent structural features of these compounds suggest a diverse range of biological activities, from anticancer and antioxidant to enzyme inhibition. Selecting the appropriate screening method is paramount to efficiently identifying and characterizing lead compounds. This document provides a critical evaluation of pertinent biochemical and cell-based assays, supported by experimental data and detailed protocols to empower your research endeavors.

The Therapeutic Promise of this compound Derivatives

Uracil and its derivatives are fundamental components of nucleic acids and have been successfully leveraged as scaffolds in medicinal chemistry. The introduction of amino groups at the 5 and 6 positions of the 1-methyluracil core creates a versatile platform for synthesizing a library of compounds with potential therapeutic applications. These derivatives have been implicated in a variety of biological processes, making them attractive candidates for drug discovery programs targeting cancer, neurodegenerative diseases, and conditions associated with oxidative stress.[1]

Strategic Approaches to Screening: A Comparative Overview

The initial phase of screening this compound derivatives necessitates a strategic selection of bioassays. The choice between a biochemical (target-based) and a cell-based (phenotypic) approach depends on the research objective. Biochemical assays offer a direct measure of a compound's interaction with a specific molecular target, while cell-based assays provide insights into the compound's effect within a more physiologically relevant system.[2]

A logical workflow for screening these derivatives often begins with broad cytotoxicity screening against various cell lines, followed by more specific target-oriented or mechanistic assays for promising candidates.

I. Cell-Based Assays: Assessing Phenotypic Responses

Cell-based assays are indispensable for evaluating the overall biological effect of a compound on living cells.[3][4] They can reveal insights into a compound's cytotoxicity, its impact on cell proliferation, and its potential to induce specific cellular pathways.

A. Cytotoxicity and Cell Proliferation Assays

A primary step in screening novel compounds is to assess their cytotoxic potential.[5][6] This helps in identifying compounds with anticancer activity and in determining safe concentration ranges for further experiments.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[3][7][8] The intensity of the purple color is directly proportional to the number of living cells.[3]

Causality of Experimental Choices: The MTT assay is often chosen for initial screening due to its simplicity, cost-effectiveness, and suitability for high-throughput screening.[9][10] It provides a robust initial assessment of a compound's effect on cell viability.

Table 1: Comparison of Common Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantages
MTT Mitochondrial dehydrogenase activity reduces MTT to formazan.[7][8]Inexpensive, well-established, suitable for high-throughput screening.[9]Endpoint assay, potential for interference from reducing agents, requires solubilization of formazan crystals.
SRB Sulforhodamine B (SRB) dye binds to basic amino acids of cellular proteins.Simple, sensitive, less interference from compound color, stable endpoint.Fixation step required, indirect measure of cell number.
LDH Release Measures the release of lactate dehydrogenase (LDH) from damaged cells.Direct measure of cytotoxicity (membrane integrity), non-destructive to remaining cells.Less sensitive for early apoptotic events, can be affected by serum LDH.[6]

Experimental Protocol: MTT Assay for Cytotoxicity Screening [3][4][6]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Mandatory Visualization:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Add_Compounds Add Compounds to Cells Cell_Seeding->Add_Compounds Compound_Prep Prepare Serial Dilutions of Derivatives Compound_Prep->Add_Compounds Incubate_24_72h Incubate (24-72h) Add_Compounds->Incubate_24_72h Add_MTT Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow of the MTT assay for cytotoxicity screening.

II. Biochemical Assays: Targeting Specific Molecules

For derivatives that exhibit interesting activity in cell-based assays, the next logical step is to investigate their specific molecular targets using biochemical assays.

A. Enzyme Inhibition Assays

Many uracil derivatives are known to act as enzyme inhibitors.[9][11][12][13] Given the structural similarity of this compound to purines and pyrimidines, kinases and cholinesterases are plausible targets.

Protein kinases are a major class of therapeutic targets, particularly in oncology.[14][15] Various assay formats are available to screen for kinase inhibitors, with luminescence-based assays being popular for their high sensitivity and throughput.[14]

Causality of Experimental Choices: A luminescence-based kinase assay, such as the ADP-Glo™ assay, is chosen for its ability to quantify kinase activity by measuring ADP production, a universal product of kinase reactions. This makes the assay broadly applicable to different kinases and less prone to interference from colored or fluorescent compounds.

Experimental Protocol: In Vitro Luminescence-Based Kinase Assay [14]

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the specific substrate peptide, and the test compound.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for 1 hour.

  • ADP Detection: Add an ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the luminescence against the inhibitor concentration to determine the IC50 value.

Mandatory Visualization:

Kinase_Assay_Workflow Start Start: Kinase, Substrate, Inhibitor Add_ATP Initiate Reaction (Add ATP) Start->Add_ATP Incubate Incubate (e.g., 60 min) Add_ATP->Incubate Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate->Stop_Reaction Detect_ADP Convert ADP to ATP & Generate Light (Kinase Detection Reagent) Stop_Reaction->Detect_ADP Measure_Luminescence Measure Luminescence Detect_ADP->Measure_Luminescence End End: Determine IC50 Measure_Luminescence->End

Caption: Luminescence-based kinase inhibition assay workflow.

B. Antioxidant Activity Assays

The amino groups on the uracil ring suggest that these derivatives may possess antioxidant properties. Several methods are available to assess the radical scavenging ability of compounds.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and widely used method to evaluate the free radical scavenging activity of compounds.[2][5] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, leading to a decrease in absorbance at 517 nm.[5][16][17]

Causality of Experimental Choices: The DPPH assay is selected for its simplicity, speed, and the stability of the DPPH radical, making it a convenient method for initial antioxidant screening.[17]

Experimental Protocol: DPPH Radical Scavenging Assay [2][16]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[2][16]

  • Sample Preparation: Dissolve the this compound derivatives in a suitable solvent (e.g., methanol or DMSO) to prepare various concentrations.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the sample solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. Ascorbic acid or Trolox can be used as a positive control.

Table 2: Comparison of Common Antioxidant Assays

AssayPrincipleAdvantagesDisadvantages
DPPH Measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.[5][16][17]Simple, rapid, and inexpensive.[17]Reaction kinetics can be slow for some compounds; interference from colored compounds.
ABTS Measures the reduction of the ABTS radical cation by antioxidants.Applicable to both hydrophilic and lipophilic compounds; stable radical.[18]Requires the generation of the radical cation before the assay.
FRAP Measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).Simple, reproducible, and provides a direct measure of reducing power.Does not measure scavenging of physiologically relevant radicals.

Conclusion

The selection of appropriate bioassay methods is a critical determinant of success in the screening of this compound derivatives. This guide provides a framework for a logical and efficient screening cascade, beginning with broad cell-based assays to assess cytotoxicity and proliferation, followed by more targeted biochemical assays to elucidate the mechanism of action of promising hits. By understanding the principles, advantages, and limitations of each method, and by adhering to robust experimental protocols, researchers can effectively navigate the early stages of drug discovery and unlock the therapeutic potential of this versatile class of compounds.

References

A Comparative Guide to Microwave-Assisted and Conventional Heating for Xanthine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of xanthine scaffolds—a privileged structure in medicinal chemistry—is a frequent and critical task. Xanthine derivatives, such as caffeine and theophylline, are not only ubiquitous in daily life but also form the basis for potent therapeutics, including phosphodiesterase inhibitors and adenosine receptor antagonists.[1][2] The final imidazole ring closure in the Traube purine synthesis is the linchpin of this process, and the method of heating applied during this step can profoundly impact reaction outcomes.[3][4]

This guide provides an in-depth, data-supported comparison between microwave-assisted synthesis and traditional conventional heating for this crucial cyclization step. We will explore the fundamental differences in heating mechanisms and their direct consequences on reaction kinetics, yields, purity, and overall process efficiency, providing you with the technical insights needed to optimize your synthetic workflows.

The Heating Paradigm Shift: Conduction vs. Dielectric Heating

Conventional heating, typically using an oil bath or heating mantle, relies on conduction . Heat is transferred from an external source, through the vessel walls, and into the reaction mixture. This process is inherently slow and creates a significant temperature gradient, where the vessel walls are hotter than the bulk of the solution.[5] This can lead to localized overheating, decomposition of sensitive reagents, and longer reaction times.

Microwave-assisted heating operates on a fundamentally different principle: in-situ dielectric heating .[6] Microwave radiation interacts directly with polar molecules (like solvents and reagents) within the mixture, causing them to rapidly oscillate and generate heat uniformly throughout the bulk of the solution.[3][5] This rapid, "from within" heating eliminates the temperature gradient and allows for precise and immediate temperature control.[3][6]

G cluster_0 Conventional Heating (Conduction) cluster_1 Microwave-Assisted Heating (Dielectric) a External Heat Source (Oil Bath) b Reaction Vessel Wall a->b Heat Transfer c Bulk Reaction Mixture b->c Slow, Inefficient Heat Transfer d Microwave Radiation e Polar Molecules in Mixture d->e Direct Energy Transfer f Bulk Reaction Mixture e->f Rapid, Uniform In-Situ Heating

Fig 1. A comparison of heat transfer mechanisms.
Performance Metrics: A Head-to-Head Comparison

The most compelling argument for adopting microwave-assisted synthesis lies in the quantitative improvements in reaction outcomes. The key cyclization of 5,6-diaminouracil derivatives to form the xanthine core serves as a perfect case study.

Experimental data clearly demonstrates that microwave irradiation drastically reduces reaction times while maintaining or even improving yields.[1][2] In a direct comparison using triethyl orthoformate for the ring closure, reaction times were reduced from hours to mere minutes.[1]

Xanthine DerivativeConventional Method (Reflux)Microwave Method (160°C)
1,3-Dibutylxanthine BuBu60 min5 min
80% Yield80% Yield
1-Butylxanthine BuH300 min5 min
(Literature)85% Yield
1-Propargylxanthine PropargylH90 min5 min
(Literature)90% Yield
Table 1: Comparison of reaction times and yields for the synthesis of 8-unsubstituted xanthines. Data sourced from Burbiel et al., ARKIVOC 2006 (ii) 77-82.[1]

The causality behind this dramatic acceleration is twofold. First, the rapid and uniform heating allows the reaction to reach the target temperature almost instantaneously, minimizing time spent in non-productive temperature ranges.[6] Second, in sealed-vessel microwave systems, the temperature can safely exceed the solvent's boiling point at atmospheric pressure, creating a superheated state that significantly accelerates reaction kinetics.[3][6] For instance, a control experiment heating a sample conventionally at 160°C for 10 minutes showed only trace product formation, whereas the microwave-heated sample at the same temperature was complete in 5 minutes, indicating that the acceleration is not solely a function of bulk temperature.[1][2]

Experimental Protocols

To provide a practical context, we present detailed, step-by-step protocols for the synthesis of 1,3-Dibutylxanthine from 5,6-Diamino-1,3-dibutyluracil, a common precursor.

G cluster_conv Conventional Workflow cluster_mw Microwave Workflow A 1. Setup (Reflux Condenser, Oil Bath) B 2. Heat to Reflux (Slow) A->B C 3. React (60 min) B->C D 4. Cool Down (Slow) C->D E 5. Workup & Purification D->E F 1. Setup (Seal Microwave Vial) G 2. Irradiate & Heat (Rapid, <1 min) F->G H 3. React (5 min) G->H I 4. Cool Down (Rapid, Forced Air) H->I J 5. Workup & Purification I->J

Fig 2. Comparison of experimental workflows.
  • Apparatus: A focused mono-mode microwave reactor (e.g., CEM Discover) with 10 mL sealed glass pressure tubes.[1]

  • Reagents:

    • 5,6-Diamino-1,3-dibutyluracil

    • Triethyl orthoformate

    • Diethyl ether (for washing)

  • Procedure:

    • Place 1.0 g of 5,6-Diamino-1,3-dibutyluracil and 6 mL of triethyl orthoformate into a 10 mL microwave pressure tube equipped with a magnetic stir bar.

    • Seal the tube securely.

    • Place the vessel in the microwave reactor cavity.

    • Irradiate the mixture with a target temperature of 160°C for 5 minutes, with stirring. The reactor will modulate power to maintain the target temperature.

    • After the reaction is complete, cool the vessel to room temperature using a compressed air stream.

    • Filter the resulting solid product.

    • Wash the collected solid with diethyl ether (10 mL).

    • Dry the product under vacuum.

    • Expected Outcome: 1,3-Dibutylxanthine as colorless crystals. Yield: ~80%.[1]

  • Apparatus: Round-bottom flask, reflux condenser, heating mantle or oil bath, magnetic stirrer.

  • Reagents:

    • 5,6-Diamino-1,3-dibutyluracil

    • Triethyl orthoformate

    • Diethyl ether (for washing)

  • Procedure:

    • Combine 1.0 g of 5,6-Diamino-1,3-dibutyluracil and 6 mL of triethyl orthoformate in a round-bottom flask with a magnetic stir bar.

    • Fit the flask with a reflux condenser.

    • Heat the mixture to reflux using an oil bath and maintain reflux with stirring for 60 minutes.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Allow the reaction mixture to cool to room temperature.

    • Filter the resulting solid product.

    • Wash the collected solid with diethyl ether (10 mL).

    • Dry the product under vacuum.

    • Expected Outcome: 1,3-Dibutylxanthine as colorless crystals. Yield: ~80%.[1][2]

Green Chemistry & Process Efficiency

The principles of green chemistry encourage the reduction of waste, energy consumption, and hazardous substance use.[7] Microwave-assisted synthesis aligns strongly with these principles when compared to conventional heating.[5][8]

  • Energy Efficiency: Microwave heating is significantly more energy-efficient. It heats only the reaction mixture, not the vessel and a large surrounding bath, leading to lower overall energy consumption.[5]

  • Time Efficiency: As demonstrated, the reduction in reaction time from hours to minutes is a major advantage, increasing throughput and reducing labor costs.[8]

  • Waste Reduction (E-Factor): The E-Factor (mass of waste / mass of product) is a key green metric.[7] While the stoichiometry in these examples is the same, faster reactions and potentially cleaner reaction profiles can lead to simpler workups and less solvent waste during purification, thereby lowering the E-Factor.

  • Reaction Mass Efficiency (RME): RME, which considers yield, atom economy, and stoichiometry, is a more holistic metric.[7][9] The high yields achieved in drastically shorter times make the microwave approach superior in terms of mass efficiency over time.

Overcoming Synthetic Challenges

Conventional heating can be problematic for reactions involving poorly soluble materials or those requiring very high temperatures, which can lead to decomposition.[3] The formation of conglomerates can lead to poor mixing and inefficient heat transfer.[3] Microwave irradiation can overcome these issues. For example, in the synthesis of 8-styrylxanthine derivatives using hexamethyldisilazane (HMDS), conventional heating required 9 hours at 170°C in a sealed tube.[3][10] The same reaction under microwave conditions, with THF as a co-solvent to create a fine, microwave-absorbent suspension, was completed in just 20 minutes at 150°C with an improved yield.[3][11] This demonstrates the microwave's ability to efficiently heat suspensions and drive difficult cyclizations that are sluggish under conventional conditions.[3]

Conclusion

For the synthesis of xanthine derivatives, microwave-assisted heating presents a superior alternative to conventional methods. The transition from conductive heating to direct dielectric heating results in:

  • Drastic Reduction in Reaction Times: From hours to minutes.

  • High to Excellent Yields: Often comparable or better than conventional methods.

  • Enhanced Process Efficiency: Lower energy consumption and higher throughput.

  • Ability to Overcome Challenges: Effectively heats suspensions and drives difficult reactions.

While the initial investment in microwave instrumentation is a consideration, the long-term benefits in productivity, energy savings, and alignment with green chemistry principles make it a compelling technology for modern medicinal chemistry and drug development laboratories.

References

A Senior Application Scientist's Guide to the Efficacy of Coupling Reagents for 5,6-Diamino-1-methyluracil Amidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge of 5,6-Diamino-1-methyluracil

In the landscape of medicinal chemistry and drug development, this compound is a pivotal precursor, most notably for the synthesis of 8-substituted xanthine derivatives.[1] Molecules like theophylline, a classic methylxanthine, are synthesized from this diaminouracil core and are crucial in treating respiratory diseases.[2][3] The therapeutic potential of novel xanthine analogs continues to drive research, making the efficient and selective functionalization of their precursors a critical area of study.

The primary synthetic hurdle presented by this compound is the presence of two nucleophilic amino groups at the C5 and C6 positions. For the synthesis of most biologically active xanthines, selective acylation at the C5-amino group is required. This regioselectivity is challenging to achieve, as both amines are susceptible to reaction. The choice of coupling reagent is therefore not merely a matter of activating a carboxylic acid, but a strategic decision that dictates reaction efficiency, purity, and, most importantly, the desired regiochemical outcome. This guide provides an in-depth comparison of common coupling reagents for this specific transformation, grounded in mechanistic principles and supported by experimental evidence.

The Fundamental Mechanism of Amide Bond Formation

Directly reacting a carboxylic acid with an amine to form an amide is generally inefficient under mild conditions. The acidic proton of the carboxylic acid is readily transferred to the basic amine, forming an unreactive carboxylate-ammonium salt.[4][5] Coupling reagents are designed to circumvent this by activating the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly susceptible to nucleophilic attack by the amine.

The process universally follows a two-step pathway:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acid anhydride.[4][6]

  • Nucleophilic Attack: The amine's lone pair of electrons attacks the activated carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the stable amide bond and release the coupling reagent byproduct.[4]

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH (Carboxylic Acid) Active_Intermediate [R-CO-X] (Reactive Intermediate) Acid->Active_Intermediate + Reagent Reagent Coupling Reagent Amide R-CO-NH-R' (Amide Product) Active_Intermediate->Amide + R'-NH2 Amine R'-NH2 (Amine) Byproduct Byproduct

Caption: Generalized two-step mechanism of amide bond formation.

A Comparative Analysis of Coupling Reagent Classes

The success of the amidation of this compound hinges on the reactivity and properties of the chosen coupling reagent. We will compare three major classes: carbodiimides, uronium/aminium salts, and phosphonium salts.

Carbodiimides (e.g., EDC, DCC)

Carbodiimides are dehydrating agents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[4][6][7]

  • Mechanism: The reaction of a carbodiimide (R'-N=C=N-R'') with a carboxylic acid produces the O-acylisourea. This intermediate is then attacked by the amine to form the amide and a urea byproduct.[4][6] A common side reaction is the rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, which can lower yields.[6][8] The addition of nucleophilic catalysts like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) can intercept the O-acylisourea to form an active ester, which is more stable to rearrangement and often more reactive towards the amine, improving overall efficiency.[9]

  • Key Reagents:

    • DCC (N,N'-dicyclohexylcarbodiimide): Highly effective but produces dicyclohexylurea (DCU), a byproduct that is notoriously insoluble in most organic solvents, complicating purification.[6][10]

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide, making it a preferred choice for solution-phase synthesis.[5][9] The resulting urea byproduct is also water-soluble and can be easily removed during an aqueous workup.[7]

Uronium/Aminium Salts (e.g., HATU, HBTU, COMU)

This class of reagents, often referred to as uronium salts but existing as aminium isomers, are among the most efficient coupling reagents available.[11][12] They react with carboxylic acids in the presence of a base to form active esters derived from HOBt or HOAt.

  • Mechanism: These salts pre-incorporate the HOBt or HOAt moiety. In the presence of a base, they react with the carboxylic acid to rapidly generate the corresponding OBt or OAt active ester, which then couples with the amine.[11]

  • Key Reagents:

    • HBTU/TBTU: These are highly popular and effective reagents, differing only in their counter-ion (PF6⁻ vs BF4⁻), which has little influence on reactivity.[12][13][14] They are known for rapid coupling with minimal side reactions.[14]

    • HATU: The HOAt-based analogue of HBTU. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance, making HATU and its corresponding active esters more reactive than their HOBt-based counterparts.[11][15] This makes it a go-to reagent for difficult or sterically hindered couplings.[16][17]

    • COMU: A third-generation uronium salt based on OxymaPure instead of the potentially explosive HOBt or HOAt.[9][10][16] COMU exists in the more reactive uronium form, shows excellent solubility, and has a superior safety profile.[9][12]

Phosphonium Salts (e.g., PyBOP)

Phosphonium-based reagents function similarly to uronium salts, activating carboxylic acids to form active esters.

  • Mechanism: The central phosphorus atom is the site of activation.[18] Reagents like PyBOP react with a carboxylate to form a phosphonium-ester intermediate, which is then converted to an OBt active ester.

  • Key Advantages: Phosphonium reagents are lauded for "clean" reactions as they do not pose the risk of guanidinylation of the amine, a potential side reaction with uronium salts where the reagent can cap the nucleophile.[11][18] This makes them particularly suitable when using an excess of coupling reagent.[11][16] However, the first-generation reagent, BOP, produces the carcinogenic byproduct HMPA, leading to the development of safer alternatives like PyBOP.[15][16]

Data-Driven Comparison for this compound Amidation

Recent studies focused on the synthesis of 8-substituted xanthine precursors provide critical data for selecting the optimal reagent for acylating 5,6-diaminouracil derivatives.

Coupling ReagentClassYieldReaction TimeRegioselectivity (C5 vs C6)Workup/PurificationKey Considerations
EDC/HOBt CarbodiimideModerate to GoodSeveral hours to overnightGoodAqueous extraction to remove water-soluble urea byproduct. Chromatography often required.Standard, cost-effective method. Risk of N-acylurea side product formation.[6][8]
HATU Uronium/AminiumHigh to Excellent1-2 hoursExcellentStandard chromatography. Byproducts are generally soluble.[16]Highly reactive, excellent for difficult couplings.[11][16] Safety concerns regarding the explosive nature of its HOAt byproduct.[17]
COMU UroniumExcellent (>80%)5-10 minutes Excellent Product precipitates from the reaction mixture; purification by simple filtration. Extremely fast and efficient.[19] Superior safety profile (non-explosive byproduct).[9] The method of choice for this substrate class.[1]

Analysis: For the specific challenge of selectively acylating 5,6-diaminouracil derivatives, COMU emerges as the superior reagent . A study by Borchert et al. demonstrated that using COMU for the condensation of various carboxylic acids with 5,6-diaminouracils leads to the precipitation of pure 5-carboxamido products in excellent yields, often within 5 to 10 minutes.[1] The reaction's regioselectivity was unambiguously confirmed by X-ray crystallography and NMR experiments.[1][19] This method avoids hazardous chlorinating agents or long reaction times associated with other methods and dramatically simplifies product isolation to a mere filtration step.[1]

While HATU is a powerful and highly effective reagent in general peptide synthesis, the speed, yield, safety, and operational simplicity offered by COMU for this particular substrate are unparalleled. EDC represents a viable, more traditional approach, but it cannot compete with the efficiency and ease of the COMU-based protocol.

Experimental Protocols

The following protocols provide a framework for comparing coupling methodologies.

G cluster_prep Reagent Preparation cluster_reaction Reaction & Isolation A Dissolve Carboxylic Acid (1.0 eq) & Coupling Reagent (1.1 eq) in DMF C Add Amine/Base solution dropwise to Acid/Reagent solution A->C B Dissolve Diaminouracil (1.1 eq) & DIPEA (2.0 eq) in DMF B->C D Stir at Room Temperature (Monitor for precipitation) C->D E Isolate Product (Filtration or Workup/Chromatography) D->E

Caption: General experimental workflow for the amidation reaction.

Protocol 1: High-Efficacy Amidation using COMU (Recommended)

This protocol is adapted from the highly successful method reported for 5,6-diaminouracil derivatives.[1][19]

  • Reagent Preparation (Solution A): In a clean, dry flask, dissolve the desired carboxylic acid (1.0 eq.) and COMU (1.1 eq.) in a minimal amount of anhydrous N,N-Dimethylformamide (DMF).

  • Substrate Preparation (Solution B): In a separate flask, dissolve the this compound derivative (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) in a minimal amount of anhydrous DMF.

  • Reaction: Add Solution B dropwise to Solution A with stirring at room temperature.

  • Product Formation: Stir the reaction mixture. Product precipitation is typically observed within 5-10 minutes.

  • Isolation: Continue stirring for 30 minutes to ensure complete reaction. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the filter cake sequentially with cold DMF, diethyl ether, and then dry under vacuum to yield the pure 5-carboxamido product.

Protocol 2: Conventional Amidation using EDC/HOBt
  • Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add EDC hydrochloride (1.2 eq.) to the cooled solution and stir for 30 minutes at 0 °C to allow for the formation of the OBt active ester.

  • Coupling: Add a solution of this compound (1.0 eq.) and DIPEA (2.0 eq.) in DMF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography to isolate the desired product.

Conclusion and Expert Recommendation

For researchers, scientists, and drug development professionals working on the synthesis of 8-substituted xanthines and related compounds, the selective amidation of this compound is a critical step. While various coupling reagents can effect this transformation, the evidence strongly indicates that COMU is the premier choice for this application. [1][19]

Its superiority lies in an unmatched combination of reaction speed, yield, regioselectivity, and operational simplicity. The ability to obtain pure product via precipitation in under an hour drastically accelerates discovery and development timelines. Furthermore, its enhanced safety profile compared to azide-based reagents like HATU makes it a more responsible and scalable option.[9] While traditional reagents like EDC/HOBt remain useful tools in the synthetic chemist's arsenal, for this specific and important transformation, the adoption of modern, highly efficient uronium salts like COMU is strongly recommended to achieve optimal results.

References

spectroscopic analysis to confirm the structure of 5,6-Diamino-1-methyluracil products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of synthesized heterocyclic compounds is a cornerstone of scientific rigor. 5,6-Diamino-1-methyluracil, a key precursor for various therapeutic agents, including xanthine derivatives and other fused pyrimidine systems, is no exception. Its reactivity and potential for multiple reaction pathways necessitate a multi-faceted analytical approach to ensure the desired molecular architecture has been achieved.

This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of this compound. We will explore the causality behind the choice of each method, present detailed experimental protocols, and offer comparative data to distinguish the target product from common starting materials and potential byproducts.

The Imperative of Orthogonal Spectroscopic Analysis

A single spectroscopic method is rarely sufficient for the unambiguous structural determination of a novel or synthesized compound. Each technique probes different aspects of a molecule's constitution, and by combining them, we create a self-validating system of analysis. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive characterization of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment of each proton and carbon atom.

Causality of Experimental Choices

For this compound, both ¹H and ¹³C NMR are essential. ¹H NMR will confirm the presence and connectivity of the N-methyl group and the amino protons, while ¹³C NMR will verify the carbon framework of the uracil ring. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve the polar uracil derivative and its distinct solvent peaks that do not interfere with the signals of interest.

Experimental Protocol: NMR Analysis
  • Sample Preparation : Accurately weigh 10-20 mg of the dried product for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.[1][2]

  • Filtration : To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[3]

  • Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

  • Referencing : The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

Workflow for NMR Spectroscopic Analysis.
Expected ¹H and ¹³C NMR Data

While a publicly available, experimentally confirmed spectrum for this compound is elusive, we can make strong predictions based on the published data for the closely related N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide.[4] The benzamide group will have a minor electronic effect on the uracil ring, so the following are expected chemical shifts for this compound:

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
N1-CH₃~3.2-3.3 (singlet, 3H)~29-30
C5-NH₂Broad singlet-
C6-NH₂Broad singlet-
N3-HBroad singlet-
C2 (C=O)-~150-151
C4 (C=O)-~153-154
C5-~87-88
C6-~159-160

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and, with high-resolution instruments, its elemental composition.

Causality of Experimental Choices

Electrospray ionization (ESI) is a "soft" ionization technique that is well-suited for polar, non-volatile molecules like this compound, as it minimizes fragmentation and typically produces a strong signal for the protonated molecule [M+H]⁺.[5][6][7] High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental formula, providing a high degree of confidence in the product's identity.

Experimental Protocol: ESI-MS
  • Sample Preparation : Prepare a dilute solution of the product (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.[5]

  • Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization : Use positive ion mode to generate the protonated molecule [M+H]⁺.

  • Data Acquisition : Acquire the mass spectrum over a relevant m/z range (e.g., 100-300 amu). For HRMS, use a time-of-flight (TOF) or Orbitrap analyzer.

Workflow for ESI-Mass Spectrometry Analysis.
Expected Mass Spectrometry Data

Parameter Expected Value
Molecular FormulaC₅H₈N₄O₂
Molecular Weight156.14 g/mol
[M+H]⁺ (Monoisotopic)157.0720

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality of Experimental Choices

For this compound, FT-IR is used to confirm the presence of key functional groups such as N-H (from the amino groups and the N3-H), C=O (from the uracil ring), and C-N bonds. The attenuated total reflectance (ATR) method is often preferred for solid samples as it requires minimal sample preparation.[8][9]

Experimental Protocol: FT-IR (ATR)
  • Instrument Background : Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application : Place a small amount of the solid product directly onto the ATR crystal.

  • Apply Pressure : Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition : Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

Workflow for FT-IR Spectroscopic Analysis.
Expected FT-IR Absorption Bands

Based on the functional groups present in this compound, the following characteristic absorption bands are expected:

Wavenumber (cm⁻¹) Vibration Intensity
3400-3200N-H stretching (amino groups, N3-H)Medium-Strong
~1700 and ~1650C=O stretching (asymmetric and symmetric)Strong
~1600N-H bending (amino groups)Medium
~1450C-N stretchingMedium

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron system of a molecule. While less structurally informative than NMR or MS, it is a valuable technique for confirming the presence of the uracil chromophore and for quantitative analysis.

Causality of Experimental Choices

The conjugated system of the diaminouracil ring is expected to absorb UV light. The position of the absorption maximum (λmax) can be compared to that of similar uracil derivatives to provide supporting evidence for the structure.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the product in a suitable UV-transparent solvent (e.g., ethanol or water) of a known concentration.

  • Blank Measurement : Record a baseline spectrum using a cuvette filled with the pure solvent.[10][11]

  • Sample Measurement : Record the UV-Vis spectrum of the sample solution over a range of approximately 200-400 nm.

  • Data Analysis : Determine the wavelength of maximum absorbance (λmax).

Workflow for UV-Vis Spectroscopic Analysis.
Expected UV-Vis Absorption

The UV-Vis spectrum of 5,6-diaminouracil hydrochloride shows a well-defined absorption peak at 260 nm.[12] It is expected that this compound will have a similar λmax in the range of 260-280 nm.

Comparative Analysis: Distinguishing Product from Precursors

A common synthetic route to this compound involves the nitrosation of 6-amino-1-methyluracil to form 6-amino-1-methyl-5-nitrosouracil, followed by reduction. Therefore, it is crucial to be able to distinguish the final product from these two precursors.

Compound Key Distinguishing Spectroscopic Features
6-amino-1-methyluracil (Starting Material) ¹H NMR : Shows a singlet for the C5-H proton (~5.0-5.5 ppm). MS : [M+H]⁺ at m/z 142.
6-amino-1-methyl-5-nitrosouracil (Intermediate) Appearance : Typically a colored solid (often reddish or purple). ¹H NMR : Absence of the C5-H proton signal. MS : [M+H]⁺ at m/z 171.
This compound (Product) ¹H NMR : Absence of the C5-H proton signal; presence of broad signals for the two amino groups and the N3-H. MS : [M+H]⁺ at m/z 157.

Conclusion

The structural confirmation of this compound is best achieved through a synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the detailed atomic connectivity, high-resolution mass spectrometry confirms the elemental composition, FT-IR identifies the key functional groups, and UV-Vis spectroscopy verifies the electronic structure of the uracil core. By comparing the obtained data with the expected values and against potential precursors, researchers can have a high degree of confidence in the identity and purity of their synthesized product, ensuring the integrity of subsequent research and development efforts.

References

A Comparative Guide to the Anticancer Properties of Novel Pyrimido[4,5-b]quinoline-4(1H)-ones Derived from 5,6-Diaminouracil Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Uracil and its derivatives have long been a cornerstone of cancer chemotherapy, with compounds like 5-fluorouracil being integral to various treatment regimens.[1][2] This guide provides an in-depth evaluation of a promising new class of uracil derivatives: 2-aryl-2,3-dihydropyrimido[4,5-b]quinoline-4(1H)-ones. Synthesized from 6-aminouracil precursors, which are closely related to 5,6-diamino-1-methyluracil, these compounds exhibit potent anticancer properties. Here, we present a comparative analysis of their performance against the well-established chemotherapeutic agent, Doxorubicin, supported by experimental data and mechanistic insights.

The Rationale for Developing Novel Uracil Derivatives

The clinical utility of traditional chemotherapeutics is often hampered by issues such as drug resistance and severe side effects.[3] This necessitates the development of novel agents that can overcome these limitations. The pyrimidine scaffold of uracil is a versatile platform for chemical modification, allowing for the synthesis of derivatives with potentially improved pharmacological profiles.[4] The fusion of a quinoline ring system to the pyrimidine core, to form pyrimido[4,5-b]quinolines, has been a successful strategy in generating compounds with significant anticancer activity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (K562).[5] These compounds have been shown to target key cellular processes such as cell cycle progression and apoptosis.[5]

Synthesis of 2-aryl-2,3-dihydropyrimido[4,5-b]quinoline-4(1H)-ones

The synthesis of the target compounds involves a multi-step process, often commencing with 6-aminouracil derivatives. A general synthetic route is the multicomponent one-pot synthesis utilizing 6-aminouracils, various aldehydes, and a cyclohexanone derivative.[5] This approach is favored for its efficiency and adherence to green chemistry principles.[5]

A key intermediate in the synthesis of many of these fused heterocyclic systems is 5,6-diaminouracil. For instance, 5,6-diamino-1,3-dimethyluracil can be cyclized with carbon disulfide to yield xanthine derivatives.[6] This highlights the synthetic accessibility of diverse heterocyclic systems from diaminouracil precursors.

In Vitro Anticancer Activity: A Comparative Analysis

The cytotoxic potential of novel 2-aryl-2,3-dihydropyrimido[4,5-b]quinoline-4(1H)-ones was evaluated against the human breast cancer cell line, MCF-7, and compared with the standard chemotherapeutic drug, Doxorubicin. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay.

CompoundSubstituent (Ar)IC50 (µM) on MCF-7 CellsReference Drug: Doxorubicin IC50 (µM)
5a 4-OCH33.251.1[6]
5b 4-Cl1.671.1[6]
5d 3,4-(OCH3)24.811.1[6]
5e 3,4,5-(OCH3)35.321.1[6]

Table 1: Comparative Cytotoxicity of Novel Pyrimido[4,5-b]quinoline-4(1H)-ones and Doxorubicin against MCF-7 breast cancer cells.

The results indicate that compound 5b , with a 4-chloro substituent, exhibits the most potent anticancer activity among the synthesized derivatives, with an IC50 value of 1.67 µM.[7][8] While not as potent as Doxorubicin in this specific assay, its significant cytotoxicity warrants further investigation into its mechanism of action and potential for development.

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

To elucidate the cellular mechanisms underlying the observed cytotoxicity, the most potent compound, 5b , was further investigated for its effects on apoptosis and the cell cycle in MCF-7 cells.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which anticancer agents eliminate malignant cells.[9] The induction of apoptosis by compound 5b was assessed by evaluating its impact on the expression of key regulatory proteins of the Bcl-2 family and caspases.[7][8]

Western blot analysis revealed that treatment with compound 5b led to:

  • Upregulation of p53 and Bax: These are pro-apoptotic proteins that promote cell death.[7][8]

  • Downregulation of Bcl-2: This is an anti-apoptotic protein, and its inhibition facilitates apoptosis.[7][8]

  • Increased levels of Caspase-7: Caspases are a family of proteases that execute the apoptotic process.[7][8]

These findings strongly suggest that compound 5b induces apoptosis in MCF-7 cells through the intrinsic mitochondrial pathway.

Diagram: Proposed Apoptotic Pathway Induced by Compound 5b

G cluster_0 Upstream Signaling cluster_1 Mitochondrial Events cluster_2 Caspase Cascade Compound_5b Compound 5b p53 p53 (Pro-apoptotic) Compound_5b->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound_5b->Bcl2 Inhibits Bax Bax (Pro-apoptotic) p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP Bcl2->Mitochondrion Prevents MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase7 Caspase-7 (Executioner) Caspase9->Caspase7 Activates Apoptosis Apoptosis Caspase7->Apoptosis

Caption: Proposed mechanism of apoptosis induction by compound 5b.

Cell Cycle Arrest

Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation.[10] Many anticancer drugs exert their effects by inducing cell cycle arrest, thereby preventing cancer cells from dividing.[1] The effect of compound 5b on the cell cycle distribution of MCF-7 cells was analyzed using flow cytometry.

Treatment with compound 5b resulted in a significant accumulation of cells in the S phase of the cell cycle.[7][8] This suggests that the compound interferes with DNA synthesis, a critical process that occurs during the S phase. This S phase arrest prevents the cells from progressing to the G2 and M phases, ultimately inhibiting cell division.

Diagram: Cell Cycle and the Effect of Compound 5b

G G1 G1 S S G1->S G1/S Transition G2 G2 S->G2 S/G2 Transition Arrest S Phase Arrest S->Arrest M M G2->M G2/M Transition M->G1 Mitosis Compound_5b Compound 5b Compound_5b->Arrest

Caption: Compound 5b induces cell cycle arrest at the S phase.

Experimental Protocols

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and Doxorubicin for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

  • Cell Lysis: Treat MCF-7 cells with compound 5b for 24 hours, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against p53, Bax, Bcl-2, Caspase-7, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a technology that is used to analyse the physical and chemical characteristics of particles in a fluid as it passes through at least one laser.

  • Cell Treatment: Treat MCF-7 cells with compound 5b for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.

  • Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using cell cycle analysis software.

Conclusion and Future Directions

The novel 2-aryl-2,3-dihydropyrimido[4,5-b]quinoline-4(1H)-one derivatives, particularly compound 5b , demonstrate significant anticancer potential against breast cancer cells. Their mechanism of action, involving the induction of apoptosis and S-phase cell cycle arrest, highlights their promise as lead compounds for further development.

Future studies should focus on:

  • In vivo efficacy: Evaluating the antitumor activity of these compounds in animal models, such as xenograft models, is a critical next step.[11]

  • Pharmacokinetic profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for their development as drugs.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and evaluating a broader range of derivatives will help to optimize their potency and selectivity.

  • Target identification: While the downstream effects on apoptosis and the cell cycle have been elucidated, identifying the direct molecular target(s) of these compounds will provide a more complete understanding of their mechanism of action.

References

A Comparative Guide to the Validation of Analytical Methods for 5,6-Diamino-1-methyluracil Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of 5,6-Diamino-1-methyluracil is critical. This compound is a key intermediate in the synthesis of various pharmacologically active molecules.[1] This guide provides an in-depth comparison of analytical methods for its quantification, focusing on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry. The methodologies and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3][4][5][6][7][8][9][10][11][12][13]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4][11] This guide will delve into the experimental protocols and comparative performance of each technique, providing the necessary data to make informed decisions for your specific analytical needs.

Introduction to Analytical Techniques

The choice of an analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of polar compounds like uracil derivatives.[14] It offers a good balance of sensitivity and specificity.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, making it ideal for quantifying low levels of the analyte in complex biological matrices.[15][16][17][18]

  • UV-Visible (UV-Vis) Spectrophotometry is a simpler, more accessible technique. While less specific than chromatographic methods, it can be suitable for the analysis of purer samples where interfering substances are minimal.[19][20]

Experimental Workflow Overview

A well-defined experimental workflow is fundamental to achieving reliable and reproducible results. The following diagram illustrates the key stages in the validation of an analytical method.

Analytical_Method_Validation_Workflow cluster_Prep Preparation cluster_Validation Validation cluster_Application Application Standard_Prep Standard & Sample Preparation Method_Development Initial Method Development Standard_Prep->Method_Development Specificity Specificity/ Selectivity Method_Development->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Stability Stability LOD_LOQ->Stability Routine_Analysis Routine Sample Analysis Stability->Routine_Analysis Reporting Data Analysis & Reporting Routine_Analysis->Reporting LC_MS_MS_Workflow Sample_Prep Sample Preparation (e.g., LLE, SPE) LC_Separation LC Separation (e.g., C18 Column) Sample_Prep->LC_Separation Ionization Ionization (e.g., ESI) LC_Separation->Ionization Mass_Analysis1 Quadrupole 1 (Precursor Ion) Ionization->Mass_Analysis1 CID Collision Cell (Fragmentation) Mass_Analysis1->CID Mass_Analysis2 Quadrupole 3 (Product Ion) CID->Mass_Analysis2 Detection Detector Mass_Analysis2->Detection

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5,6-Diamino-1-methyluracil

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. 5,6-Diamino-1-methyluracil, a key intermediate in the synthesis of various biologically active molecules, requires meticulous handling not only during its use but, critically, through its entire lifecycle to the point of final disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory principles. The core philosophy is one of proactive risk management; a disposal plan must be an integral part of your experimental design, not an afterthought.[1]

Section 1: Hazard Profile and Risk Assessment

Understanding the specific risks associated with this compound is the foundation of its safe management. While comprehensive toxicological data is not always available for specialized reagents, the existing classifications mandate a cautious and protective approach. The compound is officially classified as an irritant and must be handled as a pharmaceutical-related substance of unknown potency.[2]

Key hazards include:

  • Skin Irritation (H315): Direct contact can cause skin irritation.[3][4][5]

  • Serious Eye Irritation (H319): Contact with eyes can result in serious irritation.[3][4][5]

  • Respiratory Irritation (H335): Inhalation of the solid powder or dust may cause respiratory tract irritation.[4][5]

The absence of complete data on carcinogenicity, mutagenicity, or reproductive toxicity necessitates that we operate under the precautionary principle, treating the compound as potentially hazardous in all waste streams.[2]

Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation[3][4][5]
Eye IrritationH319Causes serious eye irritation[3][4][5]
Respiratory IrritationH335May cause respiratory irritation[4][5]
Hazard PictogramGHS07Exclamation Mark[4]
Section 2: Personal Protective Equipment (PPE) - The First Line of Defense

Before handling the compound or its waste, ensuring a complete barrier between the chemical and your body is non-negotiable. The causality is simple: proper PPE prevents the contact that leads to the irritation hazards identified above.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes or airborne particles.[5][6]

  • Hand Protection: Handle with impervious gloves, such as nitrile gloves. Gloves must be inspected for integrity before use and changed immediately if contaminated.[2][6]

  • Protective Clothing: A flame-resistant lab coat and appropriate footwear are mandatory to protect skin.[2][5]

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is required to prevent inhalation.[5]

Section 3: Waste Management Decision Workflow

The proper channeling of waste from the point of generation is critical. This workflow diagram illustrates the decision-making process for different forms of waste containing this compound.

WasteManagementFlow Waste Management Decision Flow for this compound start Waste Generation Point (Experiment Conclusion) decision_type What is the nature of the waste? start->decision_type spill Accidental Spill decision_type->spill Spill surplus Surplus/Expired Neat Compound decision_type->surplus Solid consumables Contaminated Consumables (Gloves, Weigh Paper, Wipes) decision_type->consumables Solid liquid_waste Liquid Waste (Solutions, Rinsate) decision_type->liquid_waste Liquid empty_container Original Empty Container decision_type->empty_container Container spill_action 1. Evacuate & Secure Area 2. Don Full PPE 3. Contain & Absorb/Sweep 4. Collect Cleanup Debris spill->spill_action solid_waste_bin Hazardous Solid Waste Container (Labeled) surplus->solid_waste_bin consumables->solid_waste_bin liquid_waste_bin Hazardous Liquid Waste Container (Labeled) liquid_waste->liquid_waste_bin decision_empty Is container completely empty? empty_container->decision_empty spill_action->solid_waste_bin rinse Triple Rinse with Suitable Solvent (e.g., Ethanol or Water) decision_empty->rinse Yes decision_empty->solid_waste_bin No (Trace Residue) rinse->liquid_waste_bin Collect Rinsate rinsed_container_disposal Rinsed Container (Dispose as Non-Hazardous per Institutional Policy) rinse->rinsed_container_disposal Dispose of Container

Caption: Decision workflow for segregating this compound waste.

Section 4: Step-by-Step Disposal Protocols

The following protocols provide explicit instructions for managing different waste streams. The foundational principle is waste segregation to prevent unintended chemical reactions and ensure proper disposal routing.[6]

Protocol 4.1: Managing Unused Compound and Contaminated Solids

This applies to surplus or expired neat compounds, as well as consumables like gloves, weigh boats, and paper towels contaminated with the solid.

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for solid hazardous waste. The label must include "Hazardous Waste" and the full chemical name: "this compound".

  • Transfer Waste: Carefully transfer the solid waste into the designated container using appropriate tools (e.g., spatula, funnel) inside a chemical fume hood to minimize dust generation.

  • Seal and Store: Securely seal the container after adding waste. Store the container in a designated satellite accumulation area, away from incompatible materials like acids and strong oxidizing agents.[6]

  • Arrange for Pickup: Follow your institution's procedures to have the waste collected by the Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[6][7]

Protocol 4.2: Managing Contaminated Liquid Waste

This protocol covers solutions of this compound in aqueous or organic solvents, as well as the rinsate from decontaminating glassware.

  • Designate a Container: Use a labeled, sealable, and solvent-compatible container (e.g., a high-density polyethylene carboy) for liquid hazardous waste. The label must include "Hazardous Waste," the chemical name, and the solvent system used (e.g., "this compound in Ethanol/Water").

  • Segregate Waste Streams: It is imperative to keep amine waste streams separate from other chemical wastes, particularly acids, to prevent violent reactions.[6]

  • Transfer Waste: Carefully pour or funnel the liquid waste into the designated container. Avoid overfilling (do not exceed 90% capacity).

  • Seal and Store: Securely seal the container. Store it in a secondary containment bin within a well-ventilated area, away from heat sources.[6][8]

  • Arrange for Pickup: Schedule collection through your institution's EHS office.

Protocol 4.3: Decontamination of Empty Containers

An "empty" container that once held this compound is not truly empty; it contains hazardous residue. It must be decontaminated before it can be disposed of as non-hazardous waste.

  • Select a Solvent: Choose a solvent in which the compound is soluble (e.g., water or ethanol).[4]

  • Perform Triple Rinse: Following EPA guidelines, rinse the container with the chosen solvent three times.[9] For each rinse, fill the container to approximately 10% of its volume, seal it, and agitate thoroughly.

  • Collect Rinsate: Crucially, each rinse must be collected and managed as hazardous liquid waste as described in Protocol 4.2. Do not pour rinsate down the drain. [6][7]

  • Final Disposal: Once triple-rinsed, the container can be disposed of as regular laboratory glass or plastic, provided you deface or remove the original label. Consult your institution's specific policy.[9]

Protocol 4.4: Emergency Spill Management

In the event of a spill, a rapid and safe response is paramount to protect personnel and the environment.

  • Ensure Safety: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.[2][5]

  • Don PPE: Wear the full complement of PPE as described in Section 2 before approaching the spill.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to prevent dust from becoming airborne. For liquid spills, use absorbent pads or other inert material to contain the spill.

  • Collect Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) are now considered hazardous waste.[7] They must be collected and placed into the designated solid hazardous waste container.

  • Decontaminate the Area: Wipe the spill surface with a suitable solvent and paper towels, collecting all wipes as solid hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS office according to your institution's policy.

Conclusion

The responsible disposal of this compound is a direct reflection of our commitment to safety and scientific integrity. By treating this compound with the caution it deserves—owing to its known irritant properties and unknown toxicological profile—we protect ourselves, our colleagues, and the environment. The guiding principles are clear: plan your disposal strategy before you begin work, always wear appropriate PPE, segregate waste streams meticulously, and utilize professional hazardous waste disposal services for final disposition.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Diamino-1-methyluracil
Reactant of Route 2
5,6-Diamino-1-methyluracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.